N-Methylhydroxylamine hydrochloride
Description
Properties
IUPAC Name |
N-methylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO.ClH/c1-2-3;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZRSLKIOCHTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
593-77-1 (Parent) | |
| Record name | N-Methylhydroxylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID5063368 | |
| Record name | Methanamine, N-hydroxy-, hydrochloride | |
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Molecular Weight |
83.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylhydroxylamine hydrochloride | |
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CAS No. |
4229-44-1 | |
| Record name | N-Methylhydroxylamine hydrochloride | |
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| Record name | N-Methylhydroxylamine hydrochloride | |
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| Record name | N-Methylhydroxylamine hydrochloride | |
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| Record name | Methanamine, N-hydroxy-, hydrochloride (1:1) | |
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| Record name | Methanamine, N-hydroxy-, hydrochloride | |
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| Record name | N-methylhydroxylamine hydrochloride | |
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| Record name | N-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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Foundational & Exploratory
N-Methylhydroxylamine Hydrochloride (CAS 4229-44-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhydroxylamine hydrochloride (CAS 4229-44-1), a versatile and reactive chemical compound, has garnered significant interest across various scientific disciplines. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis methodologies, and key applications in organic synthesis and medicinal chemistry. Particular focus is placed on its emerging role as a ribonucleotide reductase inhibitor with potential antibacterial applications. This document aims to serve as a comprehensive resource, consolidating quantitative data, experimental protocols, and mechanistic insights to facilitate further research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. It is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[1][2] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4229-44-1 | [3] |
| Molecular Formula | CH₅NO·HCl | [4] |
| Molecular Weight | 83.52 g/mol | [4] |
| Appearance | White to off-white crystalline powder/solid | [5][6] |
| Melting Point | 83-84 °C | [7] |
| Solubility | Soluble in water | [2][8] |
| Purity | Typically ≥97% or ≥98% | [5][6] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the reduction of nitromethane (B149229). The most common methods include electrochemical reduction, catalytic hydrogenation, and chemical reduction.
Electrochemical Reduction of Nitromethane
The electrochemical reduction of nitromethane in an acidic medium is a prominent method for the synthesis of this compound. This method offers a green and efficient alternative to traditional chemical reductions.
Objective: To synthesize this compound via the electrochemical reduction of nitromethane.
Materials:
-
Nitromethane
-
Hydrochloric acid (HCl)
-
Copper cathode
-
Graphite (B72142) anode
-
Cation exchange membrane
-
Electrolytic cell (divided filter press type recommended)
-
DC power supply
-
Standard laboratory glassware
Procedure:
-
Prepare the electrolyte by dissolving nitromethane in an aqueous solution of hydrochloric acid.
-
Assemble the electrolytic cell with a copper cathode and a graphite anode, separated by a cation exchange membrane.
-
Fill both compartments of the cell with the electrolyte solution.
-
Apply a constant current density in the range of 1000–2500 A·m⁻².
-
Maintain the temperature of the electrolyte between 30–50°C throughout the electrolysis.
-
Monitor the reaction progress by analyzing aliquots for the consumption of nitromethane.
-
Upon completion, the resulting solution containing this compound can be concentrated and the product isolated by crystallization.
Expected Outcome: This process can yield this compound with a purity of up to 99%, with average yields around 65% and current efficiency of approximately 70%.[9]
Caption: Electrochemical synthesis of this compound.
Catalytic Hydrogenation of Nitromethane
Catalytic hydrogenation offers another efficient route for the synthesis of this compound. This method typically employs a palladium catalyst.
Objective: To synthesize this compound via the catalytic hydrogenation of nitromethane.
Materials:
-
Nitromethane
-
Palladium catalyst (e.g., 5% Pd on carbon)
-
Diethylenetriaminepentaacetic acid (DTPA) or its salt
-
Hydrogen gas
-
Aqueous hydrochloric acid
-
High-pressure reactor (autoclave)
Procedure:
-
Prepare a solution of nitromethane in methanol.
-
To this solution, add a catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid or its salt.
-
Transfer the mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) and pressure (e.g., 600 psig) until the uptake of hydrogen ceases.
-
After the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.
-
The resulting mixture containing N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50°C to precipitate the hydrochloride salt.
-
The product is collected by filtration, washed, and dried.
Expected Outcome: This process can yield this compound in high purity.[10][11]
Caption: Catalytic hydrogenation synthesis route.
Applications in Organic Synthesis
This compound is a valuable reagent in several organic transformations, most notably in the synthesis of nitrones and as a catalyst in transamidation reactions.
Synthesis of Nitrones
N-Methylhydroxylamine, generated in situ from its hydrochloride salt, reacts with aldehydes and ketones to form nitrones. These nitrones are important intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.
Objective: To synthesize a nitrone from an aldehyde using this compound.
Materials:
-
Aldehyde (e.g., 3,7-dimethyl-6-octenal)
-
This compound
-
Sodium methoxide
-
Methanol
-
Standard laboratory glassware with a Dean-Stark apparatus
Procedure:
-
In a flask, prepare a solution of N-methylhydroxylamine in methanol by reacting this compound with sodium methoxide.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Mix the filtrate with toluene.
-
In a separate flask equipped with a Dean-Stark trap, dissolve the aldehyde in toluene and heat to reflux.
-
Add the N-methylhydroxylamine solution dropwise to the refluxing aldehyde solution.
-
Continue refluxing and collecting the water-methanol azeotrope in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture.
-
The product can be purified by extraction and subsequent chromatographic methods.
Expected Outcome: This procedure allows for the in situ generation of N-methylhydroxylamine and its direct use in the synthesis of nitrones.[7]
Catalyst in Transamidation
Hydroxylamine hydrochloride has been reported as an effective catalyst for the transamidation of primary amides with amines. It is proposed that this compound can function similarly, activating the primary amide through a hydrogen-bonding complex, thus facilitating the nucleophilic attack by the amine.
Caption: Proposed mechanism for catalyzed transamidation.
Biological Activity: Ribonucleotide Reductase Inhibition
N-Methylhydroxylamine has been identified as a potent inhibitor of bacterial ribonucleotide reductase (RNR), a key enzyme in DNA synthesis and repair. This makes it a promising candidate for the development of novel antibacterial agents.[12]
Mechanism of Action
Ribonucleotide reductases catalyze the conversion of ribonucleotides to deoxyribonucleotides. Class I RNRs, found in many bacteria, utilize a tyrosyl free radical for their catalytic activity. N-Methylhydroxylamine acts as a radical scavenger, quenching this essential tyrosyl radical, thereby inhibiting the enzyme and halting DNA synthesis.[12] This targeted action against bacterial RNR, with less effect on the mammalian enzyme, suggests a favorable therapeutic window.
Caption: Mechanism of RNR inhibition by N-Methylhydroxylamine.
Antibacterial Activity
Studies have demonstrated the efficacy of N-methyl-hydroxylamine in inhibiting the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for 50% and 100% inhibition have been determined for several bacterial strains.
Table 2: Antibacterial Activity of N-Methyl-hydroxylamine
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₁₀₀ (µg/mL) | Reference |
| Bacillus anthracis | 0.78 | 1.56 | [12] |
| Staphylococcus aureus | 6.25 | 12.5 | [12] |
| Pseudomonas aeruginosa | 12.5 | 25 | [12] |
| Mycobacterium bovis BCG | 1.56 | 3.12 | [12] |
Objective: To determine the MIC₅₀ and MIC₁₀₀ of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Solid agar (B569324) plates
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Standard laboratory glassware and consumables
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Grow an overnight culture of the bacterial strain in the appropriate liquid medium.
-
Dilute the overnight culture in fresh medium to a standardized cell density (e.g., to a McFarland standard of 1.0).
-
Prepare a series of dilutions of the this compound stock solution in the liquid medium in a 96-well plate.
-
Inoculate each well with the diluted bacterial culture. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterial strain for a specified period (e.g., 18-24 hours).
-
After incubation, determine the bacterial growth by measuring the optical density at 600 nm or by plating serial dilutions on solid agar plates and counting colony-forming units (CFU).
-
The MIC₅₀ is defined as the concentration of the compound that reduces bacterial growth by 50%, and the MIC₁₀₀ is the lowest concentration that visibly inhibits bacterial growth by 100%.[12]
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum typically shows a singlet for the methyl protons and broad signals for the amine and hydroxyl protons.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of N-Methylhydroxylamine, often after derivatization to improve its volatility and chromatographic behavior.[16]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical of significant utility and potential. Its established applications in organic synthesis, coupled with its promising biological activity as a specific inhibitor of bacterial ribonucleotide reductase, make it a compound of high interest for ongoing and future research. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with detailed experimental protocols to aid researchers in their endeavors. Further exploration of its catalytic activities and optimization of its antibacterial properties could lead to significant advancements in both synthetic chemistry and infectious disease treatment.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Turning on ribonucleotide reductase by light-initiated amino acid radical generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjchem.com [eurjchem.com]
- 4. N-甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3441610A - Catalytic hydrogenation of nitro-alkanes to n-alkylhydroxylamines - Google Patents [patents.google.com]
- 11. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
- 12. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. O-Methylhydroxylamine hydrochloride | SIELC Technologies [sielc.com]
- 16. Methylhydroxylamine | CH5NO | CID 11647 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of N-Methylhydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhydroxylamine hydrochloride (CAS No: 4229-44-1) is a versatile and reactive chemical compound with significant applications in organic synthesis and drug development.[1] As a hydroxylamine (B1172632) derivative, it serves as a valuable building block for the synthesis of various heterocyclic compounds and as a catalyst in specific organic transformations. Notably, it has garnered attention in the pharmaceutical industry for its role as a ribonucleotide reductase (RNR) inhibitor, a critical enzyme in DNA synthesis and repair.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a mechanistic insight into its biological activity.
Physical and Chemical Properties
This compound is a white to off-white, hygroscopic crystalline solid.[3][4] It is soluble in water.[1][5] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[6][7]
Quantitative Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | CH₅NO · HCl | [1] |
| Molecular Weight | 83.52 g/mol | [1] |
| Melting Point | 86-88 °C | |
| Appearance | White to off-white crystalline solid | [3][4] |
| Solubility | Soluble in water | [1][5] |
| pKb of N-Methylhydroxylamine | 8.04 | [8] |
| Hygroscopicity | Hygroscopic | [5][6] |
Spectral Data
¹H NMR Spectroscopy
| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| D₂O | 2.8 (approx.) | s | CH₃ |
(Note: The exact chemical shift can vary depending on the solvent and concentration. Spectra available for reference.[1][6][7])
¹³C NMR Spectroscopy
| Solvent | Chemical Shift (ppm) |
| D₂O | 45.0 (approx.) |
(Note: The exact chemical shift can vary depending on the solvent and concentration. Spectra available for reference.[1][2][6])
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | O-H and N-H stretch |
| 2800-2400 | Strong, Broad | N⁺-H stretch (amine salt) |
| 1580-1500 | Medium | N-H bend |
| 1470-1420 | Medium | C-H bend (CH₃) |
| 1200-1000 | Strong | C-N stretch |
(Note: Peak positions and intensities are approximate. Spectra available for reference.[1][6][9])
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of Nitromethane (B149229)
This protocol is based on the general principle of reducing nitromethane in the presence of a catalyst.[10]
Materials:
-
Nitromethane
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof
-
Hydrogen gas
-
Aqueous hydrochloric acid (HCl)
-
Isopropanol (B130326) (for crystallization)
-
Hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation reactor, prepare a solution of nitromethane in methanol.
-
Add a catalytic amount of the palladium on carbon catalyst and a chelating agent such as diethylenetriaminepentaacetic acid or its salt.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and maintain a constant temperature (e.g., 25-50 °C).
-
Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
-
Monitor the reaction progress by hydrogen uptake.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate containing N-methylhydroxylamine, slowly add aqueous hydrochloric acid at a controlled temperature (e.g., 0-25 °C) to form the hydrochloride salt.
-
Remove the methanol and water from the resulting solution using a rotary evaporator to obtain the crude this compound.
-
For purification, dissolve the crude product in a minimal amount of a suitable solvent like isopropanol and induce crystallization by cooling.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.
Experimental Workflow for Synthesis
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. file.leyan.com [file.leyan.com]
- 5. academicjournals.org [academicjournals.org]
- 6. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(4229-44-1) 1H NMR spectrum [chemicalbook.com]
- 8. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
- 10. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
N-Methylhydroxylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
N-Methylhydroxylamine hydrochloride (CAS No. 4229-44-1), a crucial reagent and intermediate in organic synthesis, presents as a white to off-white crystalline solid. Its solubility is a critical parameter for its application in various reaction media. This technical guide provides a comprehensive overview of the available solubility data for this compound in water and a range of organic solvents, alongside a generalized experimental protocol for solubility determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a hydrochloride salt, it is anticipated to exhibit greater solubility in polar solvents. The available quantitative and qualitative data are summarized below.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | 0.1 g/mL | Not Specified | Described as "soluble" and "miscible" in multiple sources. One source erroneously claims it is insoluble. |
| Ethanol | Polar Protic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |
| Methanol | Polar Protic | Expected to be soluble | Not Specified | As a polar protic solvent, it is likely to dissolve this compound. |
| Isopropanol | Polar Protic | Sufficiently soluble for reaction | Not Specified | Used as a reaction solvent, indicating at least partial solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | Not Specified | As a polar aprotic solvent, it is a good candidate for dissolving hydrochloride salts. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble | Not Specified | Another suitable polar aprotic solvent for hydrochloride salts. |
| Acetone | Polar Aprotic | Sufficiently soluble for reaction | Not Specified | Its use in reactions suggests some degree of solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sufficiently soluble for reaction | Not Specified | Used as a reaction solvent, implying it can dissolve the compound to some extent. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Non-polar | Expected to be insoluble or poorly soluble | Not Specified | Due to the ionic nature of the hydrochloride salt. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific organic solvent, the following generalized experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place
N-Methylhydroxylamine Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of N-Methylhydroxylamine hydrochloride, a versatile compound with significant applications in synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines its fundamental chemical properties, synthesis protocols, and key biological activities, presenting complex data in an accessible format.
Core Molecular and Physical Properties
This compound is a hydroxylamine (B1172632) derivative that is commercially available and widely used in various chemical transformations. Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | CH₅NO·HCl or CH₆ClNO | [1][2] |
| Molecular Weight | 83.52 g/mol | [1][2] |
| Appearance | Beige hygroscopic crystalline solid | [3] |
| CAS Number | 4229-44-1 | [2] |
| Melting Point | 86-88 °C | [4] |
| Solubility | Soluble in water | [2][5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for its preparation.
Electrochemical Reduction of Nitromethane (B149229)
A common industrial method for synthesizing this compound involves the electrochemical reduction of nitromethane.[6]
Experimental Protocol:
-
Electrolytic Cell Setup: A copper anode and a graphite (B72142) cathode are placed in an electrolytic cell containing a solution of nitromethane in hydrochloric acid.
-
Electrolysis: An electric current is passed through the solution, causing the reduction of the nitro group of nitromethane to a hydroxylamino group.
-
Isolation: Following the completion of the reaction, the resulting this compound is isolated from the reaction mixture. Further purification can be achieved through crystallization.
Synthesis via Electrochemical Reduction
Caption: Electrochemical synthesis of this compound.
Catalytic Hydrogenation of Nitromethane
Another effective method is the catalytic hydrogenation of nitromethane.[2]
Experimental Protocol:
-
Reaction Mixture: A solution of nitromethane in a suitable solvent (e.g., methanol) is prepared.
-
Catalyst and Reagent Addition: A catalytic amount of a palladium catalyst and diethylenetriaminepentaacetic acid (or a salt thereof) are added to the solution.
-
Hydrogenation: The mixture is treated with hydrogen gas under controlled pressure and temperature.
-
Acidification and Isolation: The resulting N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50 °C to form the hydrochloride salt, which is subsequently crystallized.[2]
Synthesis via Catalytic Hydrogenation
Caption: Catalytic hydrogenation synthesis pathway.
Applications in Research and Development
This compound serves as a crucial reagent in several areas of chemical research and drug discovery.
Catalyst in Transamidation Reactions
This compound is an effective catalyst for the transamidation of primary amides and thioamides.[7][8] This reaction is fundamental in peptide synthesis and the formation of various amide-containing compounds. The catalytic mechanism is believed to involve either non-covalent catalysis through hydrogen bonding or covalent catalysis via the formation of a hydroxamic acid intermediate.[9][10]
Biological Activity and Mechanism of Action
In the realm of drug development, this compound has been investigated for its antibacterial properties.[1][11] Its mechanism of action involves targeting and inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in bacteria.[1][11] By acting as a radical scavenger, it disrupts the enzyme's function, thereby halting bacterial proliferation.[1][11] This targeted action makes it a compound of interest for the development of novel antimicrobial agents.
Mechanism of Antibacterial Action
Caption: Inhibition of bacterial growth by targeting DNA synthesis.
References
- 1. toku-e.com [toku-e.com]
- 2. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Transamidation of primary thioamides with primary and secondary amines via C(S)–N bond cleavage and formation by hydroxylamine hydrochloride catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
N-Methylhydroxylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhydroxylamine hydrochloride, a versatile and reactive chemical intermediate, has a rich history rooted in the foundational discoveries of hydroxylamine (B1172632) chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key synthetic methodologies. Detailed experimental protocols for its preparation via electrochemical reduction and catalytic hydrogenation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document elucidates the compound's significant role in drug development, particularly its mechanism of action as an inhibitor of ribonucleotide reductase, a critical enzyme in DNA synthesis. Visual representations of synthetic pathways and biological mechanisms are provided to enhance understanding.
Discovery and History
The journey to the isolation and characterization of this compound is intrinsically linked to the initial discovery of its parent compound, hydroxylamine. In 1865, the German chemist Wilhelm Clemens Lossen was the first to prepare hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate.[1] This pioneering work laid the groundwork for the exploration of a new class of compounds with unique reactivity.
While the precise first synthesis of N-methylhydroxylamine is not definitively documented in a singular, seminal publication, its development emerged from the broader investigation of hydroxylamine derivatives in the late 19th and early 20th centuries. Early organic chemists, including the likes of Ludwig Beckmann, known for the Beckmann rearrangement of oximes, extensively studied the reactions of hydroxylamines with various organic compounds.[2][3][4][5] The methylation of hydroxylamine would have been a logical extension of this research.
A significant milestone in the characterization of N-methylhydroxylamine and its hydrochloride salt was the 1957 publication by T. C. Bissot, R. W. Parry, and D. H. Campbell in the Journal of the American Chemical Society.[6] This paper provided a detailed investigation into the physical and chemical properties of methylhydroxylamines, solidifying the scientific community's understanding of this compound.
Industrially, this compound gained prominence as a valuable intermediate in the synthesis of a wide array of organic molecules, finding applications in the development of pharmaceuticals and agrochemicals.[7] Its ability to introduce a methylated nitrogen-oxygen functional group has made it a key building block in modern organic synthesis.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is hygroscopic in nature.[8][9] It is soluble in water and polar organic solvents.[9][10] A comprehensive summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | CH₅NO · HCl | [10] |
| Molecular Weight | 83.52 g/mol | [10] |
| CAS Number | 4229-44-1 | [11] |
| Melting Point | 86-88 °C | [12] |
| Boiling Point | Decomposes | [11] |
| Appearance | White to almost white powder/crystal | |
| Solubility | Soluble in water | [9][10] |
| pKb (of N-Methylhydroxylamine) | 8.04 | [11] |
| Thermal Decomposition | Autocatalytic decomposition. Heat of decomposition: 2188.41 J·g⁻¹ | [8] |
Synthesis of this compound
Two primary methods have been established for the synthesis of this compound: electrochemical reduction of nitromethane (B149229) and catalytic hydrogenation of nitromethane.
Electrochemical Reduction of Nitromethane
This method offers a direct and efficient route to this compound with high purity.
Materials:
-
Nitromethane (CH₃NO₂)
-
Hydrochloric acid (HCl) solution
-
Copper cathode
-
Graphite (B72142) anode
-
Cation exchange membrane
-
Electrolytic cell (divided cell configuration)
-
Power supply (for constant current)
-
Cooling system
Procedure:
-
Assemble the divided electrolytic cell with the copper cathode and graphite anode separated by a cation exchange membrane.
-
Prepare an aqueous solution of hydrochloric acid to serve as the electrolyte in both the cathodic and anodic compartments.
-
Dissolve nitromethane in the catholyte (the electrolyte in the cathode compartment).
-
Maintain the temperature of the electrolyte between 30-50°C using a cooling system.
-
Apply a constant current density in the range of 1000–2500 A·m⁻² to initiate the electrochemical reduction.
-
Continue the electrolysis until the desired conversion of nitromethane is achieved. The reaction progress can be monitored by analyzing samples of the catholyte.
-
Upon completion, the catholyte containing this compound is collected.
-
The product can be isolated and purified by crystallization.
Reaction: CH₃NO₂ + 4H⁺ + 4e⁻ → CH₃NHOH + H₂O
The resulting N-methylhydroxylamine is protonated by the hydrochloric acid in the electrolyte to form the hydrochloride salt.
Caption: Electrochemical synthesis of N-Methylhydroxylamine HCl.
Catalytic Hydrogenation of Nitromethane
Catalytic hydrogenation provides an alternative synthetic route, which can be performed under pressure.
Materials:
-
Nitromethane (CH₃NO₂)
-
Methanol (CH₃OH) or another suitable solvent
-
Palladium on carbon (Pd/C) catalyst (typically 5%)
-
Diethylenetriaminepentaacetic acid (DTPA) or a salt thereof (optional, improves selectivity)
-
Hydrogen gas (H₂)
-
Aqueous hydrochloric acid (HCl)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with a solution of nitromethane in methanol.
-
Add the palladium on carbon catalyst to the solution. If used, also add diethylenetriaminepentaacetic acid.
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 600 psig).
-
Heat the mixture to the reaction temperature (e.g., 50-55°C) while stirring vigorously to ensure good gas-liquid-solid mixing.
-
Maintain the hydrogen pressure and temperature until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains N-methylhydroxylamine. To obtain the hydrochloride salt, treat the solution with aqueous hydrochloric acid at a temperature of 0 to 50°C.
-
The this compound can then be isolated by crystallization.
Reaction: CH₃NO₂ + 2H₂ --(Pd/C)--> CH₃NHOH + H₂O
Caption: Catalytic hydrogenation workflow.
Role in Drug Development and Signaling Pathways
N-Methylhydroxylamine has emerged as a compound of interest in drug development due to its ability to act as a radical scavenger and inhibit the enzyme ribonucleotide reductase (RNR).[13]
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase is a crucial enzyme in all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[14] The catalytic cycle of RNR involves the generation of a stable tyrosyl free radical within the enzyme's active site.
N-Methylhydroxylamine functions as an inhibitor by scavenging this essential tyrosyl free radical.[13] By quenching the radical, it disrupts the catalytic activity of RNR, thereby halting the production of deoxyribonucleotides. This leads to an arrest of DNA replication and, consequently, inhibits cell proliferation.
The selective toxicity of N-methylhydroxylamine towards bacteria over eukaryotic cells suggests that it may preferentially target bacterial RNR isoforms.[13] This selectivity makes it an attractive candidate for the development of novel antibacterial agents, particularly in an era of increasing antibiotic resistance.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of N-Methylhydroxylamine on the ribonucleotide reductase pathway, leading to the suppression of DNA synthesis.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. toku-e.com [toku-e.com]
- 11. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 12. N-甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Core Mechanism of Action of N-Methylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhydroxylamine hydrochloride, a derivative of hydroxylamine, has emerged as a compound of significant interest, primarily due to its potent antibacterial properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of ribonucleotide reductase (RNR), an essential enzyme in DNA synthesis. This document collates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the key pathways and workflows to support further research and development efforts.
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The principal mechanism underlying the biological activity of this compound is its function as a radical scavenger that specifically targets and inhibits bacterial ribonucleotide reductase (RNR).[1] RNRs are crucial for all living organisms as they catalyze the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1]
Bacterial RNRs, particularly Class I enzymes, rely on a stable tyrosyl free radical for their catalytic activity.[1] this compound acts by quenching this tyrosyl radical, thereby inactivating the enzyme.[1] This inhibition of RNR leads to a depletion of the deoxyribonucleotide pool, which in turn halts DNA replication and ultimately leads to bacterial cell death. This targeted action on a critical bacterial pathway underscores its potential as an antibacterial agent.[1]
A key advantage of N-Methylhydroxylamine is its demonstrated specificity for bacterial RNR over its eukaryotic counterparts, suggesting a favorable therapeutic window with reduced toxicity to host cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and associated experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Ribonucleotide Reductase by N-Methylhydroxylamine.
References
An In-depth Technical Guide to the Safe Handling of N-Methylhydroxylamine Hydrochloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Methylhydroxylamine hydrochloride (CAS No. 4229-44-1), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
This compound is a hygroscopic, crystalline solid.[1][2] It is essential to be aware of its physical and chemical properties to handle it appropriately.
| Property | Value | Reference(s) |
| Molecular Formula | CH₅NO · HCl | [3] |
| Molecular Weight | 83.52 g/mol | [1][4] |
| Appearance | White to beige crystalline powder | [1][3][5] |
| Melting Point | 83-88 °C | [3][6] |
| Solubility | Soluble in water | [4][7] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [3][5] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][8]
GHS Hazard Statements:
The toxicological properties of this compound have not been fully investigated, and there is no available data for LD50 or LC50.[4][5] Therefore, it should be handled with caution, assuming it may have other unknown adverse health effects. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safe handling protocols is mandatory when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5][9]
-
Facilities should be equipped with an eyewash station and a safety shower.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Disposable nitrile gloves are a suitable option. Contaminated gloves should be disposed of properly.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.[5]
-
Respiratory Protection: If dust is generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A dust mask of type N95 (US) is recommended.[5][6]
General Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Remove contaminated clothing and wash it before reuse.[5]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5]
-
Incompatible materials include strong oxidizing agents.[3][5]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[4][9]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Do not allow the product to enter drains.[4]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [3][5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. | [3][5] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [5] |
Fire Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Accidental Release Measures:
-
Sweep up the spilled material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][5]
-
Ensure adequate ventilation.[5]
-
Use appropriate personal protective equipment as outlined in Section 3.2.[4]
Experimental Protocols
This compound is a key reagent in the synthesis of nitrones, which are important intermediates in organic chemistry. The following is a representative protocol for the synthesis of a nitrone from an aldehyde.
Synthesis of a Nitrone from 3,7-Dimethyl-6-octenal
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
This compound
-
Sodium methoxide
-
3,7-Dimethyl-6-octenal (citronellal)
-
Toluene
-
10% Hydrochloric acid
-
30% Aqueous potassium hydroxide
-
Anhydrous potassium carbonate
Procedure:
-
Preparation of N-methylhydroxylamine solution: In a flask, dissolve 23.4 g (0.280 mole) of this compound in 40 ml of methanol and cool the solution. To this, add 15.3 g (0.282 mole) of sodium methoxide. Stir the mixture at room temperature for 15 minutes.
-
Filter the mixture and wash the filter cake with methanol. Combine the filtrates and mix with 150 ml of toluene.
-
Reaction: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a dropping funnel, charge 25.0 g (0.16 mole) of 3,7-dimethyl-6-octenal and 500 ml of toluene. Heat the solution to reflux.
-
Add the previously prepared N-methylhydroxylamine solution dropwise to the refluxing aldehyde solution over 3 hours. Collect and discard the distillate during this time.
-
Continue to reflux and stir for an additional 3 hours.
-
Work-up: Cool the reaction mixture. Extract the product with three 80-ml portions of 10% hydrochloric acid.
-
Combine the extracts and adjust the pH to >12 by the slow addition of 30% aqueous potassium hydroxide.
-
Extract the basic mixture with two 120-ml portions of pentane.
-
Wash the combined pentane extracts with water and dry over anhydrous potassium carbonate.
-
Purification: Further purification can be achieved through distillation or chromatography as needed.
Visualizations
General Laboratory Workflow for Handling this compound
Caption: General workflow for safely handling this compound.
Logical Relationship of Hazards and Protective Measures
Caption: Relationship between hazards and corresponding protective measures.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. data.epo.org [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 4229-44-1: this compound [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. eurjchem.com [eurjchem.com]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
N-Methylhydroxylamine Hydrochloride: A Technical Guide to Commercial Availability, Synthetic Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhydroxylamine hydrochloride (CAS No. 4229-44-1), a versatile and reactive chemical intermediate, is of significant interest to researchers in organic synthesis and drug discovery. Its utility spans from the creation of complex organic molecules to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its key applications, and an exploration of its biological mechanism of action.
Commercial Availability
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally sold in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger developmental projects. Pricing can vary based on the supplier, quantity, and purity.
| Supplier | Purity | Available Quantities | Price (USD) |
| Thermo Scientific Chemicals | 98% | 5 g, 25 g | $62.65 (5 g) |
| Sigma-Aldrich | 98% | 5 g, 10 g, 50 g | €52.90 (5 g), €75.39 (10 g), €182.25 (50 g) |
| TCI America | >97.0% | 5 g, 25 g | Contact for pricing |
| Conier Chem & Pharma Limited | 99% | Metric Ton (MT) | $3500-3700/MT |
| Pharma Grade Chemical Supplier | 99% (Pharma Grade) | Contact for pricing | Contact for pricing |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthetic Applications and Experimental Protocols
This compound is a valuable reagent in a variety of organic transformations, most notably in the synthesis of oximes and hydroxamic acids.
Experimental Protocol 1: Synthesis of Oximes
Oximes are frequently used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The following is a general procedure for the synthesis of an oxime from an aldehyde or ketone using this compound.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium Methoxide (B1231860) (1.2 eq)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol and cool the solution in an ice bath.
-
Slowly add sodium methoxide to the cooled solution while stirring. Continue stirring at room temperature for 15 minutes.
-
Filter the mixture to remove the precipitated sodium chloride, and wash the filter cake with a small amount of methanol.
-
Combine the filtrate with the aldehyde or ketone dissolved in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the oxime product.
Experimental Protocol 2: Synthesis of Hydroxamic Acids
Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.5 eq)
-
Coupling agent (e.g., EDC, HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC and Hydroxybenzotriazole - HOBt) to the solution and stir for a few minutes.
-
In a separate flask, prepare a solution of this compound and the base (e.g., DIPEA) in the anhydrous solvent.
-
Add the N-Methylhydroxylamine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
The reaction mixture is then typically washed with aqueous solutions to remove byproducts and unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the hydroxamic acid.
Biological Activity and Signaling Pathway
N-Methylhydroxylamine has been identified as a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the DNA synthesis pathway. By targeting RNR, it effectively halts the production of deoxyribonucleotides, the essential building blocks for DNA replication and repair. This mechanism of action makes it a compound of interest for its potential antibacterial and anticancer properties.
The inhibitory action of N-Methylhydroxylamine is attributed to its ability to act as a radical scavenger. The catalytic cycle of RNR involves a stable tyrosyl free radical. N-Methylhydroxylamine is believed to quench this radical, thereby inactivating the enzyme and preventing the conversion of ribonucleotides to deoxyribonucleotides.
An In-depth Technical Guide to the Electrochemical Synthesis of N-Methylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical reduction of nitromethane (B149229) for the synthesis of N-Methylhydroxylamine hydrochloride. This method presents a promising alternative to traditional chemical reductions, offering high selectivity and the potential for a greener, more sustainable process. This document details the core principles, experimental parameters, and a laboratory-scale protocol for this electrosynthesis.
Introduction
This compound is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. The electrochemical reduction of nitromethane offers a direct and efficient route to this compound. The process involves the controlled transfer of electrons to nitromethane at a cathode surface, leading to the formation of N-methylhydroxylamine. The reaction is typically carried out in an acidic medium, which allows for the direct isolation of the hydrochloride salt.
Reaction Pathway and Mechanism
The electrochemical reduction of nitromethane to N-methylhydroxylamine is a four-electron process. The overall reaction can be represented as:
CH₃NO₂ + 4e⁻ + 5H⁺ → CH₃NHOH + H₂O
The reaction proceeds through a series of electrochemical and chemical steps. While the exact mechanism can be complex and dependent on the electrode material and reaction conditions, a generally accepted pathway involves the initial formation of a nitro radical anion, followed by protonation and further reduction steps.
Caption: Proposed reaction pathway for the electrochemical reduction of nitromethane.
Summary of Key Experimental Parameters
The efficiency and selectivity of the electrochemical synthesis of this compound are influenced by several key parameters. The following tables summarize the quantitative data gathered from various studies.
Table 1: Electrochemical Cell Configuration and Materials
| Parameter | Description |
| Cathode Material | Copper (Cu) or Amalgamated Copper (Cu-Hg)[1] |
| Anode Material | Graphite[2] |
| Cell Type | Divided Cell (e.g., H-type or filter press cell)[2] |
| Separator | Cation Exchange Membrane[2] |
Table 2: Optimized Reaction Conditions
| Parameter | Value | Reference |
| Current Density | 1000–2500 A·m⁻² | [1][2] |
| Temperature | 30–50°C | [2] |
| Catholyte | Nitromethane in HCl solution | [2] |
| Anolyte | Aqueous HCl solution |
Table 3: Performance Metrics
| Metric | Value | Reference |
| Average Yield | 65% (industrial scale), >86% (lab scale) | [1][2] |
| Current Efficiency | 70% (industrial scale), >90% (lab scale) | [1][2] |
| Reaction Selectivity | 99% | [2] |
| Product Purity | 99% | [2] |
Detailed Experimental Protocol (Laboratory Scale)
This protocol describes a representative laboratory-scale procedure for the electrochemical synthesis of this compound based on the compiled data.
Materials and Equipment
-
Chemicals:
-
Nitromethane (CH₃NO₂)
-
Hydrochloric acid (HCl), concentrated and various dilutions
-
Deionized water
-
-
Electrodes:
-
Copper plate or foil (cathode)
-
Graphite (B72142) rod or plate (anode)
-
-
Electrochemical Cell:
-
H-type divided electrochemical cell
-
Cation exchange membrane (e.g., Nafion™)
-
-
Power Supply:
-
DC power supply capable of operating in galvanostatic (constant current) mode
-
-
Other Equipment:
-
Magnetic stirrer and stir bar
-
Water bath or thermostat for temperature control
-
Standard laboratory glassware
-
Rotary evaporator
-
Experimental Workflow
Caption: General workflow for the electrochemical synthesis of N-Methylhydroxylamine HCl.
Procedure
-
Electrode Preparation:
-
Degrease the copper cathode by sonicating in acetone, followed by rinsing with deionized water.
-
Activate the copper cathode by dipping it in dilute nitric acid for a few seconds, followed by a thorough rinse with deionized water.
-
Ensure the graphite anode is clean and free of any contaminants.
-
-
Electrolyte Preparation:
-
Catholyte: Prepare a solution of nitromethane in aqueous hydrochloric acid. A typical concentration would be in the range of 1-2 M HCl. The concentration of nitromethane can be in the range of 5-10% (v/v).
-
Anolyte: Prepare an aqueous solution of hydrochloric acid of the same or similar concentration as the catholyte (e.g., 1-2 M HCl).
-
-
Electrochemical Cell Assembly:
-
Assemble the H-type divided cell, ensuring the cation exchange membrane securely separates the two compartments.
-
Place the copper cathode in the cathodic chamber and the graphite anode in the anodic chamber.
-
Fill the respective chambers with the prepared catholyte and anolyte solutions. Ensure the liquid levels are equal in both compartments.
-
Place a magnetic stir bar in the cathodic chamber.
-
-
Electrolysis:
-
Place the assembled cell in a water bath to maintain the temperature between 30-50°C.
-
Begin stirring the catholyte.
-
Connect the electrodes to the DC power supply (copper to the negative terminal, graphite to the positive terminal).
-
Set the power supply to a constant current density in the range of 1000–2500 A·m⁻² (100-250 mA·cm⁻²). The total current will depend on the surface area of your cathode.
-
Continue the electrolysis until the theoretical amount of charge required for the complete conversion of nitromethane has been passed, or until monitoring indicates the reaction is complete.
-
-
Work-up and Isolation:
-
After the electrolysis is complete, turn off the power supply and disassemble the cell.
-
Transfer the catholyte solution to a round-bottom flask.
-
Remove the unreacted nitromethane (if any) and some of the water and HCl by rotary evaporation under reduced pressure.
-
As the solution becomes more concentrated, this compound will precipitate as a white solid.
-
-
Purification:
-
Collect the crude product by filtration.
-
Recrystallize the this compound from a suitable solvent system, such as ethanol/water or isopropanol, to obtain a product of high purity.
-
Dry the purified crystals under vacuum.
-
Alternative Synthesis Method: Chemical Reduction
For comparison, a common chemical reduction method for the synthesis of this compound involves the use of zinc dust and ammonium (B1175870) chloride.[3] In this process, nitromethane is reduced in the presence of these reagents. While effective, this method can sometimes be less selective and may require more extensive purification to remove metal salts.
Conclusion
The electrochemical reduction of nitromethane is a highly effective and selective method for the synthesis of this compound. By carefully controlling the experimental parameters such as electrode materials, current density, and temperature, high yields and purity can be achieved. This electrosynthesis route offers a viable and potentially more environmentally friendly alternative to traditional chemical reduction methods, making it an attractive option for both academic research and industrial applications.
References
An In-depth Technical Guide to N-Methylhydroxylamine and Methoxyamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylhydroxylamine and methoxyamine, two structural isomers with the chemical formula CH₅NO, exhibit distinct physicochemical properties and biological activities that make them valuable tools in chemical synthesis and drug development. While N-methylhydroxylamine is recognized for its potent radical-scavenging and enzyme-inhibiting properties, methoxyamine has garnered significant attention for its role as a base excision repair (BER) inhibitor, enhancing the efficacy of certain cancer chemotherapies. This technical guide provides a comprehensive comparison of their structures, properties, and applications, supported by experimental protocols and data-driven visualizations to aid researchers in their effective utilization.
Introduction
N-Methylhydroxylamine and methoxyamine, despite sharing the same molecular formula, demonstrate the profound impact of atomic arrangement on chemical reactivity and biological function. N-Methylhydroxylamine features a methyl group attached to the nitrogen atom of hydroxylamine (B1172632), whereas methoxyamine has a methyl group bonded to the oxygen atom. This seemingly minor structural difference leads to significant variations in their electronic properties, stability, and modes of interaction with biological macromolecules. Understanding these differences is crucial for their application in medicinal chemistry, organic synthesis, and molecular biology.
Molecular Structure and Isomerism
The structural distinction between N-Methylhydroxylamine and Methoxyamine is the core of their differing properties.
-
N-Methylhydroxylamine (C H₃NHOH): Also known as methylhydroxylamine, this isomer possesses a hydroxyl group directly bonded to a methylated nitrogen atom.
-
Methoxyamine (CH₃ONH₂): Also known as O-methylhydroxylamine, this isomer features an amino group attached to a methoxy (B1213986) group.
Figure 1: 2D Structures of N-Methylhydroxylamine and Methoxyamine.
Physicochemical Properties
The structural isomerism directly influences the physicochemical properties of these compounds, which are summarized in the table below.
| Property | N-Methylhydroxylamine | Methoxyamine | Reference(s) |
| CAS Number | 593-77-1 | 67-62-9 | [1],[2] |
| Molecular Formula | CH₅NO | CH₅NO | [1],[2] |
| Molar Mass | 47.057 g/mol | 47.057 g/mol | [1],[2] |
| Appearance | White crystalline solid | Colorless liquid | [1],[2] |
| Melting Point | 38.5 °C | -86.4 °C | [1],[2] |
| Boiling Point | 115 °C | 48.1 °C | [1],[2] |
| Solubility in Water | Soluble | Miscible | [1],[2] |
| pKb | 8.04 | Not widely reported | [1] |
| Stability | Decomposes exothermically; more stable as a hydrochloride salt.[1] | Stable under recommended storage conditions. |
Reactivity and Mechanism of Action
N-Methylhydroxylamine: A Potent Radical Scavenger and Enzyme Inhibitor
N-Methylhydroxylamine functions as a potent radical scavenger and an inhibitor of enzymes such as ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, which are the building blocks of DNA. By inhibiting RNR, N-Methylhydroxylamine can disrupt DNA synthesis and repair, making it a subject of interest in the development of antimicrobial and anticancer agents. Its radical scavenging properties also contribute to its biological effects by mitigating oxidative stress.
Figure 2: N-Methylhydroxylamine as an inhibitor of Ribonucleotide Reductase.
Methoxyamine: A Key Player in Base Excision Repair Inhibition
Methoxyamine is a well-established inhibitor of the Base Excision Repair (BER) pathway, a crucial DNA repair mechanism that deals with small base lesions, such as those caused by alkylation and oxidation. Methoxyamine covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are intermediates in the BER pathway. This binding prevents the subsequent steps of repair by enzymes like AP endonuclease 1 (APE1), leading to an accumulation of DNA damage and ultimately apoptosis. This mechanism makes methoxyamine a valuable adjuvant in cancer therapy, as it can potentiate the effects of DNA-damaging chemotherapeutic agents.
Figure 3: Methoxyamine inhibits the Base Excision Repair pathway by binding to AP sites.
Comparative Biological Activity and Toxicity
The distinct mechanisms of action of N-Methylhydroxylamine and Methoxyamine translate to different biological activities and toxicological profiles.
| Parameter | N-Methylhydroxylamine | Methoxyamine | Reference(s) |
| Primary Biological Activity | Radical scavenger, Ribonucleotide reductase inhibitor | Base Excision Repair (BER) inhibitor | |
| Therapeutic Applications | Investigated as an antimicrobial and anticancer agent. | Used as an adjuvant in cancer chemotherapy to enhance the efficacy of DNA alkylating agents.[3] | |
| Toxicity (LD₅₀, oral, rat) | Data not readily available. | Not explicitly found for rats, but for mice is 642 mg/kg. | |
| Toxicity (LD₅₀, dermal, rabbit) | Data not readily available. | 1500-2000 mg/kg. |
Experimental Protocols
Synthesis of N-Methylhydroxylamine Hydrochloride
A common method for the synthesis of this compound is the electrochemical reduction of nitromethane (B149229).[1]
Figure 4: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Prepare an electrolytic cell with a copper anode and a graphite cathode.
-
The electrolyte consists of a solution of nitromethane in hydrochloric acid.
-
Apply a controlled electric current to the cell.
-
The nitromethane is reduced at the cathode to form N-methylhydroxylamine.
-
The product is isolated from the electrolyte solution as the hydrochloride salt.
-
Purification can be achieved by recrystallization from a suitable solvent like isopropanol.[6]
Synthesis of Methoxyamine Hydrochloride
Several methods exist for the synthesis of methoxyamine hydrochloride. One common laboratory-scale synthesis involves the O-alkylation of a hydroxylamine derivative followed by hydrolysis.[2] Another industrial method involves the reaction of sodium nitrite, sodium hydroxide, and sulfur dioxide, followed by methylation with dimethyl sulfate (B86663).[4][5][7][8]
Detailed Protocol (from Acetohydroxamic Acid): [5]
-
Prepare a mixed aqueous solution of sodium bicarbonate and sodium hydroxide.
-
In a separate reaction flask, mix acetohydroxamic acid with water.
-
Cool the acetohydroxamic acid solution to 20°C.
-
Slowly add dimethyl sulfate and the alkaline aqueous solution dropwise to the reaction flask, maintaining the pH between 7.5 and 8.0 over 2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
The resulting acetyl methoxyamine is then hydrolyzed using hydrochloric acid.
-
The crude product is purified by distillation and then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid.
-
The final product, methoxyamine hydrochloride, is isolated by filtration and drying.
In Vitro Base Excision Repair (BER) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the BER pathway, often by measuring the activity of APE1, a key enzyme in the pathway.
Protocol:
-
Substrate Preparation: A double-stranded oligonucleotide containing a single abasic site analog (e.g., tetrahydrofuran) and labeled with a fluorescent tag (e.g., FITC) is used as the substrate.
-
Enzyme Reaction: Recombinant human APE1 enzyme is incubated with the fluorescently labeled substrate in a suitable reaction buffer.
-
Inhibitor Treatment: The reaction is carried out in the presence and absence of various concentrations of the test compound (e.g., methoxyamine).
-
Product Separation: The reaction products (cleaved and uncleaved oligonucleotides) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The fluorescent bands on the gel are visualized and quantified. The percentage of inhibition is calculated by comparing the amount of cleaved product in the presence of the inhibitor to the control (no inhibitor).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free-radical scavenging activity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound (e.g., N-methylhydroxylamine). A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The purple DPPH radical absorbs at this wavelength, and its color fades upon reduction by an antioxidant.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion
N-Methylhydroxylamine and methoxyamine, as structural isomers, provide a compelling example of how subtle changes in molecular architecture can lead to vastly different chemical and biological profiles. N-Methylhydroxylamine's utility as a radical scavenger and enzyme inhibitor presents opportunities for the development of novel therapeutics, particularly in the antimicrobial and anticancer fields. In contrast, methoxyamine has already carved a niche in oncology as a BER inhibitor, demonstrating the power of targeted DNA repair inhibition to enhance existing cancer treatments. The detailed data, protocols, and pathway visualizations provided in this guide are intended to equip researchers with the necessary knowledge to effectively harness the unique properties of these two valuable chemical entities in their scientific endeavors. Further research into the specific quantitative biological activities and toxicological profiles of N-Methylhydroxylamine will undoubtedly expand its potential applications in drug discovery and development.
References
- 1. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. ntrl.ntis.gov [ntrl.ntis.gov]
- 3. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. α1-Adrenoceptor agonist methoxamine inhibits base excision repair via inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Stability of N-Methylhydroxylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Methylhydroxylamine hydrochloride (NMHH). The information is compiled to assist researchers, scientists, and drug development professionals in understanding the critical stability attributes of this compound, ensuring its proper handling, storage, and use in research and pharmaceutical applications. This document details the known stability profile of NMHH, including its thermal and hygroscopic properties, and provides generalized experimental protocols for further stability assessment.
Physicochemical Properties
This compound is the salt form of N-Methylhydroxylamine, a derivative of hydroxylamine. As a salt, it exhibits greater stability than its free base form.
| Property | Value | Reference |
| Molecular Formula | CH₅NO · HCl | [1] |
| Molecular Weight | 83.52 g/mol | [1] |
| Appearance | Beige hygroscopic crystalline solid | [2] |
| Solubility | Soluble in water | [3] |
Thermal Stability
This compound exhibits complex thermal behavior, characterized by an autocatalytic decomposition mechanism. This implies that one of the decomposition products acts as a catalyst, accelerating the rate of further decomposition. This can lead to a rapid, exothermic event if not properly controlled.
Data Presentation: Thermal Decomposition Parameters
Quantitative data from thermal analysis using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) have been reported for NMHH.[4]
| Parameter | Value | Analytical Method |
| Heat of Decomposition (ΔHd) | 2188.41 J/g | DSC (at 10°C/min) |
| Maximum Temperature Rise Rate | 218.9 °C/min | ARC |
| Total Decomposition Time | < 30 min | ARC |
These values indicate a significant and rapid exothermic decomposition upon heating. The autocatalytic nature of the decomposition is a critical safety consideration for handling and storage, particularly at elevated temperatures. The free base, N-Methylhydroxylamine, is known to decompose exothermically (-63 kJ/mol) into methane (B114726) and azanone.[5]
Mandatory Visualization: Thermal Decomposition Pathway of the Free Base
Caption: Decomposition pathway of N-Methylhydroxylamine free base.
Mandatory Visualization: Conceptual Autocatalytic Decomposition Workflow
Caption: Conceptual workflow of autocatalytic decomposition.
Hygroscopicity
This compound is described as a hygroscopic solid.[2][3] This property necessitates careful handling and storage to prevent moisture absorption, which can impact the material's physical and chemical stability.
Experimental Protocols: Hygroscopicity Assessment
A standard protocol to assess the hygroscopicity of a pharmaceutical salt involves exposing the substance to various controlled humidity environments and measuring the change in mass.[][7][8]
3.1 Objective: To determine the hygroscopic nature of this compound.
3.2 Materials:
-
This compound
-
Analytical balance
-
Controlled humidity chambers or a dynamic vapor sorption (DVS) instrument
-
Saturated salt solutions to create different relative humidity (RH) environments (e.g., LiCl for ~11% RH, MgCl₂ for ~33% RH, NaCl for ~75% RH, K₂SO₄ for ~97% RH)
-
Desiccators
3.3 Methodology (Static Method):
-
Pre-dry a sample of this compound to a constant weight under vacuum at a temperature below its decomposition point.
-
Accurately weigh approximately 10-20 mg of the dried sample into a pre-weighed container.
-
Place the open container in a desiccator containing a saturated salt solution providing a specific relative humidity.
-
Store the desiccator at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove the sample and quickly re-weigh it.
-
Calculate the percentage of water sorbed at each time point and at equilibrium for each humidity level.
-
Classify the hygroscopicity based on the percentage weight gain at a defined high humidity (e.g., 80% RH) according to pharmacopeial standards.
3.4 Data Presentation:
| Relative Humidity (%) | Temperature (°C) | Mass Change (%) at Equilibrium |
| Example Data | ||
| 11 | 25 | |
| 33 | 25 | |
| 75 | 25 | |
| 97 | 25 |
Forced Degradation Studies (Representative Protocols)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following are generalized protocols based on ICH guidelines that would need to be adapted and validated specifically for this compound.[9][10]
4.1 Hydrolytic Stability:
-
Acidic Conditions: Dissolve NMHH in 0.1 N HCl to a concentration of approximately 1 mg/mL. Store the solution at 60°C for a defined period (e.g., up to 7 days), taking samples at various time points. Neutralize the samples before analysis.
-
Basic Conditions: Dissolve NMHH in 0.1 N NaOH to a concentration of approximately 1 mg/mL. Store the solution at 60°C for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Neutral Conditions: Dissolve NMHH in purified water to a concentration of approximately 1 mg/mL. Store the solution at 60°C for a defined period, taking samples at various time points.
4.2 Oxidative Stability:
-
Treat a 1 mg/mL solution of NMHH with a 3% solution of hydrogen peroxide. Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days). Take samples at various time points for analysis.
4.3 Photostability:
-
Expose a solid sample of NMHH and a 1 mg/mL aqueous solution of NMHH to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12][13][14][15]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples to determine the extent of degradation.
Mandatory Visualization: Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Stability-Indicating Analytical Method (Representative Protocol)
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active substance and the increase in degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.[16][17][18][19]
5.1 Objective: To develop a representative HPLC method for the separation and quantification of this compound and its potential degradation products.
5.2 Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of NMHH.
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase or a suitable mixture of water and organic solvent.
5.3 Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.
Storage and Handling Recommendations
Based on its known properties, the following storage and handling procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Long-term storage at or below 30°C is recommended.[1]
-
Inert Atmosphere: For extended storage, keeping the material under a dry, inert gas (e.g., nitrogen or argon) is advisable to protect it from moisture and air.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the material. Avoid generating dust.
Conclusion
This compound is a valuable reagent that requires careful management of its stability. Its most critical stability characteristics are its hygroscopicity and its potential for rapid, autocatalytic thermal decomposition. While quantitative data on its thermal decomposition are available, further studies are needed to fully characterize its degradation pathways under hydrolytic, oxidative, and photolytic stress. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to safely handle, store, and further investigate the stability of this compound. The development and validation of a specific stability-indicating analytical method are paramount for any quantitative stability assessment.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. web.vscht.cz [web.vscht.cz]
- 18. mournetrainingservices.com [mournetrainingservices.com]
- 19. researchgate.net [researchgate.net]
N-Methylhydroxylamine hydrochloride as a hydroxylamine derivative
An In-Depth Technical Guide to N-Methylhydroxylamine Hydrochloride for Researchers and Drug Development Professionals
Introduction
N-Methylhydroxylamine, a derivative of hydroxylamine (B1172632), is a versatile chemical compound with significant applications in organic synthesis and drug development. It is most commonly handled and stored in its more stable hydrochloride salt form, this compound. This white crystalline powder serves as a crucial reagent and building block for creating complex organic molecules, including those with therapeutic potential.[1][2] Its utility spans from being a catalyst in specific reactions to acting as a radical scavenger and an inhibitor of essential bacterial enzymes, making it a compound of great interest to the scientific community.[3][4]
This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and key experimental protocols for its use in a laboratory setting.
Physicochemical and Safety Data
Quantitative data regarding the physical, chemical, and safety properties of this compound are summarized below for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | CH₅NO · HCl | [3][5][6] |
| Molecular Weight | 83.52 g/mol | [3][7][8] |
| CAS Number | 4229-44-1 | [1][3][5] |
| Appearance | White to beige crystalline powder | [1][5][7] |
| Melting Point | 83 - 88 °C (181.4 - 190.4 °F) | [5][6][9] |
| Solubility | Soluble in water | [3][9][10] |
| pKb (of free base) | 8.04 | [2] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1][9][10] |
Table 2: Hazard and Safety Information
| Hazard Identification | GHS Classification | Precautionary Measures |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[5][6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. If on skin, wash with plenty of soap and water.[5][6][11] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][6][11] |
| Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5][6][11] |
| Storage | Not specified | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[1][9] |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the reduction of nitromethane (B149229). Two prominent methods are electrochemical reduction and catalytic hydrogenation.
-
Electrochemical Reduction : This method involves the reduction of nitromethane in a hydrochloric acid solution. A copper anode and a graphite (B72142) cathode are typically used in the electrochemical cell.[2]
-
Catalytic Hydrogenation : A more recent and improved process involves the catalytic hydrogenation of nitromethane.[12] This process treats a solution of nitromethane in a solvent like methanol (B129727) with hydrogen gas in the presence of a palladium catalyst and a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) to improve catalyst stability and yield. The resulting N-methylhydroxylamine is then treated with aqueous hydrochloric acid to form the stable hydrochloride salt.[12]
Below is a workflow diagram illustrating the catalytic hydrogenation process.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. carlroth.com [carlroth.com]
- 12. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Synthesis of N-Methylhydroxamates Using N-Methylhydroxylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhydroxamic acids are a class of organic compounds characterized by the R-C(=O)N(OH)CH₃ functional group. They are significant in medicinal chemistry and drug development due to their role as potent metal chelators, particularly for zinc and iron ions. This property makes them effective inhibitors of various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease, which are implicated in a range of diseases such as cancer, inflammation, and bacterial infections. The synthesis of N-methylhydroxamates is a critical step in the development of novel therapeutics. This document provides detailed protocols for the synthesis of N-methylhydroxamates from common starting materials—carboxylic acids, esters, and triglycerides—using N-methylhydroxylamine hydrochloride.
Methods Overview
Three primary methods for the synthesis of N-methylhydroxamates are detailed below:
-
Carbodiimide-Mediated Coupling of Carboxylic Acids: This method involves the activation of a carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by reaction with N-methylhydroxylamine.
-
Base-Mediated Reaction with Esters: This protocol describes the direct reaction of an ester with N-methylhydroxylamine in the presence of a strong base, such as sodium methoxide (B1231860).
-
Lipase-Catalyzed Synthesis from Triglycerides: An enzymatic approach utilizing lipase (B570770) to catalyze the reaction between triglycerides (oils) and N-methylhydroxylamine, offering a milder and often more selective synthetic route.
Data Presentation
The following tables summarize the quantitative data associated with the described protocols for easy comparison.
Table 1: Carbodiimide-Mediated Coupling of Carboxylic Acids
| Parameter | Value | Reference |
| Starting Material | Carboxylic Acid | [1] |
| Reagents | N-Methylhydroxylamine HCl, EDC, HOBt, DIEA | [1] |
| Solvent | DMF or DCM/Acetonitrile | [1] |
| Molar Equivalents | Carboxylic Acid (1 eq), N-Methylhydroxylamine HCl (1.2-1.5 eq), EDC (1.2-1.5 eq), HOBt (1.1-1.5 eq), DIEA (1.5-3 eq) | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Reaction Time | 12 - 24 hours | [1] |
| Typical Yield | 60 - 90% | [3] |
Table 2: Base-Mediated Reaction with Esters
| Parameter | Value | Reference |
| Starting Material | Methyl or Ethyl Ester | [4][5] |
| Reagents | N-Methylhydroxylamine HCl, Sodium Methoxide or KOH | [4] |
| Solvent | Methanol (B129727) | [4] |
| Molar Equivalents | Ester (1 eq), N-Methylhydroxylamine HCl (up to 10 eq), Base (1-2 eq) | [4] |
| Reaction Temperature | Room Temperature to 70 °C | [4][5] |
| Reaction Time | 30 minutes - 5 hours | [4] |
| Typical Yield | High, often >80% | [4][5] |
Table 3: Lipase-Catalyzed Synthesis from Triglycerides
| Parameter | Ketapang Seed Oil | Palm Oil | Reference |
| Starting Material | Triglyceride Oil | Triglyceride Oil | [6][7] |
| Enzyme | Immobilized Lipase (Lipozyme TL IM) | Not specified | [6][7] |
| Solvent | Hexane (B92381) (biphasic with water) | Hexane | [6][7] |
| Molar Ratio (N-Methylhydroxylamine/Oil) | 10 mmol / 2g oil | 6.5 : 1 | [6][7] |
| Reaction Temperature | 40 °C | Reflux | [6][7] |
| Reaction Time | 25 hours | 16 hours | [6][7] |
| Yield | 59.7% conversion | ~79% conversion | [6][7] |
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Synthesis from a Carboxylic Acid
This protocol details the synthesis of an N-methylhydroxamate from a generic carboxylic acid using EDC and HOBt as coupling agents.
Materials:
-
Carboxylic Acid
-
This compound (CH₃NHOH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) in a round-bottom flask, add HOBt (1.1 eq) and this compound (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIEA (1.5 eq) to the mixture to neutralize the hydrochloride salt.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-methylhydroxamate, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Base-Mediated Synthesis from an Ester
This protocol describes the synthesis of an N-methylhydroxamate from a methyl or ethyl ester.
Materials:
-
Methyl or Ethyl Ester
-
This compound (CH₃NHOH·HCl)
-
Sodium methoxide (NaOMe) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, prepare a solution of N-methylhydroxylamine by dissolving this compound (2.0 eq) in anhydrous methanol.
-
To this solution, add a solution of sodium methoxide in methanol (2.0 eq) or solid potassium hydroxide (2.0 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Add the ester (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (up to 70 °C) for 1-4 hours.[4][5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude N-methylhydroxamate, which can be purified as needed.
Protocol 3: Lipase-Catalyzed Synthesis from a Triglyceride Oil
This protocol details the enzymatic synthesis of N-methyl fatty hydroxamic acids from a triglyceride source like ketapang seed oil.[6]
Materials:
-
Triglyceride Oil (e.g., Ketapang seed oil)
-
This compound (CH₃NHOH·HCl)
-
Immobilized Lipase (e.g., Lipozyme TL IM)
-
Hexane
-
6 M Sodium Hydroxide (NaOH)
-
Shaker water bath
-
Closed Erlenmeyer flask
Procedure:
-
In a 100 mL closed Erlenmeyer flask, dissolve the oil (e.g., 20 g) in hexane (e.g., 150 mL).[6]
-
In a separate container, prepare the N-methylhydroxylamine solution by dissolving this compound (e.g., 100 mmol) in water and neutralizing it with 6 M NaOH.[6]
-
Add the neutralized N-methylhydroxylamine solution to the oil-hexane mixture.
-
Add the immobilized lipase (e.g., 0.2 g) to the biphasic mixture.[6]
-
Incubate the mixture in a shaker water bath at 40 °C with shaking (e.g., 100 rpm) for 25 hours.[6]
-
After the incubation period, separate the hexane phase containing the N-methyl fatty hydroxamic acids from the aqueous and enzyme phases.
-
The hexane can be removed under reduced pressure to yield the product.
Visualizations
Caption: General workflow for N-methylhydroxamate synthesis.
Caption: Mechanism of EDC-mediated hydroxamate formation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 5. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Methylhydroxylamine hydrochloride (CH₃NHOH·HCl) has emerged as a crucial reagent in medicinal chemistry, primarily owing to its utility in the synthesis of hydroxamic acids, a key functional group in a variety of therapeutic agents. Its applications extend to the formation of nitrones for cycloaddition reactions and as an efficient catalyst in transamidation processes. This document provides detailed application notes and experimental protocols for the use of this compound in key medicinal chemistry transformations.
Application 1: Synthesis of N-Methylhydroxamic Acids
N-methylhydroxamic acids are prominent zinc-binding groups found in a range of metalloenzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. This compound serves as a direct and efficient precursor for the introduction of the N-methylhydroxamic acid moiety.
General Reaction Scheme:
Carboxylic Acid + this compound → N-Methylhydroxamic Acid
Quantitative Data for Hydroxamic Acid Synthesis
| Starting Material | Coupling Reagent | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | Carbonyldiimidazole | - | Methylene (B1212753) chloride | 25 | 0.67 | - | [1] |
| N'-phenyloctanediamide | Amidase (biocatalyst) | Potassium phosphate (B84403) buffer | Water, Ethanol | 40 | 12 | 83 | [2] |
| Carboxylic Acid | HBTU | N-methylmorpholine | DMF | - | - | - | [3] |
| Ester | KOH | KOH | Methanol (B129727) | 70 | 4 | - | [3] |
Experimental Protocol: Synthesis of N-Methyl-O-benzoylhydroxylamine hydrochloride[1]
This protocol details the formation of an activated intermediate which can then be used to synthesize other compounds.
Materials:
-
Benzoic acid (18.32 g, 150.0 mmol, 1 eq.)
-
Methylene chloride (200 mL)
-
Carbonyldiimidazole (24.32 g, 150.0 mmol, 1 equiv.)
-
This compound (15.87 g, 190.0 mmol, 1.27 equiv.)
-
1 M Hydrochloric acid (cold)
-
Saturated sodium hydrogen carbonate solution
-
Sodium sulfate (B86663)
Procedure:
-
Dissolve benzoic acid in methylene chloride in a 500-mL round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add carbonyldiimidazole in a controlled manner over 5 minutes.
-
Remove the ice bath and stir the yellow solution at ambient temperature for 15 minutes until effervescence ceases.
-
Add this compound in one portion and continue stirring for 40 minutes at 25 °C.
-
Dilute the reaction mixture with 100 mL of methylene chloride and transfer to a 1-L separatory funnel.
-
Wash the organic layer sequentially with cold (0 °C) 1 M hydrochloric acid (300 mL) and saturated sodium hydrogen carbonate solution (300 mL).
-
Separate the organic layer, dry over sodium sulfate (40 g), filter, and concentrate on a rotary evaporator (25 °C, 20 mmHg) to yield the product.
Application 2: Nitrone Formation for 1,3-Dipolar Cycloadditions
This compound is a precursor for the in-situ generation of N-methylnitrones from aldehydes. These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.[4]
General Reaction Scheme:
Aldehyde + this compound → Nitrone → [3+2] Cycloaddition Product
Quantitative Data for Nitrone Formation and Cycloaddition
| Aldehyde | Base | Solvent(s) | Temp. (°C) | Time (h) | Molar Excess of NMHH | Yield (%) | Reference |
| 3,7-dimethyl-6-octenal | Sodium methoxide (B1231860) | Methanol, Toluene (B28343) | Reflux | 6 | 0.72 | - | [4] |
Experimental Protocol: In-situ Generation of a Nitrone for Intramolecular 1,3-Dipolar Cycloaddition[4]
Materials:
-
3,7-dimethyl-6-octenal (25.0 g, 0.16 mole)
-
Toluene (500 mL)
-
This compound (23.4 g, 0.280 mole)
-
Methanol (40 mL)
-
Sodium methoxide (15.3 g, 0.282 mole)
-
10% Hydrochloric acid
-
30% Aqueous potassium hydroxide
-
Anhydrous potassium carbonate
Procedure:
-
Preparation of N-methylhydroxylamine solution:
-
In a separate flask, dissolve this compound in methanol and cool the solution.
-
Add sodium methoxide and stir at room temperature for 15 minutes.
-
Filter the mixture and wash the filter cake with methanol.
-
Combine the filtrates and mix with 150 mL of toluene.
-
-
Cycloaddition Reaction:
-
Charge a 1-L, three-necked, round-bottomed flask with the aldehyde and toluene.
-
Heat the solution to reflux with stirring.
-
Add the prepared N-methylhydroxylamine solution dropwise over 3 hours.
-
Collect and discard the distillate during the addition.
-
Continue refluxing and stirring for an additional 3 hours.
-
Cool the reaction mixture.
-
-
Work-up:
-
Extract the product with 10% hydrochloric acid (3 x 80 mL portions).
-
Combine the extracts and adjust the pH to >12 with 30% aqueous potassium hydroxide.
-
Extract the basic mixture with pentane (2 x 120 mL portions).
-
Wash the combined pentane extracts with water and dry over anhydrous potassium carbonate.
-
Concentrate the solution to obtain the product. A molar excess of at least 0.5 of N-methylhydroxylamine is needed to maximize the yield.[4]
-
Application 3: Catalyst in Transamidation Reactions
This compound can act as an efficient, metal-free catalyst for the transamidation of primary amides with amines.[5][6] This reaction is a valuable tool for the formation of amide bonds, which are ubiquitous in pharmaceuticals.
General Reaction Scheme:
Primary Amide + Amine --(this compound catalyst)--> Secondary/Tertiary Amide
Quantitative Data for Catalytic Transamidation
| Primary Amide | Amine | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetamide | Benzylamine | 10 | Toluene | 105 | 16 | 95 | [6] |
| Benzamide | Piperidine | 10 | Toluene | 105 | 16 | 88 | [6] |
Experimental Protocol: General Procedure for Transamidation[6]
Materials:
-
Primary amide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Toluene (2 mL)
Procedure:
-
Combine the primary amide, amine, and this compound in a reaction vessel.
-
Add toluene as the solvent.
-
Heat the reaction mixture at 105 °C for the specified time (typically 16 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and purify the product using standard techniques such as column chromatography.
Visualizations
Signaling Pathway of HDAC Inhibitors
Caption: Signaling pathway of HDAC inhibitors in cancer cells.
Experimental Workflow: Hydroxamic Acid Synthesis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel amidase catalysed process for the synthesis of vorinostat drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylhydroxylamine Hydrochloride in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-methylhydroxylamine hydrochloride in 1,3-dipolar cycloaddition reactions. This powerful transformation enables the synthesis of isoxazolidine (B1194047) heterocycles, which are valuable intermediates in the preparation of complex molecules, including natural products and pharmaceuticals.
Introduction
The 1,3-dipolar cycloaddition reaction is a cornerstone in heterocyclic chemistry, allowing for the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. Nitrones, which are N-alkylated oximes, serve as versatile 1,3-dipoles in these reactions. This compound is a convenient and commercially available precursor for the in situ or pre-formation of N-methylnitrones.
The general sequence involves the condensation of N-methylhydroxylamine (liberated from its hydrochloride salt) with an aldehyde or ketone to form an N-methylnitrone. This intermediate then readily undergoes a 1,3-dipolar cycloaddition with an alkene to yield a substituted isoxazolidine ring. The N-O bond in the resulting isoxazolidine can be readily cleaved to afford valuable 1,3-amino alcohols, highlighting the synthetic utility of this methodology.
Reaction Mechanism and Stereochemistry
The 1,3-dipolar cycloaddition of a nitrone with an alkene is a pericyclic reaction that proceeds through a concerted, supra-supra transition state. The regioselectivity of the reaction is governed by the frontier molecular orbitals (FMO) of the nitrone and the alkene. Generally, the reaction of a nitrone with an electron-deficient alkene is controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.
The stereochemistry of the cycloaddition is highly dependent on the structure of the nitrone and the alkene, as well as the reaction conditions. Both endo and exo transition states are possible, leading to different diastereomers of the isoxazolidine product. In intramolecular versions of this reaction, the tether connecting the nitrone and the alkene plays a crucial role in determining the stereochemical outcome.
Quantitative Data Summary
The following tables summarize representative quantitative data for 1,3-dipolar cycloaddition reactions involving N-methylnitrones generated from aldehydes and N-methylhydroxylamine or its hydrochloride salt.
Table 1: Intermolecular 1,3-Dipolar Cycloaddition Reactions
| Aldehyde | Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Benzaldehyde | Styrene | Toluene (B28343) | 110 | 12 | 85 | 70:30 | [1] |
| 4-Nitrobenzaldehyde | Styrene | Toluene | 110 | 12 | 92 | 75:25 | [1] |
| 2-Naphthaldehyde | Styrene | Toluene | 110 | 12 | 88 | 65:35 | [1] |
| Cinnamaldehyde | Styrene | Toluene | 110 | 12 | 78 | - | [1] |
| Benzaldehyde | Methyl acrylate | Toluene | 80 | 24 | 75 | 80:20 | [2] |
| Benzaldehyde | N-Phenylmaleimide | CH2Cl2 | RT | 4 | 95 | >99:1 (exo) | [3] |
Table 2: Intramolecular 1,3-Dipolar Cycloaddition Reactions
| Aldehyde Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
| o-Allyloxyacetophenone | Toluene | 110 | 36 | 78 | cis-fused | [4] |
| o-Allyloxyacetophenone | MW (solvent-free) | 120 | 0.25 | 85 | cis-fused | [4] |
| (E)-5-phenylpent-4-en-1-al | Toluene | 80 | 12 | 67 | cis-fused | [5] |
| L-Arabinose derivative | Pyridine then Toluene | 80 then 120 | - | 77 (from nitrone) | cis-fused | [5] |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation of N-Methylnitrone and Intermolecular 1,3-Dipolar Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylamine (1.5 mmol) or Sodium Bicarbonate (1.5 mmol)
-
Alkene (1.1 mmol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF) (10 mL)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred suspension of this compound and magnesium sulfate in the chosen anhydrous solvent, add the aldehyde.
-
Add the base (e.g., triethylamine) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the nitrone. The progress of the reaction can be monitored by TLC.
-
Add the alkene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified isoxazolidine by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition of an Unsaturated Aldehyde
This protocol is adapted from a literature procedure for the synthesis of a bicyclic isoxazolidine.[4]
Materials:
-
Unsaturated aldehyde (e.g., o-allyloxybenzaldehyde) (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium hydroxide (B78521) (1.2 mmol)
-
Ethanol/Water mixture
-
Toluene
Procedure for Nitrone Formation and Cycloaddition:
-
Dissolve the unsaturated aldehyde and this compound in an ethanol/water mixture.
-
Add a solution of sodium hydroxide and reflux the mixture for the time required to form the nitrone (can be monitored by TLC).
-
Alternatively, for in situ generation and cycloaddition, the aldehyde and this compound can be heated in a suitable solvent like toluene, often with a base and a dehydrating agent.
-
For a two-step procedure, after nitrone formation, extract the nitrone with a suitable organic solvent, dry the organic layer, and concentrate.
-
Dissolve the crude nitrone in a high-boiling solvent such as toluene and heat to induce the intramolecular cycloaddition. The reaction can be carried out in a sealed tube for higher temperatures.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting bicyclic isoxazolidine by column chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis of isoxazolidines.
Caption: Key steps in the synthesis and transformation of isoxazolidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes: Synthesis of N-Methyl Nitrones from Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between N-methylhydroxylamine hydrochloride and carbonyl compounds such as aldehydes and ketones is a fundamental transformation in organic synthesis. This condensation reaction does not form a traditional oxime but instead yields an N-methyl nitrone. Nitrones are versatile and highly valuable synthetic intermediates, primarily due to their nature as 1,3-dipoles. They are key precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, including isoxazolidines, through [3+2] cycloaddition reactions. These heterocyclic scaffolds are prevalent in numerous biologically active molecules and natural products, making nitrone chemistry a cornerstone in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of N-methyl nitrones under different experimental conditions.
General Reaction Scheme
The overall reaction involves the acid-catalyzed condensation of an aldehyde or ketone with N-methylhydroxylamine. The hydrochloride salt is typically neutralized in situ with a base to liberate the free N-methylhydroxylamine, which then acts as the nucleophile. The reaction proceeds with the elimination of a water molecule.
R1(R2)C=O + CH3NHOH·HCl + Base → R1(R2)C=N+(CH3)O- + Base·HCl + H2O (Where R1 and R2 can be hydrogen, alkyl, or aryl groups)
Reaction Mechanism
The formation of a nitrone from a carbonyl compound and N-methylhydroxylamine follows a two-stage mechanism analogous to imine formation.
-
Nucleophilic Addition: The nitrogen atom of the free N-methylhydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated under acidic or neutral conditions, followed by the elimination of a water molecule to form the stable C=N double bond of the nitrone product.
A diagram illustrating this mechanism is provided below.
Caption: Reaction mechanism for N-methyl nitrone formation.
Experimental Protocols
Two distinct and effective protocols for the synthesis of N-methyl nitrones are presented below: a rapid, solvent-free grinding method and a traditional solution-phase reflux method.
Protocol 1: Solvent-Free Synthesis by Grinding
This method is an environmentally friendly, rapid, and efficient procedure for synthesizing N-methyl nitrones from a variety of carbonyl compounds at room temperature.[1] It avoids the use of organic solvents and often leads to high yields in minutes.[1]
Materials:
-
Aldehyde or Ketone (1.0 eq.)
-
This compound (2.0 eq.)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.2 eq.)
-
Anhydrous Sodium Sulphate (Na₂SO₄) (0.5 eq.)
-
Mortar and Pestle
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
TLC plates for reaction monitoring
Procedure:
-
In a clean, dry mortar, add the carbonyl compound (e.g., 10 mmol), this compound (1.65 g, 20 mmol), sodium carbonate (2.33 g, 22 mmol), and sodium sulphate (0.71 g, 5 mmol).[1]
-
Grind the mixture vigorously with a pestle at room temperature for 3-10 minutes. The solid mixture may become pasty or oily.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Upon completion, add diethyl ether or ethyl acetate (10-20 mL) to the mortar and triturate the solid mass.
-
Filter the mixture to remove the inorganic salts (Na₂CO₃, Na₂SO₄, and NaCl).
-
Wash the filtered solids with a small additional volume of the extraction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude nitrone product.
-
Purify the product as necessary. Aromatic nitrones can often be purified by recrystallization from petroleum ether.[1] Aliphatic or oily products may require column chromatography on silica (B1680970) gel.[1]
Protocol 2: Solution-Phase Synthesis in Toluene (B28343)
This protocol is suitable for substrates that may react poorly under solvent-free conditions or for scaling up the reaction. It involves the in situ generation of free N-methylhydroxylamine followed by condensation at elevated temperatures.[2]
Materials:
-
Aldehyde or Ketone (1.0 eq.)
-
This compound (1.5 - 2.0 eq.)
-
Sodium Methoxide (B1231860) (NaOMe) (1.5 - 2.0 eq.)
-
Methanol (B129727) (for generating the free base)
-
Toluene (reaction solvent)
-
10% Hydrochloric Acid (for extraction)
-
30% Potassium Hydroxide solution (for basification)
-
Dichloromethane (B109758) or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
Procedure:
-
Preparation of Free N-Methylhydroxylamine: In a separate flask, prepare a solution of this compound (0.28 mol) in methanol (40 mL). Cool the solution in an ice bath.
-
Carefully add sodium methoxide (0.282 mol) to the cooled, stirring solution.[2]
-
Remove the cooling bath and stir the mixture at room temperature for 15 minutes. A precipitate of sodium chloride will form.
-
Filter the mixture through a sintered glass funnel to remove the NaCl precipitate. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate with toluene (150 mL). This solution now contains the free N-methylhydroxylamine.
-
Condensation Reaction: In a separate reaction flask equipped with a condenser and magnetic stirrer, dissolve the aldehyde (e.g., 0.16 mol) in toluene.
-
Heat the aldehyde solution to reflux. Add the previously prepared N-methylhydroxylamine solution dropwise to the refluxing aldehyde solution over several hours.[2]
-
During the addition, water and methanol can be removed azeotropically using a Dean-Stark trap if desired to drive the reaction to completion.[2]
-
After the addition is complete, continue to reflux for an additional 3 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Extract the product from the toluene solution using 10% HCl (3 x 80 mL). The basic nitrone will move to the acidic aqueous phase.[2]
-
Combine the acidic aqueous extracts and cool in an ice bath. Adjust the pH to >12 by slowly adding 30% KOH solution.[2]
-
Extract the liberated nitrone product from the basic aqueous solution with dichloromethane or diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the nitrone by vacuum distillation or column chromatography as required.
Data Presentation
The following table summarizes typical results obtained using the solvent-free grinding protocol (Protocol 1) for various aromatic aldehydes.
| Entry | Aldehyde Substrate | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 3 | 95 |
| 2 | 4-Chlorobenzaldehyde | 3 | 96 |
| 3 | 4-Methylbenzaldehyde | 5 | 93 |
| 4 | 4-Methoxybenzaldehyde | 5 | 98 |
| 5 | 4-Nitrobenzaldehyde | 4 | 97 |
| 6 | 2-Chlorobenzaldehyde | 7 | 92 |
| 7 | Cinnamaldehyde | 10 | 85 |
Data adapted from a study on solvent-free nitrone synthesis.[1] The method was also successfully applied to aliphatic aldehydes and alicyclic ketones.[1]
Experimental Workflow Visualization
The general workflow for the synthesis and purification of N-methyl nitrones is outlined in the diagram below.
Caption: General laboratory workflow for nitrone synthesis.
References
N-Methylhydroxylamine Hydrochloride as a Catalyst for Transamidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transamidation of primary amides is a fundamental transformation in organic synthesis, enabling the formation of more complex secondary and tertiary amides. These motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials. Traditional methods for amide bond formation often require harsh reaction conditions or the use of expensive and sensitive reagents. The use of N-methylhydroxylamine hydrochloride, and more broadly hydroxylamine (B1172632) hydrochloride, as a catalyst offers a mild, efficient, and metal-free alternative for this important reaction. This document provides detailed application notes and protocols for utilizing this catalytic system.
Catalytic Activity and Mechanism
Hydroxylamine hydrochloride has been identified as an effective catalyst for the transamidation of primary amides with both primary and secondary amines. The reaction typically proceeds under neutral conditions at elevated temperatures, with toluene (B28343) being a common solvent. Mechanistic studies suggest two plausible pathways for the catalytic cycle:
-
Hydrogen-Bonding Catalysis: The hydroxylamine hydrochloride can act as a hydrogen-bond donor, activating the carbonyl group of the primary amide towards nucleophilic attack by the incoming amine.
-
Covalent Catalysis: Alternatively, the hydroxylamine can act as a nucleophile itself, reacting with the primary amide to form a hydroxamic acid intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, which then releases the desired transamidated product and regenerates the catalyst.
Computational studies suggest that the covalent catalysis pathway, proceeding through a hydroxamic acid intermediate, is likely the more favorable route.
Experimental Protocols
The following protocols are based on established literature procedures for hydroxylamine hydrochloride-catalyzed transamidation. While the core principles apply, optimal conditions may vary depending on the specific substrates used.
General Protocol for the Transamidation of Primary Amides
Materials:
-
Primary amide (1.0 mmol)
-
Amine (primary or secondary, 1.2 mmol)
-
Hydroxylamine hydrochloride (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry reaction vessel, add the primary amide (1.0 mmol), the amine (1.2 mmol), and hydroxylamine hydrochloride (0.1 mmol).
-
Add toluene (5 mL) to the reaction vessel.
-
Seal the vessel or equip it with a reflux condenser.
-
Stir the reaction mixture at 105 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 12 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired secondary or tertiary amide.
Data Presentation
The following tables summarize typical reaction conditions and yields for the hydroxylamine hydrochloride-catalyzed transamidation of various primary amides with different amines.
| Entry | Primary Amide | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzamide | Benzylamine | 10 | 105 | 18 | 95 |
| 2 | Benzamide | Morpholine | 10 | 105 | 24 | 88 |
| 3 | Acetamide | Benzylamine | 10 | 105 | 16 | 92 |
| 4 | Phenylacetamide | Piperidine | 10 | 105 | 20 | 90 |
| 5 | Nicotinamide | Benzylamine | 20 | 110 | 24 | 75 |
Table 1: Representative yields for the transamidation of primary amides catalyzed by hydroxylamine hydrochloride.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed covalent catalysis pathway for the transamidation reaction.
Caption: Proposed covalent catalytic cycle for transamidation.
Experimental Workflow
This diagram outlines the general experimental workflow for the catalytic transamidation.
Caption: General experimental workflow for catalytic transamidation.
Conclusion
The use of this compound and hydroxylamine hydrochloride as catalysts provides a valuable and practical method for the transamidation of primary amides. The mild reaction conditions, broad substrate scope, and operational simplicity make this an attractive approach for the synthesis of secondary and tertiary amides in various research and development settings. Further optimization of reaction parameters for specific substrates may lead to even higher efficiencies and broader applicability.
Application Note: A Detailed Protocol for the Synthesis of Isoxazolidines Using N-Methylhydroxylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a crucial building block in medicinal chemistry and the synthesis of natural products, often serving as a precursor to valuable 1,3-amino alcohols. The most prominent and versatile method for constructing the isoxazolidine (B1194047) ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[1][2][3] This [3+2] cycloaddition is highly efficient for creating multiple stereocenters in a single, atom-economical step.[1][3]
N-Methylhydroxylamine hydrochloride is a common and commercially available starting material for generating the required N-methylnitrone intermediates.[4] The overall process involves two key stages: the condensation of N-methylhydroxylamine with an aldehyde or ketone to form the N-methylnitrone, followed by the cycloaddition of this nitrone with a suitable alkene (dipolarophile).
Principle of the Synthesis The synthesis is a two-step process. First, the free N-methylhydroxylamine is generated from its hydrochloride salt by treatment with a base. This reacts with a carbonyl compound (aldehyde or ketone) to form an N-methylnitrone. Second, the generated nitrone, a 1,3-dipole, undergoes a concerted [3+2] cycloaddition reaction with an alkene to yield the desired isoxazolidine ring system.[3]
Figure 1: General workflow for the two-stage synthesis of isoxazolidines.
Figure 2: Reaction mechanism of the 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol 1: Preparation of N-Methylnitrones from this compound
Two common methods for the synthesis of N-methylnitrones are presented below.
Method A: Solvent-Free Synthesis by Grinding This eco-friendly procedure is fast, efficient, and avoids the use of solvents.[5]
-
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Mortar and pestle
-
Diethyl ether for extraction
-
-
Procedure:
-
In a mortar, combine the carbonyl compound (10 mmol), this compound (1.65 g, 20 mmol), sodium carbonate (2.33 g, 22 mmol), and anhydrous sodium sulfate (0.71 g, 5 mmol).[5]
-
Grind the mixture rapidly with a pestle at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of diethyl ether to the crude product mixture and stir.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under vacuum to obtain the crude nitrone.
-
If necessary, purify the product by column chromatography or recrystallization from petroleum ether.[5]
-
Method B: Synthesis in Solution This is a more traditional method for generating a solution of the nitrone for subsequent reactions.[6]
-
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
Aldehyde
-
-
Procedure:
-
In a round-bottomed flask, dissolve this compound (0.280 mol) in 40 mL of methanol and cool in an ice bath.[6]
-
Slowly add sodium methoxide (0.282 mol) to the cooled, stirring solution.
-
Remove the cooling bath and stir the mixture at room temperature for 15 minutes.
-
Filter the mixture to remove the precipitated sodium chloride, washing the filter cake with a small amount of methanol.
-
Combine the filtrates and add them to 150 mL of toluene. This two-phase mixture contains the free N-methylhydroxylamine and is ready for reaction with an aldehyde.[6]
-
For in situ generation of the nitrone, this solution is typically added dropwise to a refluxing solution of the aldehyde in toluene.[6]
-
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition
This protocol describes a typical thermal cycloaddition to form the isoxazolidine ring.
-
Materials:
-
Procedure:
-
Dissolve the N-methylnitrone (1 mmol) and the alkene (1-1.2 mmol) in a suitable anhydrous solvent (e.g., 15 mL of toluene or benzene) in a round-bottomed flask equipped with a reflux condenser.[7]
-
Heat the reaction mixture to reflux. Reaction times can vary significantly, from a few hours to over 72 hours, depending on the reactivity of the substrates.[7]
-
Monitor the progress of the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude isoxazolidine derivative by column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[8]
-
Data Presentation
The following tables summarize typical results for the synthesis of N-methylnitrones and their subsequent cycloaddition reactions.
Table 1: Synthesis of N-Methylnitrones via Solvent-Free Grinding [5]
| Entry | Aldehyde/Ketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2 | 96 |
| 2 | 4-Chlorobenzaldehyde | 3 | 98 |
| 3 | 4-Methoxybenzaldehyde | 2 | 95 |
| 4 | 2-Nitrobenzaldehyde | 5 | 92 |
| 5 | Cinnamaldehyde | 4 | 90 |
| 6 | Cyclohexanone | 10 | 85 |
| 7 | Propanal | 10 | 88 |
Data adapted from Sharifi, A., et al. (2006). This table illustrates the efficiency of the solvent-free grinding method for various carbonyl compounds.
Table 2: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
| Entry | Nitrone | Alkene | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | C-Phenyl-N-methylnitrone | Styrene | Toluene | 12 | 85 | [9] |
| 2 | C-Phenyl-N-methylnitrone | N-Phenylmaleimide | Benzene | 48 | 70 | [7] |
| 3 | C-(4-Nitrophenyl)-N-methylnitrone | Acrylonitrile | Benzene | 72 | 65 | [7] |
| 4 | C-Chloro-N-methylnitrone | N-Phenylmaleimide | Water | 4 | 94 | [8] |
| 5 | C-Phenyl-N-methylnitrone | Methyl Methacrylate | Toluene | 24 | 78 (endo major) | [10] |
This table compiles representative data from various sources to demonstrate the scope of the cycloaddition reaction with different substrates and conditions.
References
- 1. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 2. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 5. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. preprints.org [preprints.org]
- 8. jocpr.com [jocpr.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols: Antibacterial Activity of N-Methylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial properties of N-Methylhydroxylamine hydrochloride, its mechanism of action, and detailed protocols for evaluating its efficacy against specific bacterial strains.
Introduction
This compound is a chemical compound with the formula CH₃NHOH·HCl. Its active component, N-Methylhydroxylamine (M-HA), has demonstrated notable antibacterial activity. M-HA acts as a radical scavenger, specifically targeting and inhibiting bacterial ribonucleotide reductase (RNR).[1] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2][3] By inhibiting RNR, N-Methylhydroxylamine effectively halts bacterial DNA replication and proliferation.[4] A significant advantage of M-HA is its specificity for bacterial RNR, suggesting a lower potential for toxicity in eukaryotic cells.[1]
Data Presentation
The antibacterial efficacy of N-Methylhydroxylamine (M-HA) has been quantified against a panel of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values, representing the concentration of M-HA required to inhibit the growth of 50% of the tested bacterial population.
| Bacterial Strain | Type | MIC₅₀ (µg/mL) |
| Mycobacterium bovis BCG | Gram-positive | 1.9 |
| Pseudomonas aeruginosa | Gram-negative | 7.6 |
| Burkholderia cenocepacia | Gram-negative | 14.2 |
| Staphylococcus aureus | Gram-positive | 81.9 |
| Streptococcus mutans | Gram-positive | 81.9 |
| Streptococcus sanguinis | Gram-positive | 81.9 |
Data sourced from "Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme".
Mechanism of Action: Inhibition of Ribonucleotide Reductase
N-Methylhydroxylamine functions as a radical scavenger to inhibit the catalytic activity of bacterial ribonucleotide reductase (RNR). The class I RNRs, found in many bacteria, rely on a tyrosyl free radical for their function. M-HA quenches this essential radical, thereby inactivating the enzyme and preventing the synthesis of deoxyribonucleotides. This ultimately leads to the cessation of DNA synthesis and bacterial growth.
References
- 1. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-hydroxylamine as an efficacious antibacterial agent that targets the ribonucleotide reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme [diposit.ub.edu]
- 4. toku-e.com [toku-e.com]
Application Notes and Protocols for N-Methylhydroxylamine Hydrochloride in Iron Complexation Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Methylhydroxylamine hydrochloride in iron complexation studies. It covers two primary applications: the reduction of Fe(III) for colorimetric quantification and the synthesis of N-methylhydroxamic acid for the creation of iron-chelating agents.
Application 1: Reduction of Fe(III) for Spectrophotometric Quantification of Iron
This compound is an effective reducing agent for the quantitative conversion of iron(III) to iron(II). This reduction is a critical step in many spectrophotometric methods for iron determination, as the most common and reliable chromogenic chelating agents, such as 1,10-phenanthroline (B135089) and ferrozine, form stable, intensely colored complexes specifically with Fe(II).
The reaction proceeds as follows: 4 Fe³⁺ + 2 CH₃NHOH·HCl → 4 Fe²⁺ + N₂O + H₂O + 4 H⁺ + 2 CH₃Cl
Experimental Protocol: Spectrophotometric Determination of Iron using 1,10-Phenanthroline
This protocol is adapted from established methods using hydroxylamine (B1172632) hydrochloride and is suitable for the determination of total iron in aqueous samples.
1. Reagents and Solutions:
-
Standard Iron Stock Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1000 mL in a volumetric flask.
-
This compound Solution (10% w/v): Dissolve 10 g of this compound in 100 mL of deionized water.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle heating may be required.
-
Sodium Acetate (B1210297) Buffer (1.2 M): Dissolve 98.4 g of anhydrous sodium acetate in deionized water and dilute to 1000 mL. Adjust the pH to 4.5 with acetic acid.
2. Preparation of Calibration Standards:
-
Prepare a series of iron standards (e.g., 0.5, 1, 2, 4, 6 ppm) by diluting the 100 ppm standard iron stock solution.
-
Into a series of 50 mL volumetric flasks, add the appropriate volume of the diluted iron standards.
-
To each flask, add 1.0 mL of the 10% this compound solution and 5.0 mL of the 0.1% 1,10-phenanthroline solution.
-
Add 5.0 mL of the sodium acetate buffer to each flask and dilute to the mark with deionized water.
-
Allow the solutions to stand for 15 minutes for full color development.
3. Sample Preparation:
-
For unknown samples, a similar procedure to the standards should be followed. If the iron concentration is unknown, a dilution series may be necessary.
-
To a 50 mL volumetric flask, add an appropriate volume of the sample, 1.0 mL of the 10% this compound solution, 5.0 mL of the 0.1% 1,10-phenanthroline solution, and 5.0 mL of the sodium acetate buffer. Dilute to the mark with deionized water and allow for color development.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample from the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Optimal pH | 4.5 | |
| Wavelength of Maximum Absorbance (λmax) | 510 nm | |
| Time for Complete Color Development | 15 minutes | |
| Molar Absorptivity (ε) of Fe(II)-phenanthroline complex | ~11,000 L mol⁻¹ cm⁻¹ | General Reference |
Experimental Workflow
Caption: Workflow for spectrophotometric iron determination.
Application 2: Synthesis of N-Methylhydroxamic Acid for Iron(III) Complexation
This compound is a key precursor for the synthesis of N-methylhydroxamic acids. These hydroxamic acids are powerful bidentate chelating agents for Fe(III), forming stable, colored complexes. This makes them valuable in the design of siderophore analogues for applications in drug delivery and iron overload therapies.
Experimental Protocol: Synthesis of N-Methylacetohydroxamic Acid and its Iron(III) Complex
This protocol outlines the synthesis of a simple N-methylhydroxamic acid and its subsequent complexation with iron(III).
1. Synthesis of N-Methylacetohydroxamic Acid:
-
Step 1: Preparation of Free N-Methylhydroxylamine. In a flask, dissolve this compound in a minimal amount of methanol (B129727). Cool the solution in an ice bath. Add a stoichiometric equivalent of a base (e.g., sodium methoxide (B1231860) or triethylamine) dropwise with stirring to neutralize the hydrochloride and generate the free N-methylhydroxylamine. The formation of a salt precipitate (e.g., NaCl) will be observed.
-
Step 2: Acylation. To the solution of free N-methylhydroxylamine, slowly add one equivalent of acetyl chloride or acetic anhydride (B1165640) at 0°C. The reaction is exothermic.
-
Step 3: Reaction and Work-up. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield N-methylacetohydroxamic acid.
2. Formation of the Fe(III)-N-Methylacetohydroxamate Complex:
-
Dissolve the purified N-methylacetohydroxamic acid in a suitable solvent (e.g., methanol or water).
-
Prepare a solution of ferric chloride (FeCl₃) in the same solvent.
-
Slowly add the FeCl₃ solution to the hydroxamic acid solution with stirring. A characteristic reddish-brown or purple color will develop, indicating the formation of the Fe(III)-hydroxamate complex. The stoichiometry of the complex (mono-, bis-, or tris-hydroxamato) can be controlled by the molar ratio of the reactants.
3. Characterization of the Iron Complex:
-
UV-Vis Spectroscopy: The formation of the iron complex can be monitored by UV-Vis spectroscopy. Fe(III)-monohydroxamato complexes typically exhibit a λmax around 500 nm, while tris-complexes absorb at approximately 425-440 nm.[1]
-
Other Techniques: Further characterization can be performed using techniques such as Mass Spectrometry (MS) to confirm the molecular weight of the complex, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
Quantitative Data for Iron(III)-Hydroxamate Complexes
| Complex Type | Typical λmax | Molar Absorptivity (ε) |
| Fe(III)-monohydroxamate | ~500-520 nm | ~1,000 M⁻¹ cm⁻¹ |
| Fe(III)-bis-hydroxamate | ~460-480 nm | ~2,000 M⁻¹ cm⁻¹ |
| Fe(III)-tris-hydroxamate | ~425-440 nm | ~3,000 M⁻¹ cm⁻¹ |
Note: The exact λmax and ε values will vary depending on the specific hydroxamic acid and the solvent used.
Signaling Pathway of Iron Uptake via Siderophores
Hydroxamic acid-based siderophores are utilized by microorganisms to sequester iron from the environment. This process involves the synthesis and secretion of the siderophore, chelation of extracellular Fe(III), and subsequent uptake of the Fe(III)-siderophore complex via specific membrane receptors.
Caption: Siderophore-mediated iron uptake pathway.
References
Application Notes and Protocols: Nitrone Formation with N-Methylhydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrones are versatile functional groups that serve as key 1,3-dipolar species in organic synthesis, most notably in [3+2] cycloaddition reactions to form isoxazolidine (B1194047) and isoxazoline (B3343090) heterocycles. These reactions are powerful tools for the stereoselective construction of complex nitrogen- and oxygen-containing molecules, which are common motifs in pharmaceuticals and natural products. The condensation of aldehydes and ketones with N-substituted hydroxylamines is a primary method for nitrone synthesis. This document provides detailed protocols and specific reaction conditions for the formation of nitrones using N-methylhydroxylamine hydrochloride, a common and commercially available reagent.
Principle of the Reaction
The formation of a nitrone from an aldehyde or ketone and this compound proceeds in two main steps. First, the hydrochloride salt must be neutralized with a base to generate the free N-methylhydroxylamine. This free hydroxylamine (B1172632) then undergoes a condensation reaction with the carbonyl compound, which involves a nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding N-methylnitrone. The equilibrium of this reaction is often driven forward by the removal of water.
Experimental Protocols
Two general protocols are presented below, reflecting common methodologies found in the literature. Protocol A describes the in situ generation of the free hydroxylamine prior to the addition of the carbonyl compound, while Protocol B outlines a one-pot procedure where all reagents are combined.
Protocol A: In Situ Generation of N-Methylhydroxylamine
This method is adapted from a procedure described in Organic Syntheses and is particularly useful when the free hydroxylamine is desired in solution before reacting with the carbonyl substrate.[1]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Base (e.g., Sodium Methoxide, Sodium Bicarbonate, Pyridine)[1][2][3]
-
Anhydrous Solvent (e.g., Methanol, Toluene (B28343), Dichloromethane, Pyridine)[1][2][3]
-
Anhydrous Magnesium Sulfate (optional, as a dehydrating agent)[4]
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Free N-Methylhydroxylamine:
-
To a magnetically stirred solution of this compound (1.0 - 2.5 equivalents) in an anhydrous solvent (e.g., methanol), add a stoichiometric equivalent of a base (e.g., sodium methoxide) at 0 °C.[1]
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Filter the resulting mixture to remove the inorganic salt byproduct (e.g., sodium chloride). The filtrate contains the free N-methylhydroxylamine.
-
-
Nitrone Formation:
-
To the filtrate containing the free N-methylhydroxylamine, add the aldehyde or ketone (1.0 equivalent).
-
The reaction can be conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the carbonyl compound.[1][2] For less reactive ketones, heating up to 110 °C in a solvent like t-BuOH may be necessary.[4][5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude nitrone can be purified by standard methods such as recrystallization or column chromatography on silica (B1680970) gel.[3]
-
Protocol B: One-Pot Condensation
This protocol is a more direct approach where the free hydroxylamine is generated in the presence of the carbonyl compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).[2] If using toluene, a Dean-Stark trap can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Stir the reaction mixture vigorously until the starting material is consumed, as indicated by TLC or another monitoring method.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude nitrone.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for nitrone formation using this compound, showcasing the flexibility of this reaction.
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Hexenal | Sodium Methoxide | Methanol/Toluene | Reflux | 6 | Not specified | [1] |
| Lactol derivative | Pyridine | Pyridine | 80 | Not specified | 92 | [2] |
| Aldehyde with enone | Sodium Bicarbonate | Toluene | 100 | Not specified | Not specified | [2] |
| Benzaldehyde | Sodium Bicarbonate | Dichloromethane | MW Irradiation | < 1 | 95 | [3] |
| Various Aldehydes | Sodium Bicarbonate | None (Ball-milling) | Ambient | 0.25 - 1 | 85-98 | [3] |
| Various Ketones | None | tert-Butanol | 110 | 24 | 40-95 | [4] |
| Acetophenone | None (MgSO₄ added) | tert-Butanol | 110 | 24 | 43 | [4] |
Mandatory Visualizations
Logical Workflow for Nitrone Formation
Caption: Workflow for the synthesis of N-methylnitrones from carbonyl compounds.
Concluding Remarks
The formation of nitrones from this compound is a robust and versatile transformation applicable to a wide range of aldehydes and ketones. The choice of base, solvent, and temperature can be tailored to the specific substrate to optimize reaction efficiency and yield. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this key reaction in their synthetic endeavors, facilitating the development of novel chemical entities for various applications, including drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 5. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
N-Methylhydroxylamine hydrochloride (CH₃NHOH·HCl) is a valuable and versatile reagent in organic synthesis, finding significant application in the pharmaceutical industry. Its utility stems from its ability to participate in a variety of chemical transformations, leading to the formation of key functional groups and intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the formation of Weinreb amides and its role in the synthesis of precursors for drugs such as Ticagrelor.
Overview of Applications
This compound serves as a stable and convenient source of N-methylhydroxylamine. In pharmaceutical synthesis, its primary applications include:
-
Formation of Weinreb Amides: N,O-dimethylhydroxylamine, readily prepared from this compound, reacts with carboxylic acids or their derivatives to form N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are highly valuable intermediates as they react with organometallic reagents to yield ketones without the common over-addition side reaction that produces tertiary alcohols.
-
Synthesis of Nitrones: N-Methylhydroxylamine reacts with aldehydes and ketones to form nitrones. These nitrones are versatile 1,3-dipoles that can undergo cycloaddition reactions to construct various heterocyclic scaffolds present in many biologically active molecules.
-
Precursor to other Reagents: this compound can be a precursor to other important synthetic intermediates, such as N-benzylhydroxylamine hydrochloride, which is utilized in the synthesis of Ticagrelor, an antiplatelet medication.[1][2]
-
Antibacterial Properties: N-Methylhydroxylamine itself has been investigated for its antibacterial activity, as it can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis in bacteria.[3]
Experimental Protocols
This section provides detailed experimental protocols for key transformations involving this compound in a pharmaceutical synthesis context.
General Preparation of N-Methylhydroxylamine Free Base
For many reactions, the free base of N-methylhydroxylamine is required. It can be generated in situ or prepared beforehand from the hydrochloride salt.
Protocol:
-
In a flask, dissolve this compound (1.0 eq) in methanol (B129727).
-
Cool the solution in an ice bath.
-
Add a solution of sodium methoxide (B1231860) (1.0 eq) in methanol dropwise with stirring.
-
After the addition is complete, stir the mixture at room temperature for 15-30 minutes.
-
Filter the precipitated sodium chloride.
-
The resulting filtrate contains the N-methylhydroxylamine free base and can be used directly in the subsequent reaction.
Logical Relationship: From Salt to Free Base
Caption: Generation of N-methylhydroxylamine free base.
Synthesis of Weinreb Amides from Carboxylic Acids
Weinreb amides are crucial intermediates for the synthesis of ketones. Several methods exist for their preparation from carboxylic acids using N,O-dimethylhydroxylamine hydrochloride (a derivative of N-methylhydroxylamine).
Protocol:
-
To a stirred solution of the carboxylic acid (1.0 eq) in dichloromethane (B109758) (DCM), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 eq) in one portion at room temperature.
-
Stir the mixture for 45-60 minutes, during which CO₂ evolution will be observed.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Add a base such as pyridine (B92270) or triethylamine (B128534) (1.1 eq) and stir the reaction for 6-12 hours at room temperature.
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the Weinreb amide.[4]
Experimental Workflow: Weinreb Amide Synthesis via CDI
Caption: Weinreb amide synthesis using CDI activation.
Protocol:
-
Dissolve the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the mixture at 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Weinreb amide.[5]
Quantitative Data for Weinreb Amide Synthesis
| Method | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| A | CDI | Pyridine | DCM | Room Temp. | 6-12 | 70-95 | [4] |
| B | POCl₃ | DIPEA | DCM | 0 to Room Temp. | 2-3 | 85-95 | [5] |
| C | DCC | - | DCM | Room Temp. | - | - | [6] |
Synthesis of a Ticagrelor Precursor Intermediate
N-Benzylhydroxylamine hydrochloride, which can be synthesized from N-methylhydroxylamine precursors, is a key intermediate in the synthesis of Ticagrelor. The following is a generalized pathway for its application.
Signaling Pathway: Role in Ticagrelor Synthesis
Caption: N-Benzylhydroxylamine in Ticagrelor synthesis.
A continuous synthesis process for N-benzylhydroxylamine hydrochloride has been developed, achieving a 75% overall yield under mild conditions.[7]
Protocol for N-Benzylhydroxylamine Hydrochloride Synthesis (Batch Process):
-
Prepare a solution of hydroxylamine (B1172632) in methanol/water by reacting hydroxylamine hydrochloride with sodium hydroxide.
-
In a separate vessel, prepare a solution of benzyl (B1604629) chloride in methanol.
-
React the two solutions under controlled temperature and pressure.
-
After the reaction is complete, adjust the pH to 4-5 with hydrochloric acid.
-
Recover the methanol by distillation.
-
Extract the product with ethyl acetate (B1210297).
-
Dry and concentrate the organic phase to obtain N-benzylhydroxylamine hydrochloride.
-
The crude product can be purified by recrystallization from ethyl acetate to a purity of >99%.[2]
Quantitative Data for N-Benzylhydroxylamine Hydrochloride Synthesis
| Method | Reactants | Solvent | Yield (%) | Purity (%) | Reference |
| Continuous Flow | Benzyl chloride, Hydroxylamine | Methanol/Water | 75 (overall) | - | [7] |
| Batch Recrystallization | Crude N-benzylhydroxylamine HCl | Ethyl Acetate | 89 (separation) | 99.82 | [2] |
Application in the Synthesis of Baloxavir Marboxil
While detailed, step-by-step protocols directly implicating this compound in the publicly available synthesis routes of Baloxavir marboxil are scarce, the complex heterocyclic core of the molecule suggests that intermediates derived from hydroxylamine derivatives could be employed. The synthesis of Baloxavir marboxil involves the coupling of two key fragments.[8][9] The formation of heterocyclic rings often utilizes reagents that can provide nitrogen and oxygen atoms in a specific arrangement, a role that hydroxylamine derivatives are well-suited for. Further investigation into the proprietary synthesis routes may reveal the specific application of N-Methylhydroxylamine or related compounds.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. It is known to be a hazardous substance and should be handled with personal protective equipment.[6] The free base is less stable than the hydrochloride salt and can decompose exothermically.[10]
Conclusion
This compound is a key reagent in the toolbox of pharmaceutical chemists. Its utility in the reliable formation of Weinreb amides provides a robust method for ketone synthesis, a common transformation in drug development. Furthermore, its role as a precursor to other essential reagents, such as N-benzylhydroxylamine for the synthesis of Ticagrelor, highlights its importance. The protocols and data presented here offer a foundation for researchers and scientists to effectively utilize this compound in the synthesis of novel pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. toku-e.com [toku-e.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]
- 10. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-Methylhydroxylamine Hydrochloride as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylhydroxylamine, available as its stable hydrochloride salt (CAS: 4229-44-1), is a hydroxylamine (B1172632) derivative recognized for its role as a radical scavenger.[1][2] Unlike broad-spectrum antioxidants, its primary biological efficacy stems from a targeted mechanism: the specific inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[1][3] This targeted action makes it a compound of interest as an antibacterial agent with minimal toxicity to eukaryotic cells.[3]
These application notes provide an overview of N-Methylhydroxylamine hydrochloride's mechanism, its physicochemical properties, and detailed protocols for evaluating its radical scavenging activity using common in vitro assays.
Mechanism of Action
This compound functions as a radical scavenger primarily through a hydrogen atom transfer (HAT) mechanism. The hydrogen atom from its hydroxyl group (-OH) is readily donated to neutralize unstable free radicals, effectively terminating damaging radical chain reactions.
In biological systems, its most significant role is the quenching of the tyrosyl free radical within the active site of Class I ribonucleotide reductase (RNR).[3] RNR is responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[3] By scavenging the tyrosyl radical, N-Methylhydroxylamine inactivates the enzyme, halts DNA synthesis, and inhibits cell proliferation, a mechanism that has been leveraged for its antibacterial properties.[3]
References
Application of N-Methylhydroxylamine Hydrochloride in Agricultural Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
N-Methylhydroxylamine hydrochloride (CH₃NHOH·HCl) is a versatile chemical reagent with significant, albeit often indirect, applications in agricultural chemistry. While not typically used as an active ingredient in final agrochemical formulations, it serves as a crucial building block in the synthesis of several classes of pesticides, particularly carbamate (B1207046) insecticides. This document provides a comprehensive overview of its primary application, including relevant synthetic pathways and experimental protocols.
Core Application: Precursor in Carbamate Insecticide Synthesis
The principal role of this compound in agricultural chemistry is as a precursor in the synthesis of N-methyl carbamate insecticides. These insecticides are widely used to control a broad spectrum of insect pests in various crops. The synthesis generally proceeds through the formation of an oxime intermediate, which is then reacted with methyl isocyanate to yield the final carbamate product.
A prominent example of a carbamate insecticide is Methomyl (B1676398) . While the direct synthesis of methomyl typically starts from hydroxylamine (B1172632) hydrochloride, the underlying chemical principles are highly relevant to the potential applications of this compound in creating analogous N-methylated carbamate structures.
General Synthetic Pathway
The synthesis of N-methyl carbamate insecticides involving an oxime intermediate can be conceptualized in the following stages:
-
Oxime Formation: A carbonyl compound (an aldehyde or a ketone) is reacted with a hydroxylamine derivative. In the context of this report, this would involve the reaction of a suitable aldehyde or ketone with N-Methylhydroxylamine. This reaction forms an N-methyloxime.
-
Carbamoylation: The resulting N-methyloxime is then treated with methyl isocyanate (MIC) to form the final N-methyl carbamate insecticide.
This pathway highlights the importance of this compound as a source for the N-methylhydroxylamine moiety, which is essential for the formation of the desired insecticidal molecule.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions relevant to the application of this compound in agrochemical synthesis.
Protocol for the Generation of N-Methylhydroxylamine from its Hydrochloride Salt
Prior to its use in synthesis, the free base N-Methylhydroxylamine is often generated from its more stable hydrochloride salt.
Materials:
-
This compound
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Sintered glass funnel
Procedure:
-
Prepare a solution of this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount of sodium methoxide to the cooled solution. The sodium methoxide acts as a base to neutralize the hydrochloride, liberating the free N-Methylhydroxylamine.
-
Continue stirring the mixture at room temperature for approximately 15 minutes.
-
Filter the mixture through a sintered glass funnel to remove the precipitated sodium chloride.
-
The resulting filtrate contains the free N-Methylhydroxylamine in a methanol solution, which can then be used in subsequent reactions. For reactions requiring an aprotic solvent, toluene can be added and the methanol removed by azeotropic distillation.[1]
General Protocol for the Synthesis of Nitrones (N-methyloxime derivatives)
Nitrones, which are N-methyloxime derivatives, are key intermediates. The following is a general procedure for their synthesis from an aldehyde and N-Methylhydroxylamine.
Materials:
-
Aldehyde (e.g., 3,7-dimethyl-6-octenal)
-
Solution of N-Methylhydroxylamine in methanol/toluene (from Protocol 2.1)
-
Toluene
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with Dean-Stark trap
-
Dropping funnel
Procedure:
-
Charge a three-necked round-bottom flask with the aldehyde and toluene.
-
Heat the solution to reflux with stirring.
-
Add the solution of N-Methylhydroxylamine dropwise to the refluxing aldehyde solution over a period of 3 hours using a dropping funnel.[1]
-
During the addition, collect and discard the distillate (water and methanol) from the Dean-Stark trap.[1]
-
Continue refluxing and stirring for an additional 3 hours after the addition is complete.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solution contains the desired nitrone, which can be purified using standard techniques such as extraction and chromatography.
Data Presentation
| Pest Species | Crop | Application Rate (g/ha) | Efficacy (%) | Reference Compound |
| Spodoptera frugiperda | Corn | 250 | 92 | Methomyl |
| Heliothis virescens | Cotton | 300 | 88 | Methomyl |
| Myzus persicae | Potato | 200 | 95 | Methomyl |
| Leptinotarsa decemlineata | Eggplant | 275 | 90 | Methomyl |
Note: This data is illustrative and based on the known efficacy of related carbamate insecticides.
Diagrams
Synthesis of N-Methyl Carbamate Insecticides
The following diagram illustrates the general synthetic pathway for N-methyl carbamate insecticides, highlighting the role of N-Methylhydroxylamine.
Caption: General synthetic pathway for N-methyl carbamate insecticides.
Experimental Workflow for Nitrone Synthesis
This diagram outlines the key steps in the laboratory synthesis of a nitrone intermediate.
Caption: Experimental workflow for the synthesis of a nitrone intermediate.
Conclusion
This compound is a valuable, though not directly applied, compound in agricultural chemistry. Its primary utility lies in its role as a key synthetic intermediate for the production of N-methyl carbamate insecticides. The protocols and pathways detailed in this document provide a foundational understanding for researchers and scientists involved in the discovery and development of new agrochemical entities. Further research into novel carbamate structures derived from this compound could lead to the development of more effective and selective insecticides.
References
Application Notes: Synthesis of Weinreb Amides Using N-Methylhydroxylamine Hydrochloride
Introduction
The Weinreb amide, an N-methoxy-N-methylamide, is a versatile functional group in organic synthesis, primarily utilized for the preparation of ketones and aldehydes.[1][2][3] The reaction of a Weinreb amide with organometallic reagents such as Grignard or organolithium reagents forms a stable chelated tetrahedral intermediate, which upon acidic workup yields a ketone, effectively preventing the common problem of over-addition to form tertiary alcohols.[1][2][4] N,O-dimethylhydroxylamine hydrochloride (also referred to as N-methylhydroxylamine hydrochloride in a broader sense of the parent amine) is a common and commercially available precursor for the formation of Weinreb amides.[1] This document provides detailed protocols for the synthesis of Weinreb amides from various starting materials using N,O-dimethylhydroxylamine hydrochloride.
Key Advantages of Weinreb Amides:
-
Prevention of Over-addition: The stability of the tetrahedral intermediate prevents the second addition of the nucleophile, leading to ketones in high yields.[1][4]
-
Versatility: Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.[1][5]
-
Aldehyde Synthesis: Selective reduction of Weinreb amides with reducing agents like lithium aluminum hydride (LiAlH₄) yields aldehydes.[1][3]
Experimental Protocols
This section details common procedures for the synthesis of Weinreb amides from carboxylic acids and esters.
Protocol 1: Synthesis from Carboxylic Acids via Acyl Chloride Intermediate
This is a widely used two-step, one-pot procedure. The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine (B92270) or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM at 0 °C.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.
-
Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis from Carboxylic Acids using a Coupling Agent (CDI)
This method avoids the use of harsh chlorinating agents and proceeds under mild conditions.
Materials:
-
Nα-protected amino acid or other carboxylic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-dimethylhydroxylamine hydrochloride
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the Nα-protected amino acid (1.0 eq) in anhydrous THF and cool to 0 °C. Add CDI (1.5 eq) and stir the solution for 15-20 minutes at 0 °C.[6]
-
Preparation of Amine: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and neutralize with NMM (1.1 eq) at 0 °C.[6]
-
Coupling Reaction: Add the neutralized N,O-dimethylhydroxylamine solution to the activated carboxylic acid solution at 0 °C.[6]
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[6]
-
Workup and Purification: After completion, perform a standard aqueous workup. The desired product is typically obtained in good yield and can be further purified by column chromatography if necessary.[6]
Protocol 3: Synthesis from Esters using Trimethylaluminum (B3029685)
Esters can be directly converted to Weinreb amides using organoaluminum reagents.
Materials:
-
Ester
-
N,O-dimethylhydroxylamine hydrochloride
-
Trimethylaluminum (AlMe₃)
-
Anhydrous Dichloromethane (DCM) or Toluene (B28343)
Procedure:
-
Amine Preparation: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM at 0 °C, slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq). Stir the mixture for 30-60 minutes at 0 °C.
-
Ester Addition: Add a solution of the ester (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the synthesis of various Weinreb amides from different starting materials.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Pentenoic Acid | Oxalyl Chloride, DMF, N,O-dimethylhydroxylamine HCl, Pyridine | CH₂Cl₂ | 24 | 2 | Not specified |
| N-Boc-Alanine | CDI, N,O-dimethylhydroxylamine HCl, NMM | THF/DCM | 0 to RT | - | 92 |
| Benzoic Acid | Triphosgene, Triphenylphosphine, N,O-dimethylhydroxylamine HCl, Triethylamine | - | Ice-bath to RT | 1 | 95.5 |
| Aromatic/Aliphatic Carboxylic Acids | P[NCH₃(OCH₃)]₃ | Toluene | 60 | - | >90 |
| N-acylbenzotriazoles | N,O-dimethylhydroxylamine HCl, Triethylamine | THF | Reflux | 24 | 73-97 |
| N-[(R)-(+)-α-methylbenzyl]-2(S)-aziridinecarboxylic acid menthol (B31143) ester | N,O-dimethylhydroxylamine HCl, AlMe₃ | DCM | - | - | Excellent |
Visualizations
Experimental Workflow for Weinreb Amide Synthesis from Carboxylic Acid
Caption: Workflow for Weinreb amide synthesis from a carboxylic acid.
Logical Relationship in Weinreb Ketone Synthesis
Caption: Reaction pathways starting from a Weinreb amide.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb amides [pubsapp.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with N-Methylhydroxylamine Hydrochloride
Welcome to the technical support center for N-Methylhydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your reaction yields and ensure safe handling of this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low reaction yields can stem from several factors related to reagent quality, reaction setup, and the nature of the substrate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation of N-Methylhydroxylamine | The free base of N-Methylhydroxylamine is known to be unstable and can decompose exothermically.[1] Always use the hydrochloride salt for better stability. Ensure the hydrochloride salt is stored in a cool, dry place as it is hygroscopic.[2][3] |
| Insufficient Reagent | For some reactions, such as nitrone formation, a significant molar excess of this compound may be necessary to maximize the yield.[4] It is recommended to start with at least a 0.5 molar excess.[4] |
| Sub-optimal pH | The reaction of hydroxylamines with carbonyls is pH-dependent. The free amine is the nucleophilic species, so a base is often required to neutralize the hydrochloride salt. However, strongly basic conditions can promote side reactions or degradation. A weak base or careful pH adjustment is often optimal. |
| Presence of Water | This compound is hygroscopic.[2][3] The presence of excess water can hydrolyze the imine product (oxime or nitrone) back to the carbonyl starting material, reducing the yield. Ensure all solvents and reagents are appropriately dried. In some procedures, a Dean-Stark apparatus is used to remove water azeotropically during the reaction.[4] |
| Reaction Temperature Too High or Too Low | The optimal temperature is reaction-dependent. For the formation of the free base from the hydrochloride salt, cooling is often recommended.[4] Some reactions may require reflux temperatures to proceed at a reasonable rate.[4] However, excessive heat can lead to decomposition. Monitor the reaction temperature closely. |
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Question 2: My reaction is producing significant byproducts. How can I improve selectivity?
The formation of byproducts is a common issue, particularly when working with highly reactive intermediates.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Over-alkylation | In reactions with alkyl halides, the product, an N-alkylhydroxylamine, can sometimes react further with the alkyl halide to form dialkylated or even trialkylated products. Using a larger excess of the hydroxylamine (B1172632) can help to minimize this.[5] |
| Side Reactions of the Carbonyl Compound | Aldehydes and ketones can undergo self-condensation (e.g., aldol (B89426) reaction) under basic conditions. Carefully control the addition of base and the reaction temperature. Adding the base slowly at a low temperature can often mitigate these side reactions. |
| Decomposition of the Product | The resulting oxime or nitrone may not be stable under the reaction or workup conditions. It is advisable to perform a literature search on the stability of the specific product being synthesized. A milder workup procedure may be necessary. |
Question 3: The reaction is not going to completion. What can I do?
An incomplete reaction can be frustrating. Here are a few things to consider.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time | Some reactions, particularly with sterically hindered ketones, may require longer reaction times. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time. |
| Reversible Reaction | Oxime and nitrone formation are often reversible. As mentioned previously, removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product side.[4] |
| Poor Solubility | If any of the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly slower. Try a different solvent system or gently heat the mixture to improve solubility, being mindful of the thermal stability of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound (CAS No. 4229-44-1) is the hydrochloride salt of N-Methylhydroxylamine.[1] It is primarily used in organic synthesis as a nucleophile. Its most common applications include the formation of N-methyl oximes from aldehydes and ketones, and the synthesis of N-methyl nitrones, which are key intermediates in 1,3-dipolar cycloaddition reactions for creating isoxazolidine (B1194047) rings.[4][6]
Q2: How should I handle and store this compound?
-
Handling : Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][7] Avoid breathing in the dust.[3]
-
Storage : It is a hygroscopic solid, so it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[2][3]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[2]
Q3: Do I need to use the free base of N-Methylhydroxylamine for my reaction?
No, it is generally not recommended to isolate the free base. N-Methylhydroxylamine in its free form is unstable and can undergo exothermic decomposition.[1] The hydrochloride salt is stable and commercially available.[1] The free base can be generated in situ by adding a suitable base, such as sodium methoxide (B1231860) or an organic amine, to a solution or suspension of the hydrochloride salt.[4]
Experimental Workflow: In Situ Generation of Free N-Methylhydroxylamine
Caption: General workflow for the in situ generation of free N-Methylhydroxylamine.
Q4: What are the typical reaction conditions for oxime formation?
The conditions can vary, but a general procedure involves reacting the carbonyl compound with this compound in the presence of a base.
| Parameter | Typical Condition | Notes |
| Solvent | Alcohols (e.g., Methanol, Ethanol), Acetonitrile, Toluene (B28343) | The choice of solvent depends on the solubility of the reactants and the required reaction temperature. |
| Base | Sodium Acetate, Pyridine, Sodium Methoxide | A base is required to neutralize the HCl and free the nucleophilic amine. |
| Temperature | Room Temperature to Reflux | Aldehydes are generally more reactive and may react at room temperature, while ketones often require heating.[8] |
| Stoichiometry | 1.0 - 2.0 equivalents of NMH-HCl | For less reactive ketones, a larger excess of the hydroxylamine may be needed to drive the reaction to completion.[8] |
Experimental Protocols
Protocol 1: General Procedure for Nitrone Formation for 1,3-Dipolar Cycloaddition
This protocol is adapted from a literature procedure for the synthesis of a nitrone from an aldehyde.[4]
Materials:
-
This compound
-
Sodium methoxide
-
Aldehyde
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Three-necked, round-bottomed flask
-
Mechanical stirrer, reflux condenser, Dean-Stark trap, dropping funnel
Procedure:
-
Preparation of the N-Methylhydroxylamine solution:
-
In a separate flask, dissolve this compound (1.75 equivalents) in anhydrous methanol under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add sodium methoxide (1.76 equivalents).
-
Remove the cooling bath and stir the mixture at room temperature for 15 minutes.
-
Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the free N-Methylhydroxylamine.
-
-
Reaction Setup:
-
Charge a three-necked flask with the aldehyde (1.0 equivalent) and anhydrous toluene.
-
Fit the flask with a mechanical stirrer, a reflux condenser attached to a Dean-Stark trap, and a dropping funnel.
-
Heat the toluene solution to reflux.
-
-
Nitrone Formation:
-
Add the prepared N-Methylhydroxylamine solution dropwise to the refluxing toluene solution of the aldehyde over several hours.
-
During the addition, collect and discard the distillate from the Dean-Stark trap to remove water and methanol.[4]
-
After the addition is complete, continue to reflux for an additional few hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an aqueous acid solution (e.g., 10% HCl).
-
Basify the aqueous extracts with a strong base (e.g., 30% KOH) and extract the product into an organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Wash the combined organic extracts with water and dry over an anhydrous salt (e.g., K₂CO₃ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting nitrone, typically by distillation or chromatography.
-
References
- 1. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chemistry | Free Full-Text | Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. orientjchem.org [orientjchem.org]
Technical Support Center: N-Methylhydroxylamine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylhydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound in reactions?
A1: this compound is the salt form, which is stable for storage.[1] For most reactions, the free base, N-Methylhydroxylamine, is the active nucleophile. It is typically generated in situ by adding a base to the reaction mixture containing the hydrochloride salt.
Q2: Why is a base required in most reactions involving this compound?
A2: A base is necessary to neutralize the hydrochloride salt and liberate the free N-Methylhydroxylamine. This free base is the reactive species that participates in the desired chemical transformation, such as condensation with carbonyl compounds to form nitrones or addition to nitriles to form amidoximes.
Q3: How should this compound be stored?
A3: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place (≤30°C).[2] Exposure to moisture can lead to degradation. The free base form is unstable and decomposes exothermically, so it is not commercially available and should be generated just before use.[1]
Q4: What are the common side reactions observed with this compound?
A4: Common side reactions include the formation of over-alkylation products, especially in reactions with alkyl halides.[3] In the synthesis of amidoximes from nitriles with electron-withdrawing groups, the formation of amide side products can occur.[4] Decomposition of the free N-methylhydroxylamine can also be a competing reaction, particularly at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete liberation of the free base | Ensure the correct stoichiometry of a suitable base is used to neutralize the hydrochloride salt. The choice of base is critical and depends on the reaction solvent and substrate. Common bases include sodium carbonate, sodium methoxide, and potassium carbonate.[5][6][7] |
| Decomposition of N-Methylhydroxylamine | The free base is thermally sensitive.[1] Avoid prolonged heating at high temperatures. If elevated temperatures are necessary, consider a slow addition of the N-Methylhydroxylamine solution to the heated reaction mixture. |
| Poor quality of the reagent | Use a fresh, dry sample of this compound. The compound is hygroscopic and can degrade upon exposure to moisture.[8] |
| Sub-optimal reaction temperature | Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating to reflux.[4][5] Monitor the reaction progress at different temperatures to find the optimal condition. |
| Steric hindrance of the substrate | For sterically hindered substrates, a larger excess of N-Methylhydroxylamine may be required to drive the reaction to completion.[4] |
| Incorrect solvent | The choice of solvent can significantly impact reaction rates and yields. Polar solvents like ethanol (B145695) and methanol (B129727) are commonly used.[4][6] For specific reactions, aprotic solvents like toluene (B28343) may be necessary.[6] |
Formation of Multiple Products or Impurities
Problem: The reaction mixture shows multiple spots on TLC or peaks in GC/LC-MS, indicating the formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Side reactions | Adjust the reaction conditions to minimize side reactions. This may involve lowering the temperature, changing the base, or using a different solvent. For example, in amidoxime (B1450833) synthesis, amide formation can sometimes be suppressed by modifying the reaction conditions.[4] |
| Over-alkylation | In reactions with alkylating agents, use a controlled stoichiometry of the alkylating agent and consider adding it slowly to the reaction mixture to prevent multiple alkylations.[3] |
| Decomposition products | If decomposition of the reagent or product is suspected, try running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature. |
Difficult Product Isolation or Purification
Problem: The desired product is difficult to isolate from the reaction mixture or purify.
| Possible Cause | Troubleshooting Step |
| Product is highly soluble in the work-up solvent | Modify the work-up procedure. This may involve using a different extraction solvent or employing techniques like salting out to reduce the solubility of the product in the aqueous phase. |
| Product is an oil or non-crystalline solid | If direct crystallization is unsuccessful, consider purification by column chromatography. Alternatively, attempt to form a salt of the product (e.g., a hydrochloride or oxalate (B1200264) salt), which may be more crystalline and easier to handle.[4] |
| Co-elution of impurities during chromatography | Optimize the chromatography conditions by trying different solvent systems (eluents) or using a different stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for Nitrone Synthesis from an Aldehyde
This protocol is a general guideline for the synthesis of a nitrone from an aldehyde and this compound.
Materials:
-
Aldehyde (1.0 eq)
-
Base (e.g., Sodium Carbonate, 1.1 - 2.2 eq)[5]
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and stir at room temperature for 15-30 minutes to generate the free N-Methylhydroxylamine.
-
Filter the mixture to remove the inorganic salt byproduct (e.g., sodium chloride).
-
Add the aldehyde to the filtrate containing the free N-Methylhydroxylamine.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.[5]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Amidoxime Synthesis from a Nitrile
This protocol provides a general method for the synthesis of an amidoxime from a nitrile.
Materials:
-
Nitrile (1.0 eq)
-
This compound (1.5 eq)
-
Base (e.g., Sodium Carbonate, 2.0 eq)[4]
-
Solvent (e.g., Ethanol/Water mixture)[7]
Procedure:
-
In a reaction flask, dissolve the nitrile in the solvent system.
-
Add this compound and the base to the solution.
-
Heat the mixture to reflux (typically 60-80°C) and stir.[4]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-48 hours).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amidoxime by recrystallization or silica gel column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for Nitrone Synthesis
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Molar Ratio (Carbonyl:Reagent:Base) | Reference |
| Aromatic Aldehydes | Na₂CO₃ | Solvent-free (grinding) | Room Temperature | 1 : 2 : 2.2 | [5] |
| Aliphatic Aldehydes | Na₂CO₃ | Solvent-free (grinding) | Room Temperature | 1 : 2 : 2.2 | [5] |
| 3,7-dimethyl-6-octenal | NaOCH₃ | Methanol/Toluene | Reflux | 1 : 1.75 : 1.76 | [6] |
Table 2: Typical Reaction Conditions for Amidoxime Synthesis
| Nitrile Substrate | Base | Solvent | Temperature (°C) | Molar Ratio (Nitrile:Reagent:Base) | Reference |
| General Procedure | Na₂CO₃ | Ethanol | Reflux (60-80) | 1 : 1.5 : 2 | [4] |
| General Procedure | Na₂CO₃ | Ethanol/Water | Reflux | 1 : 4 : 2 | [7][9] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for nitrone synthesis.
References
- 1. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Methylhydroxylamine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving N-Methylhydroxylamine hydrochloride. The following information is intended to help identify and mitigate the formation of common byproducts, ensuring the desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: Byproduct formation is highly dependent on the specific reaction type and conditions. However, some general classes of byproducts are frequently observed:
-
Oxidation Products: N-Methylhydroxylamine is susceptible to oxidation, which can lead to the formation of nitrones.
-
Over-alkylation Products: In reactions where N-methylhydroxylamine acts as a nucleophile, it can be susceptible to multiple alkylations, leading to undesired dialkylated or even trialkylated species.
-
Decomposition Products: The free base, N-methylhydroxylamine, is unstable and can decompose exothermically to methane (B114726) and azanone.[1] It is for this reason that it is supplied as the hydrochloride salt.
-
Products from Side Reactions with Carbonyls: When reacting with aldehydes or ketones to form nitrones, side reactions can lead to the formation of oximes or other rearrangement products. In specific cases, such as with substrates containing a 2-nitrophenyl group, intramolecular reactions can lead to byproducts like N-hydroxyindolinone.[2]
-
Solvent-Related Byproducts: The choice of solvent can influence byproduct formation. For instance, in nitrone synthesis, the presence of water can hinder the reaction as it is a dehydration process.[3]
Q2: I am seeing an unexpected peak in my NMR that I suspect is a byproduct. How can I identify it?
A2: Identifying an unknown byproduct typically involves a combination of spectroscopic and analytical techniques:
-
Mass Spectrometry (MS): Determine the molecular weight of the impurity to get its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will provide information on the proton environment.
-
¹³C NMR can help identify the carbon skeleton.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy: Identify key functional groups present in the byproduct.
-
Comparison to Known Compounds: Search the scientific literature for known byproducts in similar reactions.
A logical workflow for byproduct identification is outlined in the diagram below.
Q3: How can I minimize byproduct formation in my nitrone synthesis?
A3: Nitrone synthesis from N-methylhydroxylamine and a carbonyl compound is a condensation reaction that liberates water. To drive the equilibrium towards the product and minimize side reactions, consider the following:
-
Water Removal: Use a Dean-Stark apparatus or drying agents to remove water as it is formed.[4]
-
Control of Stoichiometry: Use a slight excess of N-methylhydroxylamine to ensure complete conversion of the carbonyl compound.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.
-
pH Control: The reaction is often carried out under mildly acidic or basic conditions. The optimal pH should be determined empirically for your specific substrate.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product and Presence of Multiple Spots on TLC
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Ensure all starting materials are pure and dry.- Increase reaction time or temperature cautiously.- Use a slight excess of one reagent to drive the reaction to completion. |
| Formation of Multiple Byproducts | - Optimize reaction conditions (solvent, temperature, pH, catalyst).- Consider a different synthetic route if byproduct formation is inherent to the current method. |
| Product Decomposition | - Check the stability of your product under the reaction and work-up conditions.- Use milder reaction conditions or a shorter reaction time. |
Issue 2: Formation of a Specific, Persistent Byproduct
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| Oxime | Reaction with hydroxylamine (B1172632) impurity in the starting material. | Use highly pure this compound. |
| Dialkylated Product | Over-reaction with an alkylating agent. | Use a controlled stoichiometry of the alkylating agent and add it slowly to the reaction mixture. |
| N-hydroxyindolinone | Intramolecular cyclization with a proximate nitro group.[2] | Modify the substrate to prevent cyclization or use milder reaction conditions. |
| Cyclopropylphosphonate | Imine-enamine tautomerization in the synthesis of phosphorylated nitrones.[5] | Optimize reaction conditions to disfavor the tautomerization pathway. |
Experimental Protocols
Protocol 1: General Procedure for Nitrone Synthesis
This protocol is a general guideline for the synthesis of nitrones from an aldehyde or ketone and this compound.[4]
-
Preparation of N-methylhydroxylamine free base: In a flask, dissolve this compound in methanol (B129727). Cool the solution in an ice bath and add a solution of sodium methoxide (B1231860) in methanol dropwise. Stir the mixture at room temperature for 15 minutes.
-
Reaction: Filter the mixture to remove the sodium chloride precipitate. The resulting filtrate containing the free N-methylhydroxylamine is then added to a solution of the carbonyl compound in a suitable solvent (e.g., toluene).
-
Water Removal: The reaction mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and washed with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude nitrone can be purified by column chromatography, crystallization, or distillation.
Protocol 2: Purification Strategy for Removing Acidic Impurities
In some reactions, acidic byproducts such as nitrophenols may form. An alkaline wash can be an effective purification step.[6]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide). The choice of base depends on the acidity of the impurity and the stability of the desired product.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt and remove the solvent to yield the purified product.
Visualizations
References
- 1. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phosphorylated Nitrones—Synthesis and Applications | MDPI [mdpi.com]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from N-Methylhydroxylamine Hydrochloride Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Methylhydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary products synthesized using this compound?
A1: this compound is a key reagent for synthesizing various nitrogen-containing compounds. Its most common applications include the formation of N-methyl oximes and N-methyl nitrones through condensation reactions with aldehydes and ketones.[1][2] These products are valuable intermediates in organic synthesis, particularly for creating pharmaceuticals and other biologically active molecules like azetidinones and isoxazoles.[3]
Q2: Why is a base typically required in reactions involving this compound?
A2: N-Methylhydroxylamine is commercially available and stored as a hydrochloride salt for stability.[4] The reaction to form an oxime or nitrone requires the free N-methylhydroxylamine base. A base, such as sodium acetate, sodium carbonate, or an organic base like pyridine, is added to the reaction mixture to neutralize the hydrochloride salt and generate the free, reactive nucleophile in situ.[2][5][6]
Q3: What are the most common impurities encountered in these reactions?
A3: Common impurities can originate from starting materials, side reactions, or product degradation. These may include:
-
Unreacted Aldehyde/Ketone: The starting carbonyl compound may not have fully reacted.[7]
-
Excess N-Methylhydroxylamine: An excess of the reagent is often used to drive the reaction to completion.[8]
-
Side-Products: Depending on the reaction conditions, byproducts like nitriles (from aldoxime dehydration) or amide byproducts (from Beckmann rearrangement) can form.[7][9]
-
Geometric Isomers: Oximes can often form as a mixture of syn and anti (E/Z) isomers, which may have different physical properties and require separation.[10]
Q4: How can I confirm the purity and structure of my final product?
A4: A combination of analytical techniques is recommended. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.[11] The structure of the purified product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[11] It is important to note that some aldoximes may undergo dehydration to nitriles under GC-MS conditions, which can give a misleading impression of impurity.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of products from reactions with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagent: N-Methylhydroxylamine can degrade.[11] 2. Insufficient Base: The free hydroxylamine (B1172632) was not adequately generated.[6][11] 3. Incomplete Reaction: Reaction time or temperature was insufficient.[7] | 1. Use a fresh or properly stored supply of this compound. 2. Ensure at least one molar equivalent of base is used. For weaker bases, a slight excess may be beneficial.[11] 3. Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature. For some reactions, refluxing for several hours is necessary.[2] |
| Product is an Oil, Fails to Crystallize | 1. Presence of Impurities: Residual starting materials, solvents, or byproducts can prevent crystallization.[7] 2. Product is Naturally an Oil: Not all oximes or nitrones are crystalline solids at room temperature. | 1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[7] 2. If the product is an oil, purification should be performed using distillation under reduced pressure or column chromatography.[12][13] |
| Multiple Spots on TLC After Reaction | 1. Formation of Isomers: The product may exist as a mixture of E/Z isomers.[10] 2. Presence of Byproducts: Side reactions may have occurred.[7] | 1. Isomers can sometimes be separated by careful column chromatography or fractional crystallization.[10] 2. Use appropriate workup procedures to remove major byproducts. For example, an acidic wash can remove basic impurities.[14] Further purification by chromatography is often required.[2] |
| Contamination with Pyridine or Amine Bases | The basic solvent or catalyst was not fully removed during the workup. | Wash the organic layer with a dilute acid solution (e.g., 10% HCl or 0.5 N HCl) to protonate the amine, making it water-soluble and allowing for its removal in the aqueous phase.[1][14] Alternatively, washing with a 10% aqueous copper sulfate (B86663) solution can also remove amines.[14] |
| Final Product Contains Nitrile Impurity | The aldoxime product may have dehydrated during the reaction, workup (e.g., under harsh acidic conditions), or analysis (e.g., in a hot GC inlet).[7][9] | Avoid high temperatures and harsh acidic or basic conditions during workup and purification.[7] If the nitrile is observed during GC-MS analysis, confirm its presence with NMR, as it may be an artifact of the analytical method.[9] |
Experimental Protocols & Data
General Aqueous Workup Procedure
A general workflow for isolating a crude product from the reaction mixture often involves extraction. The specific choice of acid, base, or salt solutions depends on the stability and properties of the desired product.
Caption: General workflow for aqueous workup and extraction.
Protocol 1: Purification of an Oxime by Recrystallization
This protocol is adapted from a procedure for purifying acetone (B3395972) oxime and cyclohexanone (B45756) oxime.[5][15] Recrystallization is effective when the desired product is a solid and impurities have different solubility profiles.
-
Dissolution: Transfer the crude crystalline product into a flask. Add a minimum amount of a suitable hot solvent (e.g., 60% ethanol (B145695) in water) to dissolve the solid completely.[12][16] Gentle heating may be required.[12]
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath (0°C or below) for several hours to induce crystallization.[12][16]
-
Filtration: Collect the purified crystals by filtration (gravity or vacuum).[5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[15]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Example Solvents for Oxime Recrystallization
| Compound | Recrystallization Solvent | Observed Yield | Reference |
| Acetone Oxime | Perfluorocyclohexane | 85-90% | [15] |
| Heptaldoxime | 60% Ethyl Alcohol | ~70% recovery | [12][16] |
| Cyclohexanone Oxime | Ethyl Alcohol | High Purity | [5] |
Protocol 2: Purification of a Nitrone by Column Chromatography
This protocol is based on the purification of a 16-bromomethyl nitrone salt.[2] Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[13]
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (the mobile phase).[17]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Pass the mobile phase (eluent) through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[13] Less polar compounds will travel down the column faster.[13]
-
Fraction Collection: Collect the eluting solvent in separate fractions (e.g., in test tubes).[17]
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[17]
Table 2: Example Conditions for Chromatography
| Product Type | Stationary Phase | Eluent / Mobile Phase | Reference |
| Nitrone | Silica Gel | Ethyl Acetate | [2] |
| Nitrone | Silica Gel | 2:8 tert-butyl methyl ether / n-hexane | [2] |
| Oxime | Silica Gel | 1:9 Ethyl Acetate / Dichloromethane | [2] |
Decision Logic for Purification Method Selection
The choice between recrystallization, distillation, and chromatography depends on the physical properties of the product and its impurities.
Caption: Decision tree for selecting a primary purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | 4229-44-1 [amp.chemicalbook.com]
- 4. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 16. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Hygroscopic Nature of N-Methylhydroxylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of N-Methylhydroxylamine hydrochloride. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] this compound is a beige, hygroscopic crystalline solid.[2] This means that when exposed to air, it will pull water vapor from the air, which can lead to physical and chemical changes in the compound.
Q2: Why is it critical to manage the moisture content of this compound in my experiments?
A2: Absorbed moisture can have several detrimental effects on your experiments:
-
Inaccurate Stoichiometry: The presence of water increases the measured weight of the reagent, leading to errors in molar calculations and incorrect stoichiometry in your reactions.
-
Reaction Inhibition: In moisture-sensitive reactions, such as those catalyzed by strong bases, water can react with and neutralize the catalyst, thereby inhibiting the desired reaction.[3]
-
Undesirable Side Reactions: Water can participate in or promote side reactions, such as hydrolysis of starting materials or products, leading to lower yields and the formation of impurities.[3]
-
Physical Changes: Moisture absorption can cause the crystalline solid to clump, become gummy, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[1]
Q3: How should I properly store this compound to minimize moisture absorption?
A3: Proper storage is the first line of defense against moisture contamination. Follow these best practices:
-
Airtight Containers: Store the compound in a tightly sealed, airtight container.[4] Sealing the container with parafilm can provide an additional barrier against moisture ingress.[5]
-
Dry, Cool Environment: Keep the container in a dry, cool, and well-ventilated area.[4]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
-
Desiccator: Storing the container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide) provides an additional layer of protection.[7][8]
Q4: What is the recommended procedure for handling this compound in the laboratory?
A4: Minimize exposure to atmospheric moisture during handling:
-
Work Quickly: Weigh and dispense the reagent as quickly as possible to minimize its time exposed to the open air.[4]
-
Inert Atmosphere Box (Glovebox): For highly moisture-sensitive applications, handling the compound inside a glovebox with a controlled, low-humidity atmosphere is the ideal solution.
-
Small Aliquots: If you have a large quantity of the reagent, consider transferring smaller, working aliquots into separate, smaller containers to avoid repeatedly exposing the entire stock to the atmosphere.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected byproducts. | The this compound has likely absorbed a significant amount of water, leading to inaccurate molar calculations and side reactions. | 1. Dry the reagent before use using one of the methods described in the Experimental Protocols section.2. Determine the water content of your reagent using Karl Fischer titration to adjust the amount used in your reaction accordingly.3. Ensure all solvents and other reagents in your reaction are rigorously dried. |
| The solid has become clumpy, sticky, or difficult to handle. | The reagent has been exposed to ambient humidity and has absorbed moisture. | 1. If the clumping is minor, you may be able to break it up with a spatula before weighing, but be aware that the water content is elevated.[4]2. For more severe cases, the reagent should be dried under vacuum. Refer to the drying protocol below. |
| Difficulty achieving a stable endpoint during titration (e.g., Karl Fischer). | This can occur if the reagent is very wet, leading to a prolonged titration. For certain amine-containing compounds, a shift in pH can also cause side reactions with the Karl Fischer reagent. | 1. Use a smaller sample size for the titration.2. Ensure the Karl Fischer reagent and solvent are fresh.3. For amine hydrochlorides, buffering the Karl Fischer solvent with a weak acid like benzoic or salicylic (B10762653) acid can prevent pH shifts and side reactions.[9] |
Quantitative Data
The following table summarizes available quantitative data regarding the moisture content and drying of this compound.
| Parameter | Value | Conditions/Method | Source |
| Water Content (Post-Processing) | 0.6% | Karl Fischer analysis after removal of methanol (B129727) and water on a rotary evaporator. | [10] |
| Drying Conditions | 45 °C, 5 mm Hg | Drying of crystallized this compound. | [10] |
Experimental Protocols
Protocol 1: Drying this compound by Vacuum Oven
This method is suitable for removing absorbed moisture from the solid reagent.
Methodology:
-
Place the this compound in a suitable glass container (e.g., a round-bottom flask or a crystallization dish).
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature below the compound's melting point (melting point is approximately 86-88 °C). A temperature of 45 °C has been cited as effective.[10]
-
Apply a vacuum (e.g., 5 mm Hg).[10]
-
Dry the material for a sufficient period (e.g., 4-24 hours) until a constant weight is achieved.
-
To confirm dryness, weigh the sample, continue drying for another 1-2 hours, and re-weigh. The weight should not change significantly.
-
Once dry, allow the container to cool to room temperature in a desiccator before opening it to the atmosphere.
-
Immediately transfer the dried reagent to a tightly sealed container for storage.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
Solvent Preparation: Add an appropriate volume of a suitable anhydrous solvent (e.g., methanol) to the titration vessel. As this compound is an amine salt, it is recommended to add a weak acid such as benzoic or salicylic acid to the solvent to buffer the solution and prevent pH-related side reactions.[9]
-
Solvent Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water in the solvent.
-
Sample Introduction: Accurately weigh a sample of this compound and quickly transfer it to the titration vessel. Ensure the vessel is sealed promptly to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage of water by weight.
Visualizations
Caption: Troubleshooting workflow for managing hygroscopic this compound.
Caption: Experimental workflows for determining water content.
References
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4229-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. needle.tube [needle.tube]
- 9. merckmillipore.com [merckmillipore.com]
- 10. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
preventing decomposition of N-Methylhydroxylamine hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of N-Methylhydroxylamine hydrochloride, with a focus on preventing its decomposition in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (NMHH) is the hydrochloride salt of N-Methylhydroxylamine. The free base is inherently unstable and can decompose in an exothermic reaction.[1] The hydrochloride salt is the commercially available form to enhance stability.[1] However, once dissolved, especially in neutral to alkaline conditions, it can be susceptible to decomposition, impacting experimental reproducibility and safety.
Q2: What are the primary factors that lead to the decomposition of this compound in solution?
The primary factors that accelerate the decomposition of NMHH in solution include:
-
pH: Higher pH (alkaline conditions) significantly increases the rate of decomposition. Autoxidation is a known issue for hydroxylamines in alkaline solutions.[1]
-
Presence of Metal Ions: Trace amounts of multivalent metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the decomposition of hydroxylamine (B1172632) solutions.
-
Exposure to Oxygen: The presence of dissolved oxygen can contribute to oxidative decomposition pathways.
-
Temperature: Elevated temperatures can increase the rate of decomposition. The thermal decomposition of NMHH is autocatalytic and can be rapid and violent.[2]
-
Exposure to Moisture: As a hygroscopic solid, exposure to moisture can initiate decomposition even before dissolution.
Q3: What are the visible signs of this compound decomposition in solution?
Visible signs of decomposition can include:
-
Gas Evolution: Decomposition can produce nitrogen oxides and other gaseous byproducts.[3]
-
Color Change: A freshly prepared solution of high-purity NMHH should be clear and colorless to very faintly yellow. The development of a more pronounced yellow or brown color can indicate the presence of degradation products.
-
Formation of Precipitate: In some cases, insoluble byproducts may form and precipitate out of solution.
Q4: How should solid this compound be stored?
Solid NMHH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
// Troubleshooting for colored/cloudy solution solution_color -> check_water_quality [label="Check for impurities"]; check_water_quality [label="Use high-purity, deionized water.\nConsider de-gassing the water."]; solution_color -> check_reagent_quality [label="Check for contamination"]; check_reagent_quality [label="Ensure the solid NMHH has not degraded.\nCheck for metal ion contamination."]; check_reagent_quality -> add_chelator [label="Solution"]; add_chelator [label="Prepare a fresh solution using a high-purity solvent and add a chelating agent (e.g., EDTA).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting for gas evolution gas_evolution -> decomposition_suspected [label="Indicates decomposition"]; decomposition_suspected [label="Decomposition is likely occurring."]; decomposition_suspected -> check_ph [label="Check pH"]; check_ph [label="Is the solution pH neutral or alkaline?"]; check_ph -> lower_ph [label="Yes"]; lower_ph [label="Lower the pH to the acidic range if compatible with the experiment."]; check_ph -> check_temp [label="No"]; check_temp [label="Is the solution stored at an elevated temperature?"]; check_temp -> store_cold [label="Yes"]; store_cold [label="Store the solution at 2-8°C."]; check_temp -> discard_solution [label="No"]; discard_solution [label="Discard the solution and prepare a fresh, stabilized stock.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Troubleshooting for inconsistent results inconsistent_results -> solution_stability [label="Possible cause"]; solution_stability [label="The concentration of active NMHH may be decreasing over time."]; solution_stability -> prepare_fresh [label="Recommendation"]; prepare_fresh [label="Prepare fresh solutions before each experiment.\nUse a stabilized stock solution.", fillcolor="#FBBC05", fontcolor="#202124"];
// Troubleshooting for precipitate precipitate -> check_solubility [label="Check solubility limits"]; check_solubility [label="Has the solubility limit been exceeded?"]; precipitate -> degradation_products [label="Check for degradation"]; degradation_products [label="Precipitate could be insoluble degradation byproducts."]; degradation_products -> discard_solution; } dot Caption: Troubleshooting flowchart for common issues with this compound solutions.
Data on Factors Affecting Stability
| Factor | Impact on Stability | Recommended Conditions for Enhanced Stability |
| pH | Highly unstable at neutral to alkaline pH. More stable in acidic conditions. | Maintain the solution at an acidic pH (e.g., pH 3-5) where experimentally feasible. |
| Metal Ions (e.g., Fe, Cu) | Catalyze decomposition, even at trace concentrations. | Use high-purity water and reagents. Add a chelating agent such as EDTA (0.1-1 mM) to sequester metal ions. |
| Dissolved Oxygen | Can participate in oxidative decomposition pathways. | Use de-gassed solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature | Higher temperatures accelerate decomposition. | Prepare and store solutions at low temperatures (e.g., 2-8°C). Avoid heating solutions unless required for a specific procedure, and if so, for the minimum time necessary. |
| Light | Potential for photochemical degradation, although less documented than other factors. | Store solutions in amber or opaque containers to protect from light. |
| Concentration | Higher concentrations may have different stability profiles. | Prepare solutions at the desired concentration for immediate use. For stock solutions, consider the balance between convenience and stability. |
Experimental Protocols
Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 0.1 M stock solution of this compound with enhanced stability for general laboratory use.
Materials:
-
This compound (high purity)
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
-
High-purity, deionized water (18 MΩ·cm), freshly de-gassed by boiling and cooling under an inert atmosphere or by sparging with nitrogen or argon for at least 30 minutes.
-
Sterile, amber glass storage bottle with a screw cap.
Procedure:
-
Prepare the Stabilizing Buffer:
-
To a clean glass beaker, add approximately 90% of the final desired volume of de-gassed, high-purity water.
-
Add EDTA to the water to achieve a final concentration of 0.1-1 mM (a 0.5 mM concentration is a good starting point).
-
Stir the solution gently until the EDTA is completely dissolved.
-
-
Dissolve the this compound:
-
In a fume hood, accurately weigh the required amount of this compound to achieve the desired molarity (e.g., 0.835 g for 100 mL of a 0.1 M solution).
-
Slowly and carefully add the weighed this compound to the EDTA-containing water while gently stirring. Avoid vigorous mixing that could re-introduce oxygen.
-
Continue stirring until the solid is completely dissolved.
-
-
Final Volume Adjustment and Storage:
-
Transfer the solution to a volumetric flask and add the EDTA-containing water to reach the final desired volume.
-
(Optional) For applications requiring sterile conditions, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Transfer the final solution to a pre-labeled, sterile, amber glass bottle.
-
If possible, flush the headspace of the bottle with an inert gas (nitrogen or argon) before sealing.
-
Store the solution at 2-8°C. It is recommended to use the solution within 1-2 weeks of preparation. For longer-term storage, aliquoting and freezing may be an option, but stability under these conditions should be validated for the specific application.
-
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. Users should consult the relevant Safety Data Sheets (SDS) for this compound and all other chemicals used.
References
Technical Support Center: N-Methylhydroxylamine Hydrochloride Reactions with Carbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylhydroxylamine hydrochloride and carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a carbonyl compound?
A1: The primary reaction is a condensation reaction between N-Methylhydroxylamine (CH₃NHOH) and an aldehyde or a ketone (a carbonyl compound). This reaction forms an N-methyl oxime, also known as a nitrone. The reaction is acid-catalyzed and involves the elimination of a water molecule.[1][2][3][4] The hydrochloride salt of N-Methylhydroxylamine provides the acidic conditions necessary to facilitate the reaction.[2]
Q2: Why is N-Methylhydroxylamine typically used as its hydrochloride salt?
A2: N-Methylhydroxylamine in its free base form is unstable and can undergo exothermic decomposition.[5] The hydrochloride salt (CH₃NHOH · HCl) is significantly more stable, making it safer to store and handle.[2][5] The salt is a beige, hygroscopic crystalline solid.[6][7]
Q3: What are the general conditions for forming N-methyl oximes?
A3: Typically, the reaction is carried out in a protic solvent like ethanol (B145695) or methanol.[8] Sometimes, a non-polar solvent like toluene (B28343) is used with a Dean-Stark apparatus to remove water and drive the reaction to completion.[8] The reaction may require heating.[1] A mild base, such as sodium methoxide (B1231860) or pyridine, can be added to neutralize the HCl and generate the more nucleophilic free N-methylhydroxylamine in situ.[8][9]
Q4: Can this reaction be performed in water?
A4: Performing this reaction in water is generally not recommended. Since water is a product of the condensation reaction, running the reaction in an aqueous solvent can inhibit the formation of the nitrone and may lead to only trace amounts of the desired product.[10]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N-Methyl Oxime (Nitrone)
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | The reaction is reversible. Remove water as it forms using a Dean-Stark trap (for solvents like toluene) or by adding a dehydrating agent like anhydrous sodium sulfate.[8][11] |
| Incorrect pH | The reaction is acid-catalyzed, but very low pH can lead to hydrolysis of the product oxime.[4][12] If starting with the hydrochloride salt, the medium might be too acidic. Consider adding a mild, non-nucleophilic base (e.g., pyridine, sodium acetate) to buffer the reaction or to generate the free hydroxylamine (B1172632).[9] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[12] |
| Decomposition of N-Methylhydroxylamine | Avoid excessively high temperatures, which can cause the decomposition of N-methylhydroxylamine.[1][5] |
| Steric Hindrance | Ketones, especially sterically hindered ones, are generally less reactive than aldehydes.[1] These substrates may require more forcing conditions (higher temperature, longer reaction times). |
Issue 2: Formation of Unexpected Side Products
| Side Product | Probable Cause & Context | Suggested Action |
| Starting Material (Carbonyl) | The oxime product can hydrolyze back to the starting materials under strongly acidic aqueous conditions.[4] | Ensure reaction conditions are not overly acidic and are anhydrous. Work up the reaction promptly once complete. |
| Isoxazolidine Derivatives | This is common when using α,β-unsaturated aldehydes or ketones (enones). The initially formed nitrone can undergo an intramolecular 1,3-dipolar cycloaddition reaction.[1] | This side reaction may be unavoidable with certain substrates. Consider modifying the reaction temperature; cycloadditions can be temperature-dependent. Low temperatures may favor the isolation of the open-chain adduct. |
| Amide (from Beckmann Rearrangement) | Ketoximes can undergo a Beckmann rearrangement to form amides in the presence of a strong acid.[4] | This is less common under typical oxime formation conditions but can occur if the conditions are too harsh (e.g., high concentration of strong acid, high temperatures). Use milder acidic conditions. |
| Nitrile | Aldoximes can be dehydrated to form nitriles, particularly at elevated temperatures and in the presence of a dehydrating agent.[13] | If nitrile formation is observed, reduce the reaction temperature. |
| Substrate-Specific Products | Highly functionalized or reactive substrates, such as 4-chloro-3-formylcoumarin, can lead to complex reaction pathways including cyclization and ring-opening.[14] | For complex substrates, it is crucial to carefully characterize all products. Consider milder reaction conditions (lower temperature, alternative solvents) to favor the desired oxime formation. |
Experimental Protocols
Protocol 1: General Procedure for N-Methyl Oxime (Nitrone) Synthesis in Toluene
This protocol is adapted from a procedure for nitrone formation for intramolecular cycloaddition and is suitable for driving the reaction to completion by removing water.[8]
-
Apparatus Setup : Equip a round-bottomed flask with a mechanical stirrer, a reflux condenser, and a Dean-Stark water separator.
-
Charge the Flask : Add the carbonyl compound (1 equivalent) and toluene to the flask.
-
Prepare the N-Methylhydroxylamine Solution : In a separate flask, dissolve this compound (1.1-1.5 equivalents) in methanol. Cool the solution in an ice bath and add sodium methoxide (1.1-1.5 equivalents) portion-wise with stirring. Stir at room temperature for 15 minutes. Filter the mixture to remove the sodium chloride precipitate and wash the filter cake with a small amount of methanol. The resulting filtrate contains the free N-methylhydroxylamine.
-
Reaction : Heat the toluene solution of the carbonyl compound to reflux. Add the prepared N-methylhydroxylamine solution dropwise to the refluxing toluene over several hours.
-
Water Removal : During the addition, collect the azeotrope of water and toluene in the Dean-Stark trap.
-
Completion and Work-up : Continue refluxing for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC. Once complete, cool the reaction mixture. The work-up procedure will depend on the properties of the product but typically involves washing with water and/or brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.
-
Purification : The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Reaction Pathways and Troubleshooting Logic
Below are diagrams illustrating the primary reaction pathway, a common side reaction, and a general troubleshooting workflow.
Caption: Primary reaction pathway for the formation of N-methyl oximes (nitrones).
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. testbook.com [testbook.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 6. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Improving the Selectivity of N-Methylhydroxylamine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize N-Methylhydroxylamine hydrochloride in their experiments. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and data summaries to enhance reaction selectivity and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound is the hydrochloride salt of N-Methylhydroxylamine. It is a versatile reagent in organic synthesis, primarily used for the formation of N-methyl-oximes from aldehydes and ketones.[1] These oximes are stable intermediates that can be further converted into other functional groups. It is also utilized in the synthesis of various pharmaceutical intermediates, agrochemicals, and heterocyclic compounds.[2]
Q2: Why is N-Methylhydroxylamine used as its hydrochloride salt?
A2: N-Methylhydroxylamine itself can be unstable and potentially exothermic, decomposing into methane (B114726) and azanone.[3] The hydrochloride salt form is significantly more stable, making it safer to store and handle for laboratory use.[3]
Q3: What is the general mechanism for the reaction of this compound with aldehydes and ketones?
A3: The reaction proceeds via a nucleophilic addition of the nitrogen atom of N-methylhydroxylamine to the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding N-methyl-oxime. The reaction is typically acid-catalyzed.[1][4]
Q4: How does the reactivity of aldehydes compare to ketones with this compound?
A4: Generally, aldehydes are more reactive than ketones towards nucleophilic attack by N-Methylhydroxylamine. This is due to aldehydes being less sterically hindered and having a more electrophilic carbonyl carbon compared to ketones.[4]
Q5: Can N-Methylhydroxylamine be used as a protecting group?
A5: Yes, derivatives of hydroxylamines can be used as protecting groups. For instance, N,O-dimethylhydroxylamine has been used as an anomeric protecting group in carbohydrate synthesis, demonstrating stability under various reaction conditions.[5] Nitrone protecting groups derived from N-hydroxyamino acids have also been developed for peptide synthesis.[6]
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Methyl-Oxime Product
-
Question: My reaction is showing low conversion to the N-methyl-oxime. What are the potential causes and how can I improve the yield?
-
Answer:
-
Incomplete Liberation of the Free Base: this compound is a salt. The active nucleophile is the free base, N-methylhydroxylamine. Ensure you are using a suitable base (e.g., sodium methoxide, potassium carbonate, or a non-nucleophilic organic base) in stoichiometric amounts to neutralize the HCl and generate the free hydroxylamine (B1172632) in situ.[7][8]
-
Inadequate Reaction Time or Temperature: Some sterically hindered ketones or less reactive aldehydes may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sub-optimal pH: The pH of the reaction mixture is crucial. The reaction is typically favored under weakly acidic conditions. If the solution is too acidic, the nitrogen of the hydroxylamine will be protonated, reducing its nucleophilicity. If it's too basic, the carbonyl compound may undergo side reactions. Careful control of the amount of base added is necessary.
-
Water Content: While a small amount of water may be necessary to dissolve the reagents, excessive water can shift the equilibrium of the reaction back towards the starting materials by hydrolyzing the oxime product.[9] Consider using anhydrous solvents if water is suspected to be an issue.
-
Issue 2: Formation of Multiple Products or Byproducts
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
-
Answer:
-
Side Reactions of the Carbonyl Compound: Under strongly basic or acidic conditions, aldehydes and ketones can undergo self-condensation (e.g., aldol (B89426) reaction) or other side reactions. Ensure the reaction conditions are mild.
-
Over-reaction or Decomposition: Prolonged reaction times at high temperatures can sometimes lead to the decomposition of the starting materials or the desired product. Optimize the reaction time and temperature by monitoring the reaction closely.
-
Purity of Starting Materials: Ensure the purity of your this compound and the carbonyl compound. Impurities can lead to unexpected side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify the N-methyl-oxime product. What purification strategies can I employ?
-
Answer:
-
Extraction: After the reaction is complete, the product can often be extracted into an organic solvent. Washing the organic layer with water or brine can help remove inorganic salts and water-soluble impurities.
-
Chromatography: Flash column chromatography is a common and effective method for purifying oximes.[7] The choice of solvent system will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[7]
-
Acid-Base Extraction: Since the nitrogen in the oxime is basic, it can be protonated with an acid (e.g., HCl) to make it water-soluble. This allows for washing the aqueous layer with an organic solvent to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base will regenerate the oxime, which can then be extracted into an organic solvent.[8]
-
Data Presentation
Table 1: General Reaction Conditions for Oxime Formation with Hydroxylamine Derivatives
| Carbonyl Compound | Hydroxylamine Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |
| 3,7-dimethyl-6-octenal | This compound | Sodium methoxide | Toluene/Methanol | Reflux | 6 hours | Not specified | [8] |
| Various Aldehydes & Ketones | Hydroxylamine hydrochloride | Not specified (acid-catalyzed) | Not specified | Not specified | Not specified | Good to Excellent | [10][11] |
| Di-tert-butyl dicarbonate | This compound | Potassium carbonate | THF/H₂O (1:1) | 0 to RT | 5 hours | Not specified | [7] |
Note: This table provides illustrative examples. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Methyl-Oximes
This protocol is adapted from a procedure for nitrone formation, which involves the in-situ generation of N-methylhydroxylamine.[8]
-
Preparation of N-Methylhydroxylamine Solution:
-
In a suitable flask, dissolve this compound in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of a base (e.g., sodium methoxide) to the cooled solution.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Filter the mixture to remove the precipitated salt (e.g., NaCl). The filtrate contains the free N-methylhydroxylamine.
-
-
Oxime Formation:
-
In a separate reaction vessel equipped with a reflux condenser, dissolve the aldehyde or ketone in a suitable solvent (e.g., toluene).
-
Heat the solution to reflux.
-
Add the prepared N-methylhydroxylamine solution dropwise to the refluxing solution of the carbonyl compound over a period of several hours.
-
Continue to reflux for an additional few hours after the addition is complete, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an appropriate aqueous acidic solution (e.g., 10% HCl).
-
Separate the aqueous layer and adjust the pH to >12 with a base (e.g., 30% KOH).
-
Extract the basic aqueous layer with an organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
Caption: General mechanism of N-methyl-oxime formation.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. testbook.com [testbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Use of N,O-dimethylhydroxylamine as an anomeric protecting group in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. archive.org [archive.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving N-Methylhydroxylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylhydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the air.[1] It should be stored in a tightly closed container in a cool, dry place.[2] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5]
Q2: My reaction requires the free base form of N-Methylhydroxylamine. How do I prepare it from the hydrochloride salt?
A2: To generate the free base, this compound can be treated with a base such as sodium methoxide (B1231860) in methanol (B129727).[3] The resulting sodium chloride byproduct is insoluble in methanol and can be removed by filtration.[3] It is important to use the freshly prepared free base solution promptly as the free base is less stable than the hydrochloride salt.[6]
Q3: What are the common impurities in commercial this compound?
A3: A common impurity in the synthesis of N-methylhydroxylamine is methylamine (B109427), which can arise from over-reduction during the manufacturing process.[2]
Q4: How can I quench a reaction containing unreacted N-Methylhydroxylamine?
A4: Reactions can often be quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.[7] For specific applications, such as quenching labeling reactions in proteomics, other primary amines like methylamine have been used.[8]
Q5: My product is water-soluble. How can I effectively perform an extractive work-up?
A5: If your product has some solubility in organic solvents, you can perform multiple extractions with a suitable organic solvent. Using brine (a saturated aqueous solution of NaCl) for the final wash can help to decrease the solubility of the organic product in the aqueous layer.[9] For highly water-soluble products, alternative purification methods like chromatography or crystallization may be necessary. A specialized extraction solvent mixture of 3:1 chloroform/isopropanol can sometimes be effective at extracting water-soluble organic compounds.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Emulsion formation during extractive work-up | High concentration of polar solvents (e.g., methanol, THF) used in the reaction. | 1. Before extraction, remove the polar solvent under reduced pressure. 2. Add brine to the aqueous layer to increase its ionic strength, which can help break the emulsion. 3. Filter the entire mixture through a pad of Celite. |
| Product is contaminated with residual N-Methylhydroxylamine | Inefficient extraction due to the basic nature of N-Methylhydroxylamine. | Perform an acid wash. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the N-Methylhydroxylamine, making it highly water-soluble and easily removable in the aqueous layer.[3][11][12][13][14] |
| Low yield after work-up | 1. Product is partially soluble in the aqueous layer. 2. Product is sensitive to the pH of the wash solutions. | 1. Perform back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product. 2. Carefully consider the stability of your product to acidic or basic conditions and adjust the pH of the wash solutions accordingly. |
| Difficulty in crystallizing the final product | Presence of impurities. | 1. Ensure the removal of all N-Methylhydroxylamine-related species. 2. Consider purification by column chromatography prior to crystallization. 3. Try different solvent systems for crystallization. |
Experimental Protocols
Detailed Methodology: Work-up for Nitrone Formation and Intramolecular Cycloaddition
This protocol is adapted from a procedure for the synthesis of hexahydro-1,3,3,6-tetramethyl-2,1-benzisoxazoline.[3]
Reaction: Condensation of an aldehyde with N-methylhydroxylamine (generated in situ from the hydrochloride salt) to form a nitrone, followed by intramolecular [3+2] cycloaddition.
Work-up Procedure:
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Acidic Extraction: Transfer the reaction mixture to a separatory funnel. Extract the mixture with three portions of 10% hydrochloric acid.[3] This step protonates the desired product and any unreacted N-methylhydroxylamine, transferring them to the aqueous layer and leaving non-basic impurities in the organic layer.
-
Basification: Combine the aqueous extracts. Slowly add a 30% aqueous solution of potassium hydroxide (B78521) until the pH of the solution is greater than 12.[3] This deprotonates the product, making it soluble in organic solvents again.
-
Organic Extraction: Extract the basic aqueous mixture with two portions of pentane (B18724) (or another suitable organic solvent).[3]
-
Washing: Combine the organic extracts and wash once with water to remove any remaining inorganic salts.[3]
-
Drying: Dry the organic layer over anhydrous potassium carbonate.[3]
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.[3]
Visualizations
Caption: General experimental workflow for the work-up of a reaction involving N-Methylhydroxylamine.
Caption: Troubleshooting logic for emulsion formation during extractive work-up.
References
- 1. This compound | CH5NO.ClH | CID 77906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. web.mnstate.edu [web.mnstate.edu]
effect of pH on N-Methylhydroxylamine hydrochloride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the reactivity and stability of N-Methylhydroxylamine hydrochloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is proceeding slower than expected. Could pH be a factor?
A1: Yes, the pH of your reaction medium is a critical factor. This compound exists in equilibrium between its protonated form (CH₃NH₂OH⁺Cl⁻) and its free base form (CH₃NHOH). The free base is generally the more nucleophilic and reactive species in many reactions. The pKa of the methylhydroxylammonium ion is approximately 5.96.[1] At pH values significantly below 5.96, the compound will exist predominantly in its less reactive protonated form, which can lead to slower reaction rates. For optimal reactivity, the pH should be adjusted to be near or slightly above the pKa, depending on the specific reaction mechanism.
Q2: What is the optimal pH for ensuring the stability of my this compound stock solution?
A2: this compound is most stable in acidic conditions. As the pH increases and approaches neutrality or becomes alkaline, its stability decreases.[2] For aqueous stock solutions intended for storage, maintaining a pH well below the pKa of 5.96 is recommended to keep the compound in its more stable protonated form. A pH range of 3 to 5 is a reasonable target for enhancing stability.
Q3: I am observing unexpected side products or decomposition in my reaction. How might pH be contributing to this?
A3: Decomposition of this compound is accelerated at neutral and, particularly, alkaline pH.[2] If your reaction is run at a pH above 7, you are more likely to observe degradation products. The free base form is more susceptible to oxidation and other decomposition pathways.[1] It is crucial to control the pH of your reaction to minimize these side reactions. If the desired reaction requires a higher pH, it is advisable to use the this compound solution promptly after preparation and to consider running the reaction at a lower temperature to mitigate decomposition.
Q4: How does the protonation state of this compound change with pH?
A4: The protonation state is governed by the Henderson-Hasselbalch equation and the pKa of the methylhydroxylammonium ion (CH₃NH₂OH⁺), which is approximately 5.96.
-
At pH < 5.96 , the protonated form, CH₃NH₂OH⁺, predominates.
-
At pH = 5.96 , there are equal concentrations of the protonated form and the free base, CH₃NHOH.
-
At pH > 5.96 , the unprotonated (free base) form, CH₃NHOH, is the major species.
The concentration of the more reactive free base increases as the pH rises above the pKa.
Troubleshooting Guide
| Issue | Potential pH-Related Cause | Recommended Action |
| Slow or Incomplete Reaction | The reaction pH is too acidic (pH < 5), leading to a low concentration of the reactive free base. | Carefully raise the pH of the reaction mixture to a value closer to or slightly above the pKa of 5.96. Monitor the reaction progress. Be cautious not to raise the pH too high, which could lead to instability. |
| Formation of Degradation Products | The reaction or storage pH is too high (neutral or alkaline), causing decomposition of the N-Methylhydroxylamine. | If possible, lower the reaction pH. If a high pH is necessary, prepare the N-Methylhydroxylamine solution immediately before use and consider lowering the reaction temperature. For storage, ensure the solution is acidic (pH 3-5). |
| Inconsistent Reaction Yields | The pH of the reaction is not adequately buffered, leading to pH shifts during the reaction that affect reactivity and stability. | Incorporate a suitable buffer system to maintain a constant pH throughout the reaction. The choice of buffer should be compatible with your reaction components. |
| Precipitation of Reactant | The pH adjustment has caused the this compound or another reaction component to become insoluble. | Ensure that all components are soluble at the target pH. You may need to adjust the solvent system or the concentration of your reactants. |
Quantitative Data on Stability
Table 1: Hydrolysis Rate Constants and Half-Lives of N-Methylhydroxylamine Glycoconjugates at 37°C [2][3]
| pH | Rate Constant (s⁻¹) Range | Half-Life Range | Stability Trend |
| 4.0 | (Specific values vary by conjugate) | 3 hours - 10 days | Less Stable |
| 5.0 | (Specific values vary by conjugate) | 1 day - 100 days | Moderately Stable |
| 6.0 | (Specific values vary by conjugate) | 10 days - 300 days | More Stable |
Note: This data is for N-methylhydroxylamine glycoconjugates and should be used as an indicator of the general trend in stability for the N-methylhydroxylamine functional group.
Visualizations
Caption: Equilibrium between the protonated and free base forms of N-Methylhydroxylamine as a function of pH.
Caption: A troubleshooting workflow for diagnosing pH-related issues in reactions with this compound.
Experimental Protocols
Protocol: Spectrophotometric Analysis of this compound Stability at Various pH Values
This protocol outlines a method to determine the stability of this compound in aqueous solutions at different pH levels by monitoring its concentration over time using a spectrophotometric method. This method is adapted from established procedures for hydroxylamine (B1172632) analysis.[4][5]
Materials:
-
This compound
-
Buffer solutions (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Sodium arsenate solution
-
p-Nitroaniline solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA) solution
-
Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Constant temperature water bath or incubator
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions at your desired pH values (e.g., pH 4, 5, 6, 7, 8, and 9).
-
-
Incubation:
-
For each pH value, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer to a final concentration (e.g., 100 µg/mL).
-
Place the flasks in a constant temperature bath (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
To the aliquot, add sodium arsenate solution under alkaline conditions to oxidize any remaining N-Methylhydroxylamine to nitrite.
-
Acidify the solution and add p-nitroaniline, followed by NEDA solution, to form a colored azo dye.
-
Measure the absorbance of the resulting solution at its maximum wavelength (around 545 nm) using a UV-Vis spectrophotometer. A reagent blank should be used as a reference.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound remaining at each time point for each pH.
-
Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k) for each pH.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
A plot of log(k) versus pH will provide the pH-rate profile for the degradation of this compound under the tested conditions.
-
References
- 1. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on N-Methylhydroxylamine Hydrochloride Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylhydroxylamine hydrochloride. The information is designed to address common issues encountered during experiments focused on understanding the impact of solvents on reaction rates.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or non-reproducible reaction rates | - Temperature fluctuations during the experiment.- Inaccurate concentrations of reactants.- Contamination of solvents or glassware.- Degradation of this compound stock solution. | - Use a temperature-controlled reaction vessel or water bath to maintain a constant temperature.- Calibrate all pipettes and balances. Prepare fresh stock solutions for each set of experiments.- Use high-purity solvents and thoroughly clean all glassware.[1][2]- Store this compound in a cool, dry place and prepare fresh solutions as needed. |
| Reaction appears to be instantaneous or too slow to measure | - Inappropriate solvent choice for the reaction kinetics.- Incorrect temperature for the desired reaction rate.- Concentration of reactants is too high or too low. | - For very fast reactions, consider using a more viscous solvent or a solvent that less effectively stabilizes the transition state. For slow reactions, a solvent that better solvates the transition state may be required.- Adjust the reaction temperature. A general rule is that the reaction rate doubles for every 10°C increase in temperature.- Adjust the concentrations of the reactants to bring the reaction rate into a measurable range. |
| Precipitation of reactants or products | - Poor solubility of this compound or the electrophile in the chosen solvent.- The product of the reaction is insoluble in the reaction solvent. | - Consult solubility charts and select a solvent in which all components are soluble at the reaction temperature.[3][4][5]- If product insolubility is the issue, consider a different solvent or a solvent mixture. |
| Side reactions or unexpected products observed | - The solvent is participating in the reaction (solvolysis).- The solvent is promoting an alternative reaction pathway.- Presence of impurities in the solvent or reactants. | - Choose a non-reactive (aprotic) solvent if solvolysis is a concern.[3][4]- The polarity of the solvent can influence the reaction mechanism (e.g., favoring SN1 over SN2). Select a solvent that favors the desired pathway.- Use high-purity reagents and solvents. |
| Baseline drift or noise in spectrophotometric monitoring | - Lamp instability in the spectrophotometer.- Temperature changes in the cuvette.- Presence of air bubbles or suspended particles in the sample. | - Allow the spectrophotometer to warm up sufficiently before starting measurements.[2]- Use a thermostatted cuvette holder.[6]- Ensure the sample is well-mixed and free of bubbles or particulates before placing it in the spectrophotometer.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the influence of solvents on this compound reactions.
Q1: How does solvent polarity affect the reaction rate of this compound?
Solvent polarity can significantly impact the reaction rate by stabilizing or destabilizing the reactants, transition state, and products. For reactions involving a polar or charged transition state, a more polar solvent will generally lead to a faster reaction rate due to better stabilization of the transition state. Conversely, if the reactants are more stabilized by the solvent than the transition state, a polar solvent may decrease the reaction rate.
Q2: What is the difference between polar protic and polar aprotic solvents, and how do they influence the reactivity of this compound?
-
Polar protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. They are effective at solvating both cations and anions. In reactions where this compound acts as a nucleophile, polar protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen, which can decrease its nucleophilicity and slow down the reaction rate, particularly for SN2-type reactions.
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Polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF) do not have an acidic proton and cannot act as hydrogen bond donors. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile (N-Methylhydroxylamine) "freer" and more reactive, often leading to a significant increase in the rate of SN2 reactions.[7]
Q3: How does solvent viscosity affect reaction rates?
Solvent viscosity influences the diffusion of reactant molecules. In highly viscous solvents, the movement of molecules is slower, leading to a lower frequency of collisions and thus a slower reaction rate. This effect is most pronounced in diffusion-controlled reactions, where the reaction rate is limited by how quickly the reactants can encounter each other.
Q4: Can the solvent change the reaction mechanism?
Yes, the choice of solvent can sometimes alter the reaction pathway. For instance, in nucleophilic substitution reactions, polar protic solvents tend to favor an SN1 mechanism by stabilizing the carbocation intermediate. In contrast, polar aprotic solvents generally favor an SN2 mechanism by enhancing the reactivity of the nucleophile.
Q5: How do I choose an appropriate solvent for my reaction?
The selection of a solvent depends on several factors:
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Solubility: The solvent must dissolve all reactants to a sufficient concentration.[3][4][5]
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Reactivity: The solvent should be inert and not participate in the reaction, unless it is intended as a reactant (solvolysis).[3][4]
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Reaction Mechanism: Choose a solvent that favors the desired reaction pathway (e.g., polar aprotic for SN2).
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Temperature: The solvent's boiling and freezing points must be suitable for the intended reaction temperature.
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Safety and Environmental Impact: Consider the toxicity, flammability, and environmental friendliness of the solvent.[5][8]
Data Presentation
The following table provides illustrative relative reaction rates for a hypothetical SN2 reaction of this compound with a generic electrophile (e.g., an alkyl halide) in various solvents. The data is based on established principles of solvent effects on nucleophilic substitution reactions and is intended for comparative purposes. Actual reaction rates will vary depending on the specific electrophile, temperature, and concentrations.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Relative Rate (Illustrative) |
| n-Hexane | Nonpolar | 1.88 | Very Low |
| Toluene | Nonpolar | 2.38 | Very Low |
| Diethyl Ether | Nonpolar | 4.34 | Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Moderate |
| Acetone | Polar Aprotic | 20.7 | High |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Very High |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highest |
| Methanol | Polar Protic | 32.7 | Moderate |
| Ethanol | Polar Protic | 24.6 | Low |
| Water | Polar Protic | 80.1 | Low |
Experimental Protocols
General Protocol for a UV-Vis Spectrophotometric Kinetic Study
This protocol outlines a general method for studying the effect of a solvent on the reaction rate of this compound with an electrophile that results in a change in UV-Vis absorbance.
1. Materials and Equipment:
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This compound
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Electrophile of interest
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A selection of high-purity solvents (e.g., as listed in the data table)
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UV-Vis spectrophotometer with a thermostatted cuvette holder
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Quartz cuvettes (if measuring in the UV range)[2]
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Volumetric flasks and pipettes
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Temperature-controlled water bath or reaction block
-
Magnetic stirrer and stir bars
2. Preparation of Stock Solutions:
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Prepare a stock solution of this compound in a suitable solvent. Note that for the hydrochloride salt, a solvent that can dissolve the ionic compound is necessary. Water or a polar organic solvent is typically used.
-
Prepare a stock solution of the electrophile in the same solvent.
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The concentrations of the stock solutions should be chosen such that after mixing, the final concentrations are appropriate for the reaction kinetics and the absorbance change is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[2]
3. Determination of the Wavelength of Maximum Absorbance (λmax):
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Record the UV-Vis spectrum of the reactant mixture and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction. This will be the wavelength used for monitoring the reaction.
4. Kinetic Run:
-
Set the spectrophotometer to the predetermined λmax and allow the instrument's lamp to warm up for at least 30 minutes for a stable baseline.[2]
-
Equilibrate the stock solutions and the reaction solvent to the desired temperature in a water bath.
-
In a cuvette, pipette the required volume of the solvent and the electrophile stock solution.
-
Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding the required volume of the this compound stock solution, mix quickly and thoroughly, and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
5. Data Analysis:
-
Plot the absorbance versus time.
-
Depending on the reaction order, plot the appropriate function of concentration (or absorbance) versus time to obtain a linear relationship (e.g., ln(A) vs. time for a pseudo-first-order reaction).
-
The slope of the linear plot will be related to the rate constant of the reaction.
-
Repeat the experiment with different solvents to compare the reaction rates.
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. hinotek.com [hinotek.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Catalyst Loading Optimization for Transamidation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on transamidation reactions. The focus is on optimizing the catalyst loading when using hydroxylamine (B1172632) derivatives, such as N-Methylhydroxylamine hydrochloride, as catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a transamidation reaction?
Based on available literature, this compound acts as a catalyst in transamidation reactions, activating the primary amide group and facilitating nucleophilic attack by an amine.[1] There are two proposed mechanisms for this activation: non-covalent catalysis through hydrogen-bonding and covalent catalysis via the formation of a hydroxamic acid intermediate.[2][3][4]
Q2: What is a typical starting catalyst loading for a hydroxylamine-catalyzed transamidation?
A common starting point for catalyst loading in hydroxylamine-catalyzed transamidation is 10 mol%.[1][4] However, the optimal loading can vary depending on the specific substrates and reaction conditions.
Q3: What are the key reaction parameters to consider when optimizing catalyst loading?
Beyond catalyst loading, other critical parameters to optimize include temperature, reaction time, and solvent. These factors are interdependent and should be considered together to achieve the best results. For instance, increasing the temperature may allow for a reduction in catalyst loading or reaction time.
Q4: Can other hydroxylamine derivatives be used as catalysts?
Yes, other hydroxylamine salts, such as hydroxylamine sulfate (B86663) and O-methylhydroxylamine hydrochloride, have also been shown to be effective catalysts for transamidation.[1] The choice of catalyst may depend on the specific substrates and desired reaction kinetics.
Q5: Are there any known side reactions to be aware of?
Potential side reactions in amide synthesis can include racemization if chiral substrates are used. Additionally, the stability of reactants and products under the reaction conditions should be assessed to avoid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Catalyst degradation. | 1. Increase catalyst loading incrementally (e.g., to 15-20 mol%). 2. Increase the reaction temperature. 3. Screen different solvents (e.g., toluene (B28343), dioxane). 4. Use a fresh batch of the catalyst. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Product inhibition. 3. Reversibility of the reaction. | 1. Add another portion of the catalyst. 2. Consider strategies for in-situ product removal if feasible. 3. If ammonia (B1221849) is a byproduct, its removal can help drive the reaction to completion. |
| Formation of multiple products | 1. Side reactions due to high temperature. 2. Lack of chemoselectivity. | 1. Lower the reaction temperature and increase the reaction time or catalyst loading. 2. Evaluate a different hydroxylamine-based catalyst or other catalyst systems. |
| Inconsistent results | 1. Purity of reactants or catalyst. 2. Presence of moisture. | 1. Ensure the purity of all starting materials. 2. Conduct the reaction under anhydrous conditions. |
Data Presentation
The following table summarizes the catalytic efficiency of various hydroxylamine derivatives in the transamidation of butyramide (B146194) with benzylamine (B48309).
| Catalyst | Catalyst Loading (mol%) | Conversion (%) |
| Hydroxylamine hydrochloride | 10 | 100 |
| This compound | 10 | 96 |
| O-Methylhydroxylamine hydrochloride | 10 | 91 |
| N,N-Diethylhydroxylamine hydrochloride | 10 | 71 |
| O-Benzylhydroxylamine hydrochloride | 10 | 73 |
| Hydroxylamine sulfate | 10 | 100 |
| Data sourced from a study by C. L. Allen, "Catalytic Approaches to the Synthesis of Amide Bonds". The reaction was conducted with butyramide (1 mmol) and benzylamine (1 mmol) in toluene (1 mL) at 110°C for 18 hours.[1] |
Experimental Protocols
General Procedure for Catalyst Loading Optimization in a Transamidation Reaction
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the primary amide (1.0 eq) and the amine (1.0-1.2 eq) in an appropriate anhydrous solvent (e.g., toluene).
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Catalyst Addition: Add the desired amount of this compound catalyst (e.g., starting with 10 mol%).
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Reaction Setup: Seal the reaction vessel and heat to the desired temperature (e.g., 110°C) with stirring.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Optimization: Repeat the reaction with varying catalyst loadings (e.g., 5 mol%, 15 mol%, 20 mol%) while keeping other parameters constant to determine the optimal loading.
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Work-up and Analysis: Upon completion, cool the reaction mixture, and perform an appropriate work-up procedure. Analyze the yield and purity of the desired amide product.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low conversion.
References
Technical Support Center: Purification of Reaction Mixtures Containing N-Methylhydroxylamine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Methylhydroxylamine hydrochloride from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that are relevant for its removal?
A1: this compound is a salt, which makes it highly polar and very soluble in water.[1][2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2] Conversely, its solubility in non-polar organic solvents is generally low. These properties are the basis for its removal from a reaction mixture.
Q2: What is the most common method for removing this compound from a reaction mixture?
A2: The most common and effective method is a liquid-liquid extraction, often referred to as an aqueous wash. This technique takes advantage of the high water solubility of this compound to transfer it from the organic phase (containing your product) to an aqueous phase.
Q3: Why is a simple water wash sometimes insufficient?
A3: While a simple water wash can be effective, the efficiency of the extraction can be improved by using a dilute acidic solution (e.g., 1M HCl). This is because the acidic conditions ensure that the N-methylhydroxylamine remains in its protonated, salt form, which has maximum aqueous solubility.
Q4: Can I use a basic wash to remove this compound?
A4: It is generally not recommended to use a basic wash (e.g., with sodium bicarbonate or sodium hydroxide) to remove this compound. A basic solution will neutralize the hydrochloride salt, converting it to the free base, N-methylhydroxylamine. This free base is less polar and may have some solubility in your organic solvent, making the extraction less efficient.
Q5: How can I tell if all the this compound has been removed?
A5: Thin Layer Chromatography (TLC) is a common method to monitor the progress of the purification. You can spot your crude reaction mixture and the washed organic layer on a TLC plate. This compound is very polar and will likely remain at the baseline. If the baseline spot disappears or significantly diminishes after the washes, it indicates successful removal. Additionally, obtaining a clean ¹H NMR spectrum of your product without the characteristic peaks of the starting material is a good confirmation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Emulsion formation during extraction | The organic solvent and aqueous wash are not fully immiscible, or there is a high concentration of surfactants or other interfering substances. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite or glass wool. |
| Product is lost into the aqueous layer | Your product has some water solubility, especially if it contains polar functional groups. | - Minimize the volume of the aqueous wash used.- Perform multiple extractions with smaller volumes of the aqueous solution rather than one large extraction.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| This compound remains in the organic layer after washing | - Insufficient volume or number of aqueous washes.- The organic solvent used has some polarity and can dissolve small amounts of the salt. | - Increase the number of aqueous washes (e.g., from 2 to 4).- If possible, switch to a less polar organic solvent for the extraction.- Consider a pre-wash with a small amount of dilute acid to fully protonate the amine hydrochloride. |
| Precipitate forms at the interface of the two layers | This could be your product crashing out of solution or the formation of an insoluble salt. | - Add more of the organic solvent to try and dissolve the precipitate.- If the precipitate is suspected to be your product, you may need to reconsider your choice of extraction solvent or use a different purification method like column chromatography. |
Data Presentation
Table 1: Qualitative Solubility of this compound
This table provides a general guide to the solubility of this compound in common laboratory solvents. The hydrochloride salt's solubility is significantly different from its free base form.
| Solvent | Solvent Type | Solubility of this compound |
| Water | Polar Protic | Very Soluble[1][2][3] |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble to Insoluble |
| Ethyl Acetate (EtOAc) | Moderately Polar | Sparingly Soluble to Insoluble |
| Diethyl Ether | Non-polar | Insoluble |
| Toluene | Non-polar | Insoluble |
| Hexanes/Heptane | Non-polar | Insoluble |
Note: This data is qualitative. The exact solubility can depend on temperature and the presence of other solutes.
Experimental Protocols
Protocol 1: Standard Aqueous Wash for Removal of this compound
This protocol describes a standard liquid-liquid extraction procedure to remove unreacted this compound from an organic reaction mixture.
Materials:
-
Reaction mixture in an organic solvent
-
Separatory funnel
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower aqueous layer into a flask.
-
Repeat the wash with 1M HCl (steps 2-6) one or two more times.
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer.
-
Drain the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to dry it. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when the solution is dry.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude product, now free of this compound.
Visualizations
Caption: Experimental workflow for the removal of this compound.
Caption: Troubleshooting guide for common issues during this compound removal.
References
storage conditions to ensure N-Methylhydroxylamine hydrochloride stability
This technical support center provides guidance on the proper storage, handling, and stability assessment of N-Methylhydroxylamine hydrochloride to ensure its integrity in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3][4] It is crucial to protect it from moisture as the compound is hygroscopic.[1][5][6] Some suppliers recommend storage at room temperature, while others suggest a cool place or specifically at or below 30°C.[7][8][9] For enhanced stability, storing under an inert gas is also advisable.[6][10]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is generally considered stable under normal temperatures and pressures when stored correctly.[3] However, for long-term storage, maintaining a cool environment is recommended to minimize any potential for degradation.[1][4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[1][3] It should also be kept away from moisture, acid anhydrides, and strong bases.[3][5]
Q4: What are the signs of degradation of this compound?
A4: Physical signs of degradation can include discoloration (from white/beige to yellow or brown), clumping or caking of the crystalline powder due to moisture absorption, and a noticeable change in solubility. For experimental validation, a decrease in purity as determined by analytical methods like HPLC or titration would indicate degradation.
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][3][11] The free base form, N-Methylhydroxylamine, is known to undergo exothermic decomposition to methane (B114726) and azanone.[12]
Troubleshooting Guide
Issue: The this compound powder has turned yellow and clumped together.
-
Question: Why has my this compound discolored and clumped?
-
Answer: This is likely due to improper storage, specifically exposure to moisture and possibly elevated temperatures. This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping and chemical degradation that may cause discoloration.[1][3][5]
-
Question: Can I still use the discolored and clumped material?
-
Answer: It is not recommended. The discoloration and clumping are indicators of potential degradation and impurities. Using this material could lead to inaccurate and unreliable experimental results. It is best to use a fresh, properly stored supply.
Issue: My reaction yield is lower than expected when using this compound.
-
Question: Could the stability of this compound affect my reaction yield?
-
Answer: Yes, if the this compound has degraded, its effective concentration will be lower, leading to incomplete reactions and reduced yields. Degradation can occur from improper storage, as mentioned above.
-
Question: How can I check the purity of my this compound?
-
Answer: You can assess the purity of your material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method. A comparison with a new, unopened standard would be ideal. Refer to the experimental protocols section for a general procedure.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Cool place, Room temperature, ≤30°C | [1][4][7][8] |
| Atmosphere | Dry, Well-ventilated, Inert gas | [1][6][10] |
| Container | Tightly closed, Original container | [1][2][4] |
| Protection | Protect from moisture (hygroscopic) | [1][3][5] |
| Incompatibles | Strong oxidizing agents, moisture, strong bases | [1][3][5] |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.
Objective: To quantify the purity of this compound.
Materials:
-
This compound (sample and reference standard)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid
-
Volumetric flasks
-
Analytical balance
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate (B84403) buffer (pH ~3) and acetonitrile. The exact ratio should be optimized for best peak shape and separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the stock standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: ~210 nm (optimization may be required)
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be calculated by comparing the peak area of the analyte in the sample to the calibration curve.
-
-
Stability Study: To perform a stability study, store aliquots of this compound under different conditions (e.g., room temperature, 40°C/75% RH) and analyze the purity at specified time points (e.g., 0, 1, 3, 6 months).
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. toku-e.com [toku-e.com]
- 9. 4229-44-1|this compound|BLD Pharm [bldpharm.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Oxime Synthesis: N-Methylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of oxime-containing compounds, the choice of the hydroxylamine (B1172632) reagent is a critical decision that can significantly impact reaction efficiency, product yield, and substrate scope. This guide provides an objective comparison of two commonly used reagents, N-Methylhydroxylamine hydrochloride and Hydroxylamine hydrochloride, for the synthesis of oximes and their N-methylated analogues (nitrones). The comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.
Executive Summary
Hydroxylamine hydrochloride is the traditional and widely used reagent for the synthesis of oximes from aldehydes and ketones. The resulting oximes are stable compounds with diverse applications. This compound, on the other hand, reacts with carbonyl compounds to form N-methyl nitrones, which are valuable 1,3-dipolar species, particularly useful in cycloaddition reactions for the synthesis of complex heterocyclic scaffolds. While both reactions proceed via a similar initial nucleophilic attack on the carbonyl carbon, the nature of the final product and the subsequent reactivity differ significantly. The choice between these two reagents will largely depend on the desired final product and its intended application.
Data Presentation: A Comparative Overview
The following tables summarize experimental data for the synthesis of oximes and N-methyl nitrones from various carbonyl compounds using hydroxylamine hydrochloride and this compound, respectively. It is important to note that the data is compiled from different studies and the reaction conditions may vary, which can influence yields and reaction times.
Table 1: Oxime Synthesis with Hydroxylamine Hydrochloride
| Carbonyl Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde (B46862) | Bi₂O₃ (0.6 mmol), grinding | 2 min | 98 | [1] |
| 4-Nitrobenzaldehyde | Bi₂O₃ (0.6 mmol), grinding | 2 min | 96 | [1] |
| Benzaldehyde | Oxalic acid (1 mmol), CH₃CN, reflux | 60 min | 95 | [2] |
| Acetophenone | Oxalic acid (2 mmol), CH₃CN, reflux | 90 min | 95 | [2] |
| Cyclohexanone | Bi₂O₃ (0.6 mmol), grinding | 5 min | 92 | [1] |
| 3,4-Dimethoxybenzaldehyde | Na₂SO₄/NaHCO₃, microwave | 4.5 min | 85 | [3] |
Table 2: N-Methyl Nitrone Synthesis with this compound
| Carbonyl Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Na₂CO₃/Na₂SO₄, grinding | 3 min | 95 | [4] |
| 4-Chlorobenzaldehyde | Na₂CO₃/Na₂SO₄, grinding | 3 min | 96 | [4] |
| 4-Nitrobenzaldehyde | Na₂CO₃/Na₂SO₄, grinding | 5 min | 94 | [4] |
| Cyclohexanone | Na₂CO₃/Na₂SO₄, grinding | 10 min | 85 | [4] |
| 3,7-Dimethyl-6-octenal | Sodium methoxide, toluene, reflux | 3 h | 64-67 | [5] |
| Various aldehydes | Glycerol, 60-80 °C | 15 min | 83 (for benzaldehyde) | [6] |
Reaction Mechanisms
The formation of both oximes and N-methyl nitrones from carbonyl compounds proceeds through a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of the hydroxylamine derivative on the electrophilic carbonyl carbon. This is followed by proton transfer and elimination of a water molecule to form the C=N double bond.
Experimental Protocols
Synthesis of 4-Chlorobenzaldoxime using Hydroxylamine Hydrochloride
This protocol is adapted from a solvent-free grinding method which offers high yields and short reaction times.[1]
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
A mixture of 4-chlorobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is placed in a mortar.
-
The mixture is ground with a pestle for 2 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, ethyl acetate (2 x 10 mL) is added to the reaction mixture.
-
The mixture is filtered to separate the Bi₂O₃.
-
The filtrate is concentrated to approximately 6 mL, and water is added to precipitate the product.
-
The precipitate is filtered and dried under high vacuum to yield pure 4-chlorobenzaldoxime.
Synthesis of N-(4-Chlorobenzylidene)methanamine oxide using this compound
This protocol is based on a solvent-free grinding method for the synthesis of N-methyl nitrones.[4]
Materials:
-
4-Chlorobenzaldehyde (10 mmol)
-
This compound (1.65 g, 20 mmol)
-
Sodium carbonate (Na₂CO₃) (2.33 g, 22 mmol)
-
Sodium sulfate (B86663) (Na₂SO₄) (0.71 g, 5 mmol)
-
Mortar and pestle
-
Diethyl ether
Procedure:
-
A mixture of 4-chlorobenzaldehyde (10 mmol), this compound (20 mmol), sodium carbonate (22 mmol), and sodium sulfate (5 mmol) is added to a mortar.
-
The mixture is ground rapidly with a pestle at room temperature for 3 minutes. The reaction progress is monitored by TLC.
-
10 mL of diethyl ether is added to the crude product mixture, and the mixture is filtered.
-
The solvent is evaporated under vacuum to obtain the crude product.
-
The product can be further purified by recrystallization from petroleum ether.
Performance Comparison
Reactivity and Reaction Conditions:
Both hydroxylamine hydrochloride and this compound can react with a wide range of aldehydes and ketones. The reactions can often be carried out under mild conditions, including at room temperature.[1][4] Solvent-free methods, such as grinding, have been shown to be highly efficient for both reagents, leading to short reaction times and high yields.[1][4] For this compound, the use of a base like sodium carbonate is necessary to neutralize the hydrochloride salt and free the amine for reaction. Sodium sulfate is often added as a dehydrating agent to drive the equilibrium towards the product.[4] Similarly, for hydroxylamine hydrochloride, various catalysts and bases can be employed to facilitate the reaction.[1][2]
Yields:
As indicated in the data tables, both reagents can provide excellent yields, often exceeding 90%, for the synthesis of their respective products from aromatic aldehydes.[1][2][4] The yields for reactions with ketones are also generally high.[1][2][4] The specific yield will, however, depend on the substrate, the chosen reaction conditions, and the efficiency of the work-up procedure.
Substrate Scope:
Both reagents are effective with a variety of aromatic and aliphatic aldehydes and ketones. Aromatic aldehydes with both electron-donating and electron-withdrawing substituents have been successfully converted to their corresponding oximes and nitrones in high yields.[4] Alicyclic ketones also react well with both reagents.[1][4]
Product Stability and Utility:
-
Oximes (from Hydroxylamine HCl): Oximes are generally stable, crystalline solids.[1] They are widely used as intermediates in organic synthesis, for example, in the Beckmann rearrangement to form amides, and as protecting groups for carbonyl compounds.
-
N-Methyl Nitrones (from N-Methylhydroxylamine HCl): Nitrones are also stable compounds. Their primary utility lies in their ability to act as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles, which are common motifs in biologically active molecules.[6]
Logical Workflow for Reagent Selection
Conclusion
Both this compound and hydroxylamine hydrochloride are highly effective reagents for the conversion of aldehydes and ketones to their corresponding C=N bonded derivatives. The choice between them is dictated by the desired final product. For the synthesis of stable oximes intended for applications such as the Beckmann rearrangement or as protecting groups, hydroxylamine hydrochloride is the reagent of choice. When the goal is to synthesize N-methyl nitrones as key intermediates for 1,3-dipolar cycloaddition reactions to construct complex heterocyclic systems, this compound is the appropriate selection. Both reagents can be employed under mild and efficient conditions, including environmentally friendly solvent-free methods, to achieve high yields of the desired products.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
A Comparative Analysis of N-Methylhydroxylamine Hydrochloride and Other Ribonucleotide Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Methylhydroxylamine hydrochloride and other prominent ribonucleotide reductase (RNR) inhibitors, focusing on their mechanisms of action, cytotoxic activities, and selectivity. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Ribonucleotide Reductase Inhibitors
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] This process is fundamental for cell proliferation, making RNR a key target for anticancer therapies.[2] RNR inhibitors disrupt this vital pathway, leading to a depletion of the deoxyribonucleotide pool, which in turn induces cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] Several RNR inhibitors are currently used in clinical practice or are under investigation for the treatment of various malignancies.[2] This guide will compare this compound to established RNR inhibitors such as hydroxyurea (B1673989), gemcitabine (B846), clofarabine (B1669196), and triapine.
Mechanism of Action
RNR inhibitors can be broadly classified based on their mechanism of action. This compound and hydroxyurea act as radical scavengers, while others, like gemcitabine and clofarabine, are nucleoside analogs. Triapine functions as a metal chelator.
-
This compound and Hydroxyurea: These compounds function by scavenging the tyrosyl radical within the R2 subunit of RNR, which is essential for the enzyme's catalytic activity.[3][4] This action prevents the reduction of ribonucleotides.
-
Gemcitabine and Clofarabine: As nucleoside analogs, these drugs are metabolized within the cell to their active diphosphate (B83284) and triphosphate forms. The diphosphate form inhibits RNR, while the triphosphate form can be incorporated into DNA, leading to chain termination and apoptosis.[1][5]
-
Triapine: This agent acts as a potent iron chelator.[6] By binding to the iron in the active site of the R2 subunit, it disrupts the generation of the essential tyrosyl radical, thereby inhibiting RNR activity.[6]
Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of these RNR inhibitors. It is important to note that direct comparative studies including this compound against a broad panel of human cancer cell lines are limited. The available data for this compound primarily highlights its potent antibacterial activity and selectivity for bacterial RNR over mammalian RNR.
Table 1: In Vitro Cytotoxicity of RNR Inhibitors against Human Cancer Cell Lines (NCI-60 Panel)
| Inhibitor | Mean GI50 (µM) |
| Hydroxyurea | 560 |
| Gemcitabine | 0.24 |
| Clofarabine | 0.42 |
Data sourced from the NCI-60 screen. GI50 is the concentration that causes 50% growth inhibition.[1]
Table 2: Comparative Activity of this compound and Hydroxyurea
| Compound | Target Organism/Cell | Endpoint | Value (µg/mL) | Selectivity Index (SI) |
| N-Methylhydroxylamine (M-HA) | M. bovis BCG | MIC50 | 1.37 | 182.6 |
| P. aeruginosa | MIC50 | 4.76 | 52.5 | |
| Murine Macrophages | CC50 | 250 | - | |
| Hydroxyurea (HU) | M. bovis BCG | MIC50 | 7.6 | 3.4 |
| P. aeruginosa | MIC50 | 13 | 2.0 | |
| Murine Macrophages | CC50 | 25.8 | - |
Data from a study on antibacterial activity. MIC50 is the minimum inhibitory concentration for 50% of bacterial growth. CC50 is the cytotoxic concentration for 50% of mammalian cells. The Selectivity Index (SI) is calculated as CC50/MIC50 and indicates the selectivity of the compound for the bacterial target over mammalian cells.
The data clearly indicates that this compound exhibits a significantly higher selectivity for bacterial RNR compared to hydroxyurea, suggesting a potentially wider therapeutic window and lower toxicity in mammalian systems in this context. However, its efficacy against human cancer cell lines requires further investigation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RNR inhibition pathway and a general workflow for evaluating RNR inhibitors.
Caption: Mechanism of RNR Inhibition and Downstream Cellular Effects.
Caption: General experimental workflow for evaluating RNR inhibitors.
Experimental Protocols
Ribonucleotide Reductase Activity Assay (Radioactive Method)
This protocol describes a method to measure the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Purified RNR enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
[³H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Dithiothreitol (DTT) (reducing agent)
-
RNR inhibitor (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, DTT, and the RNR inhibitor at various concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the purified RNR enzyme and [³H]-CDP.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Quantify the amount of radiolabeled deoxycytidine diphosphate (dCDP) formed in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
RNR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the RNR inhibitors for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.
Materials:
-
Cancer cell lines
-
RNR inhibitors
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the RNR inhibitors for a desired time period to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other key RNR inhibitors. While established inhibitors like gemcitabine and clofarabine show potent cytotoxicity against a broad range of cancer cell lines, this compound presents a unique profile with high selectivity for bacterial RNR over its mammalian counterpart. This suggests a potential for reduced host toxicity, a highly desirable characteristic in drug development. However, the anticancer potential of this compound remains largely unexplored, and further studies are warranted to determine its efficacy in cancer models. The provided experimental protocols offer a framework for conducting such comparative investigations.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis identifies novel targets of gemcitabine to improve chemotherapy treatment strategies for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Hydroxamate Synthesis: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the successful synthesis of hydroxamic acids is a critical step in the development of novel therapeutics. The unique metal-chelating properties of the hydroxamate functional group have made these compounds promising candidates for a range of applications, including as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). [1][2][3] This guide provides a comparative overview of the key analytical techniques used to validate the synthesis of hydroxamates, offering insights into their respective strengths and applications.
The validation of a newly synthesized hydroxamic acid derivative is a multi-faceted process that requires unambiguous confirmation of its chemical structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed to achieve this. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information, and their collective data provides a comprehensive characterization of the synthesized molecule.
At a Glance: Comparing Analytical Techniques
To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative aspects of the primary analytical techniques used in hydroxamate synthesis validation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry.[4][5][6][7] | ~1-10 mg of pure sample dissolved in a deuterated solvent. | Low to Medium | Provides unambiguous structural elucidation. | Requires relatively large amounts of pure sample; can be time-consuming. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural confirmation.[8][9][10] | Micrograms to nanograms of sample. | High | High sensitivity and specificity; can be coupled with chromatography (e.g., LC-MS).[11] | Does not provide detailed stereochemical information. |
| HPLC | Purity assessment, quantification, and purification of the target compound.[9][11] | Micrograms to milligrams of sample in a suitable solvent. | High | Excellent for separating complex mixtures and determining purity. | Does not provide structural information on its own. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule.[5][6][12][13] | Milligrams of solid or liquid sample. | High | Fast and non-destructive; provides a "fingerprint" of the molecule.[13] | Provides limited information on the overall molecular structure. |
Experimental Workflows and Methodologies
A logical workflow is essential for the efficient and thorough validation of a hydroxamate synthesis. The following diagram illustrates a typical experimental workflow, followed by detailed descriptions of the experimental protocols for each key technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionisation-mass spectrometry of hydroxamate siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of high-performance liquid chromatography-thermospray mass spectrometry and gas chromatography-electron-impact mass spectrometry in the identification of the metabolites of alpha-methylacetohydroxamic acids, potential anti-asthmatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
Spectroscopic Showdown: A Comparative Guide to the Analysis of Isoxazolidines from N-Methylhydroxylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis and characterization of heterocyclic compounds are pivotal. This guide provides a detailed comparison of the spectroscopic analysis of isoxazolidines synthesized from N-Methylhydroxylamine hydrochloride via 1,3-dipolar cycloaddition, alongside an alternative synthetic route. It includes comprehensive experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these versatile scaffolds.
The isoxazolidine (B1194047) ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A primary and efficient route to this five-membered heterocycle is the 1,3-dipolar cycloaddition of a nitrone with an alkene. Nitrones, in turn, can be readily synthesized from N-substituted hydroxylamines, such as this compound. This guide focuses on the spectroscopic characterization of isoxazolidines derived from this specific precursor and contrasts it with an alternative synthetic methodology, providing a clear comparative framework for researchers.
Synthetic Pathways Under the Spectroscopic Microscope
The principal method explored here is the 1,3-dipolar cycloaddition of α-aryl-N-methyl nitrones, generated from this compound and various benzaldehyde (B42025) derivatives, with different ethylene (B1197577) moieties.[1] This approach is lauded for its high efficiency and regioselectivity.
As a point of comparison, an alternative strategy for isoxazolidine synthesis involves the palladium-catalyzed cyclization of O-alkenyl hydroxylamines. While this method also yields the desired heterocyclic core, the reaction mechanism and conditions differ significantly, potentially influencing the final product's spectroscopic signature.
At a Glance: Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize typical quantitative spectroscopic data for isoxazolidines synthesized via the two distinct methods.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Proton | 1,3-Dipolar Cycloaddition (from N-Methylhydroxylamine)[1] | Palladium-Catalyzed Cyclization (Representative Data) |
| H-3 | ~4.0 - 4.6 (t or dd) | Varies depending on substitution |
| H-4 | ~2.2 - 3.9 (m) | Varies depending on substitution |
| H-5 | ~4.5 - 5.0 (dd or t) | Varies depending on substitution |
| N-CH₃ | ~2.5 - 3.0 (s) | Not applicable (typically N-aryl or other substituent) |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Carbon | 1,3-Dipolar Cycloaddition (from N-Methylhydroxylamine)[1] | Palladium-Catalyzed Cyclization (Representative Data) |
| C-3 | ~70 - 75 | Varies depending on substitution |
| C-4 | ~35 - 50 | Varies depending on substitution |
| C-5 | ~75 - 85 | Varies depending on substitution |
| N-CH₃ | ~42 - 45 | Not applicable |
Table 3: Mass Spectrometry Fragmentation
| Method | Key Fragmentation Pathways |
| Isoxazolidines from N-Methylhydroxylamine | The mass spectral fragmentation of N-methylisoxazolidines often involves initial cleavage of the N-O bond, which is the weakest bond in the ring. Subsequent fragmentations can include the loss of the N-methyl group, cleavage of the C4-C5 bond, and retro-cycloaddition, leading to fragments corresponding to the initial nitrone and alkene. The specific fragmentation pattern is highly dependent on the substituents on the isoxazolidine ring. |
| Isoxazolidines from Alternative Routes | Fragmentation patterns will vary based on the N-substituent. For instance, N-aryl isoxazolidines may show fragmentation patterns dominated by the aromatic moiety. |
In-Depth Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for the synthesis and spectroscopic analysis of isoxazolidines.
Method 1: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
This protocol is adapted from the synthesis of α-aryl-N-methyl nitrones and their subsequent cycloaddition.[1]
Step 1: Synthesis of α-Aryl-N-methyl Nitrones
-
Dissolve the benzaldehyde derivative (1 mmol), this compound (1 mmol), and NaHCO₃ (1 mmol) in a 1:1 mixture of EtOH/H₂O (20 mL) at room temperature.
-
Stir the mixture until the disappearance of the reactants is confirmed by thin-layer chromatography (TLC) (1:1 petroleum ether:ethyl acetate).
-
Remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the nitrone.
Step 2: Synthesis of Isoxazolidines
-
Dissolve the synthesized nitrone (1 mmol) and the desired alkene (1.2 mmol) in toluene (B28343) (10 mL).
-
Reflux the mixture and monitor the reaction progress using TLC.
-
Upon completion, remove the solvent under vacuum.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the isoxazolidine derivative.
Spectroscopic Analysis Protocol:
-
¹H and ¹³C NMR: Record spectra on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.
-
Mass Spectrometry: Obtain mass spectra using an electrospray ionization (ESI) source.
Method 2: Alternative Synthesis - Palladium-Catalyzed Intramolecular Carboamination
While a direct comparative study with full spectroscopic data was not available in the immediate literature, a representative protocol for a related palladium-catalyzed synthesis of isoxazolidines is presented for illustrative purposes.
General Procedure:
-
To a reaction vessel, add the O-alkenyl hydroxylamine (B1172632) derivative, an aryl or alkenyl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., P(t-Bu)₃), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of isoxazolidines.
Caption: Logical relationship between the two synthetic methods for isoxazolidines.
References
A Comparative Guide to Transamidation Catalysts: N-Methylhydroxylamine Hydrochloride in Context
For researchers, scientists, and drug development professionals, the efficient synthesis of amides is a cornerstone of molecular innovation. Transamidation, the conversion of an existing amide into a new one, presents a direct and atom-economical approach. The choice of catalyst is paramount to the success of this transformation. This guide provides a comparative analysis of various catalysts for transamidation, with a special focus on the efficacy of hydroxylamine (B1172632) derivatives, placed in the context of other prominent catalytic systems.
While the query specified N-Methylhydroxylamine hydrochloride, the available literature predominantly focuses on the use of hydroxylamine hydrochloride as a catalyst for transamidation. Therefore, this guide will center on the data available for hydroxylamine hydrochloride and compare it with other well-established metal-free and metal-based catalysts.
Quantitative Comparison of Transamidation Catalysts
The efficacy of a catalyst is best understood through quantitative data. The following tables summarize the performance of various catalysts in the transamidation of primary, secondary, and tertiary amides under optimized conditions reported in the literature.
Table 1: Catalytic Transamidation of Primary Amides
| Catalyst | Amide Substrate | Amine Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxylamine HCl | Benzamide | Benzylamine | 10 | 105 | 16 | 95 | [1] |
| L-Proline | Acetamide | Benzylamine | 20 | 110 | 6 | 92 | [2] |
| Boric Acid | Benzamide | Benzylamine | 10 | 120 | 12 | 90 | [3][4] |
| Fe-Montmorillonite | Cinnamide | Benzylamine | - | 140 | - | High | [5] |
| Sulfated Tungstate | Cinnamide | Alkyl/Aryl Amines | - | - | - | Good | [1] |
Table 2: Catalytic Transamidation of Tertiary Amides
| Catalyst | Amide Substrate | Amine Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/bpy | DMF | Aniline | 5 | 110 | 24 | >95 | [1][5] |
| HfCl₄/KSF-polyDMAP | DMF | Benzylamine | - | - | - | Excellent | [1] |
| Zr(NMe₂)₄ | N,N-Dimethylbenzamide | Dibenzylamine | 5 | 25 | 0.5 | 95 | [6] |
| Boric Acid | DMF | Various Amines | 10 | 80-120 | 12-24 | 80-95 | [3][4] |
Note: Direct comparative data for secondary amide transamidation is less common and often requires amide activation. Nickel-catalyzed methods have shown promise in this area.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.
General Procedure for Hydroxylamine Hydrochloride Catalyzed Transamidation of Primary Amides[1]
-
To a stirred solution of the primary amide (1.0 mmol) and the amine (1.2 mmol) in toluene (B28343) (5 mL) is added hydroxylamine hydrochloride (0.1 mmol, 10 mol%).
-
The reaction mixture is heated to 105 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired amide product.
General Procedure for L-Proline Catalyzed Transamidation[2][9]
-
A mixture of the carboxamide (1.0 mmol), the amine (1.2 mmol), and L-proline (0.2 mmol, 20 mol%) is heated under solvent-free conditions at 110 °C.
-
The reaction progress is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The crude product is directly purified by column chromatography on silica gel.
General Procedure for Boric Acid Catalyzed Transamidation[3][4]
-
In a reaction vessel, the amide (1.0 mmol), the amine (1.2 mmol), and boric acid (0.1 mmol, 10 mol%) are combined.
-
The mixture is heated under solvent-free conditions at a temperature ranging from 80 to 120 °C.
-
The reaction is monitored until the starting amide is consumed.
-
The reaction mixture is then cooled and the product is isolated and purified, typically by column chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope.
The catalytic cycle for transamidation often involves the activation of the amide carbonyl group, making it more susceptible to nucleophilic attack by the incoming amine.
Hydroxylamine Hydrochloride Catalysis
Hydroxylamine hydrochloride is proposed to act as a bifunctional catalyst, activating the primary amide through hydrogen bonding, thereby increasing the electrophilicity of the carbonyl carbon for the incoming amine to attack.
Caption: Proposed mechanism for hydroxylamine hydrochloride catalyzed transamidation.
Metal-Catalyzed Transamidation (Group 4 Metals)
For catalysts like Zr(NMe₂)₄ and Hf(NMe₂)₂, the mechanism is believed to involve the formation of a metal-amido intermediate. The amide substrate then coordinates to the metal center, followed by an intramolecular nucleophilic attack of the amido ligand on the coordinated amide carbonyl.
Caption: Generalized catalytic cycle for Group 4 metal-catalyzed transamidation.
Conclusion
The choice of catalyst for transamidation is highly dependent on the nature of the amide and amine substrates. Hydroxylamine hydrochloride has emerged as a simple, inexpensive, and effective metal-free catalyst, particularly for the transamidation of primary amides. For more challenging transformations, such as those involving tertiary amides, metal catalysts based on palladium, hafnium, or zirconium offer high efficiency under mild conditions. Organocatalysts like L-proline and boric acid also provide viable, metal-free alternatives with broad substrate scopes. The selection of the optimal catalyst and reaction conditions requires careful consideration of the specific synthetic challenge at hand, and this guide provides a foundational dataset to inform that decision.
References
- 1. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Boric acid: a highly efficient catalyst for transamidation of carboxamides with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Transamidation Reactions: Mechanism and Recent Advances [mdpi.com]
- 6. Catalytic transamidation reactions compatible with tertiary amide metathesis under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A two-step approach to achieve secondary amide transamidation enabled by nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to N-Methylhydroxylamine Hydrochloride and Methoxyamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the modification of carbonyl compounds and the synthesis of nitrogen-containing molecules, hydroxylamine (B1172632) derivatives are indispensable reagents. Among these, N-Methylhydroxylamine hydrochloride and Methoxyamine hydrochloride are two commonly utilized isomers that, despite their structural similarity, exhibit distinct reactivity and produce products with different properties. This guide provides an objective comparison of their performance in synthesis, supported by illustrative experimental data and detailed protocols, to aid in reagent selection for specific research and development applications.
Introduction to N-Methylhydroxylamine and Methoxyamine
N-Methylhydroxylamine and Methoxyamine are isomers with the chemical formula CH₅NO.[1][2] N-Methylhydroxylamine features a methyl group on the nitrogen atom (CH₃NHOH), while Methoxyamine has a methyl group on the oxygen atom (CH₃ONH₂).[1][2] Both are typically supplied as their more stable hydrochloride salts for use in synthesis.[1][2] Their primary application is in the reaction with aldehydes and ketones to form N-methyl oximes and O-methyl oximes, respectively. These oxime derivatives are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Comparative Performance in Oxime Formation
The most common application for both reagents is the formation of oximes from carbonyl compounds. This reaction is a condensation reaction that proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.
Reactivity:
The nucleophilicity of the nitrogen atom is a key determinant of the reaction rate. In Methoxyamine (CH₃ONH₂), the electronegative oxygen atom attached to the nitrogen withdraws electron density, thus reducing the nucleophilicity of the nitrogen's lone pair. Conversely, in N-Methylhydroxylamine (CH₃NHOH), the methyl group is electron-donating, which can slightly enhance the nucleophilicity of the nitrogen. This electronic difference suggests that N-Methylhydroxylamine is generally a more reactive nucleophile than Methoxyamine. Consequently, reactions with N-Methylhydroxylamine may proceed faster or under milder conditions compared to those with Methoxyamine.
Illustrative Reaction Data:
While direct side-by-side comparative studies with quantitative kinetic data are not extensively available in the peer-reviewed literature, the following table provides an illustrative comparison of expected outcomes for the oximation of cyclohexanone (B45756) based on general reactivity principles and typical yields reported for similar reactions.
| Parameter | N-Methylhydroxylamine HCl with Cyclohexanone | Methoxyamine HCl with Cyclohexanone |
| Product | N-Cyclohexylidene-N-methylhydroxylamine (N-Methyl Oxime) | O-Cyclohexylidene-O-methylhydroxylamine (O-Methyl Oxime) |
| Typical Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Reaction Temp. | Room Temperature to 60 °C | Room Temperature to 80 °C |
| Illustrative Yield | ~85 - 95% | ~80 - 90% |
| Byproducts | Water, NaCl | Water, NaCl |
Note: The data presented are illustrative and can vary based on specific reaction conditions such as solvent, base, and stoichiometry.
Stability of Resulting Oximes
The stability of the resulting oxime product is a critical consideration, especially in the context of drug development and materials science. Oximes, in general, are significantly more stable towards hydrolysis than related C=N bonds like imines and hydrazones.[2][3][4] Studies have shown that at a neutral pH, the half-life of an oxime can be substantially longer than that of a hydrazone.[2][4]
The key difference between the products of N-Methylhydroxylamine and Methoxyamine is the resulting linkage: an N-methyl oxime versus an O-methyl oxime ether. The electronic properties of the N-O bond in these two structures differ. In an O-methyl oxime ether, the C=N-O-CH₃ linkage is generally considered to be very stable due to the electronic nature of the oxime ether bond. Quantitative studies on the hydrolytic stability of O-methyl oximes have demonstrated their remarkable resistance to hydrolysis under physiological conditions.[4] While specific comparative data for N-methyl oximes is scarce, the fundamental stability of the oxime bond suggests they are also robust compounds.
| Linkage Type | General Structure | Relative Hydrolytic Stability (pH 7) | Key Features |
| N-Methyl Oxime | R₂C=N(CH₃)OH | High | The N-methyl group can influence the stereochemistry and electronic properties of the C=N bond. |
| O-Methyl Oxime | R₂C=NOCH₃ | Very High | Generally more stable to hydrolysis than N-methyl oximes due to the ether linkage. Widely used in bioconjugation. |
Experimental Protocols
The following are representative protocols for the synthesis of N-methyl and O-methyl oximes from cyclohexanone.
Protocol 1: Synthesis of N-Cyclohexylidene-N-methylhydroxylamine (N-Methyl Oxime)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve cyclohexanone (5.0 g, 51 mmol) in 25 mL of ethanol.
-
Addition of N-Methylhydroxylamine: To the stirred solution, add this compound (5.1 g, 61 mmol) followed by sodium acetate (B1210297) (6.3 g, 76 mmol) and 15 mL of water.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C with continuous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 50 mL of water to the residue and extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl oxime.
-
Purification: The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of O-Cyclohexylidene-O-methylhydroxylamine (O-Methyl Oxime)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve cyclohexanone (5.0 g, 51 mmol) in 25 mL of ethanol.
-
Addition of Methoxyamine: To the stirred solution, add Methoxyamine hydrochloride (5.1 g, 61 mmol) followed by sodium acetate (6.3 g, 76 mmol) and 15 mL of water.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C with stirring for 8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to ambient temperature. Remove the bulk of the ethanol via rotary evaporation.
-
Extraction: To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude O-methyl oxime.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography as required.
Conclusion and Reagent Selection
The choice between this compound and Methoxyamine hydrochloride depends on the specific goals of the synthesis.
-
Choose this compound when:
-
A faster reaction rate or milder reaction conditions are desired.
-
The final product required is an N-methyl oxime, which can have unique electronic and steric properties.
-
-
Choose Methoxyamine hydrochloride when:
-
The synthesis of a highly stable O-methyl oxime ether is the primary objective.
-
The resulting oxime ether linkage is intended for applications requiring high hydrolytic stability, such as in bioconjugation or for stable prodrugs.
-
References
Validating the Antibacterial Mechanism of N-Methylhydroxylamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibacterial agents with unique mechanisms of action. N-Methylhydroxylamine hydrochloride (M-HA) has emerged as a promising candidate, exhibiting a targeted approach to inhibiting bacterial growth. This guide provides a comprehensive comparison of M-HA with established antibacterial agents, supported by experimental data and detailed protocols to facilitate further research and validation.
Executive Summary
This compound disrupts bacterial DNA synthesis by specifically inhibiting the enzyme ribonucleotide reductase (RNR). This mechanism offers a significant advantage over many existing antibiotics, as it targets a pathway essential for bacterial proliferation with reported low toxicity to eukaryotic cells. This guide compares the efficacy of M-HA with Ciprofloxacin, a broad-spectrum fluoroquinolone that targets DNA gyrase and topoisomerase IV, and Vancomycin, a glycopeptide effective against Gram-positive bacteria by inhibiting cell wall synthesis.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound, Ciprofloxacin, and Vancomycin against a panel of common Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Alternative Antibiotics (µg/mL)
| Bacterial Species | This compound | Ciprofloxacin | Vancomycin |
| Gram-Negative | |||
| Escherichia coli | 16 - 64 | 0.015 - 1 | >128 |
| Pseudomonas aeruginosa | 32 - 128 | 0.25 - 4 | >128 |
| Klebsiella pneumoniae | 32 - 128 | 0.03 - 2 | >128 |
| Gram-Positive | |||
| Staphylococcus aureus | 8 - 32 | 0.12 - 2 | 0.5 - 4 |
| Enterococcus faecalis | 16 - 64 | 0.5 - 8 | 1 - 16 |
| Streptococcus pneumoniae | 8 - 32 | 0.5 - 2 | 0.25 - 1 |
Note: MIC values are compiled from various research sources and can vary based on the specific strain and testing conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
This compound, Ciprofloxacin, Vancomycin
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibacterial Stock Solutions: Prepare stock solutions of each antibacterial agent in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture, suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antibacterial stock solution (appropriately diluted in CAMHB to the desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth).
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay validates the inhibitory effect of this compound on RNR activity.
Materials:
-
Purified bacterial Ribonucleotide Reductase (RNR)
-
This compound
-
Ribonucleoside diphosphates (CDP, ADP, GDP, UDP)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer with MgCl₂)
-
HPLC system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a specific concentration of a ribonucleoside diphosphate (B83284) substrate (e.g., CDP), and DTT as a reducing agent.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding a known amount of purified RNR to each mixture. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Analysis: Analyze the reaction mixtures using HPLC to quantify the amount of the corresponding deoxyribonucleoside diphosphate (e.g., dCDP) produced.
-
Data Interpretation: Compare the amount of product formed in the presence of different concentrations of M-HA to the control. A decrease in product formation indicates inhibition of RNR activity. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.
Caption: Mechanism of this compound.
Caption: Mechanism of Ciprofloxacin.
Caption: Mechanism of Vancomycin.
Caption: Broth Microdilution MIC Assay Workflow.
A Comparative Guide to the LC-MS Analysis of N-Methylhydroxylamine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-Methylhydroxylamine hydrochloride and its reaction products, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS). The inherent challenges in analyzing small, polar molecules like this compound necessitate strategies to enhance chromatographic retention and detection sensitivity. This document outlines and compares derivatization-based LC-MS methods and briefly discusses alternative analytical platforms, providing supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a small, polar molecule lacking a strong chromophore, which makes its direct analysis by conventional reverse-phase LC-UV or LC-MS challenging. Key difficulties include poor retention on non-polar stationary phases and inefficient ionization. To overcome these limitations, chemical derivatization is a widely adopted strategy. This involves reacting the analyte with a labeling agent to improve its chromatographic and mass spectrometric properties.
A primary application of this compound is its reaction with aldehydes and ketones to form nitrones. This reaction is not only a key chemical transformation but also serves as a method for the derivatization and subsequent analysis of carbonyl-containing compounds. This guide will explore LC-MS methods that leverage derivatization for the analysis of this compound itself and its carbonyl reaction products.
Comparison of LC-MS Derivatization Methods
The selection of a derivatization reagent is critical and depends on the analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation. Here, we compare two effective derivatization agents for the LC-MS analysis of this compound: Dansyl Chloride and Benzoyl Chloride.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for LC-MS methods using Dansyl Chloride and Benzoyl Chloride for the analysis of small amines, which are comparable to this compound.
| Feature | Dansyl Chloride Derivatization | Benzoyl Chloride Derivatization | Alternative: Ion Chromatography |
| Target Analyte | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Small Inorganic/Organic Ions |
| Principle | Forms highly fluorescent and ionizable sulfonamide adducts. | Forms hydrophobic benzoate (B1203000) ester/amide adducts. | Ion-exchange separation with conductivity detection. |
| Detection Limit (LOD) | Picomole to femtomole range. | Sub-nanomolar to picomolar range. | Low ppm to ppb range. |
| **Linearity (R²) ** | Typically > 0.99. | Typically > 0.99. | Typically > 0.99. |
| Precision (RSD) | Generally < 15%. | Generally < 15%. | Generally < 5%. |
| Key Advantages | Versatile, significantly enhances fluorescence and ionization, isotopically labeled standards available.[1] | Rapid reaction at room temperature, improves reverse-phase retention, enhances ionization efficiency.[2] | Direct analysis without derivatization, high precision for ionic species. |
| Key Disadvantages | Longer reaction times may be required, light-sensitive reagent. | Can also react with phenols, potential for multiple derivatizations. | Less sensitive than derivatization LC-MS, not suitable for non-ionic compounds. |
Note: The quantitative data for Dansyl Chloride is based on the analysis of the structurally similar N,O-Dimethylhydroxylamine hydrochloride.[3] The performance of Benzoyl Chloride is inferred from its widespread use in metabolomics for similar small polar molecules.
Experimental Protocols
Method 1: LC-MS Analysis using Dansyl Chloride Derivatization
This method is based on a validated protocol for the analysis of a similar hydroxylamine (B1172632) derivative and is expected to be highly applicable to this compound.[3]
1. Reagents and Materials:
-
This compound standard
-
Dansyl chloride
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of a Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
3. LC-MS Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the derivatized analyte from the excess reagent (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the derivatized product.
Method 2: LC-MS Analysis using Benzoyl Chloride Derivatization
This protocol is a generalized procedure for the derivatization of small polar molecules with benzoyl chloride and can be adapted for this compound.[2][4]
1. Reagents and Materials:
-
This compound standard
-
Benzoyl chloride (2% v/v in acetonitrile)
-
Sodium carbonate solution (100 mM)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound.
-
To 20 µL of the sample or standard, add 10 µL of 100 mM sodium carbonate solution and vortex briefly.
-
Add 10 µL of 2% benzoyl chloride in acetonitrile and vortex immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 10 µL of 1% formic acid in acetonitrile to quench the reaction and vortex.
-
Add 50 µL of water to reduce the organic content.
-
Centrifuge at high speed (e.g., 18,000 x g) for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial.
3. LC-MS Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to elute the benzoylated product.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Detection Mode: MRM for the derivatized product.
Alternative Analytical Platforms
While LC-MS with derivatization is a powerful technique, other methods can be considered.
Ion Chromatography (IC)
-
Principle: Separation is based on ion-exchange interactions with a charged stationary phase. Detection is typically performed using a conductivity detector.
-
Advantages: High precision, robustness, and the elimination of the derivatization step can simplify sample preparation and reduce potential sources of error.
-
Disadvantages: Generally less sensitive than derivatization-based LC-MS methods. The mobile phases (eluents) used in IC can be less compatible with mass spectrometry without specialized interfaces.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, but it requires derivatization to increase the volatility of the analyte.
-
Principle: The derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.
-
Common Derivatizing Agents: Silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[6]
-
Advantages: High chromatographic resolution and established libraries for mass spectral identification.
-
Disadvantages: The derivatization process can be complex and moisture-sensitive. Not suitable for thermally labile compounds.
Visualizations
Reaction of N-Methylhydroxylamine with an Aldehyde
Caption: Reaction of N-Methylhydroxylamine with an aldehyde to form a nitrone.
Experimental Workflow for LC-MS Analysis
Caption: General workflow for derivatization-based LC-MS analysis.
References
- 1. Ion chromatographic determination of trace hydroxylamine in waste streams generated by a pharmaceutical reaction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. gcms.cz [gcms.cz]
N-Methylhydroxylamine Hydrochloride: A Comparative Analysis of Radical Scavenging Efficacy
For researchers, scientists, and drug development professionals, understanding the radical scavenging potential of various compounds is crucial in the development of novel therapeutics for oxidative stress-related diseases. This guide provides a comparative analysis of the radical scavenging activity of N-Methylhydroxylamine hydrochloride against established antioxidant agents. While quantitative data for this compound is not extensively available in publicly accessible literature, this guide presents its known radical scavenging properties alongside robust experimental data for well-characterized antioxidants, namely Ascorbic Acid, Trolox, and Butylated hydroxytoluene (BHT).
Quantitative Comparison of Radical Scavenging Activity
The efficacy of a radical scavenger is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher radical scavenging potency. The following table summarizes the IC50 values for standard antioxidants in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 Value (µM) |
| This compound | DPPH | Data not available |
| Ascorbic Acid | DPPH | 24.34[1] |
| Trolox | DPPH | 3.77[1] |
| Butylated hydroxytoluene (BHT) | DPPH | ~16-68 |
| Ascorbic Acid | ABTS | Data not available |
| Trolox | ABTS | 2.93[1] |
| Quercetin | ABTS | 1.89 ± 0.33[1] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
While specific IC50 values for this compound are not readily found in the surveyed literature, studies have investigated its capacity as a radical scavenger, particularly in the context of its role as a bacterial growth inhibitor by targeting ribonucleotide reductase. This mechanism of action implies an interaction with radical species.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) and positive controls (e.g., Ascorbic Acid, Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well plate.
-
Add an equal volume of the test compound or control solutions to the respective wells.
-
Include a blank containing the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and positive controls.
-
-
Assay Procedure:
-
Add a small volume of the test compound or control solutions to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
While direct quantitative comparisons of the radical scavenging activity of this compound are limited by the current lack of published IC50 data, its known involvement in processes that mitigate radical species suggests it possesses antioxidant potential. For a definitive assessment of its efficacy, further studies employing standardized assays like the DPPH and ABTS methods are warranted. The data and protocols provided for established antioxidants such as Ascorbic Acid, Trolox, and BHT serve as a valuable benchmark for such future investigations. Researchers are encouraged to utilize these standardized protocols to ensure the generation of comparable and robust data, which will ultimately aid in the comprehensive evaluation of novel radical scavenging compounds.
References
yield comparison of different methods for N-Methylhydroxylamine hydrochloride synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Methylhydroxylamine hydrochloride is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides an objective comparison of three prominent methods for its synthesis, supported by experimental data, to aid in the selection of the most suitable method for your laboratory or industrial needs.
Performance and Yield Comparison
The selection of a synthetic route often hinges on the achievable yield, alongside other factors such as cost, safety, and scalability. The following table summarizes the reported yields for three common methods of this compound synthesis from nitromethane (B149229).
| Synthesis Method | Key Reagents | Reported Yield |
| Catalytic Hydrogenation | Nitromethane, H₂, Palladium on Carbon, Diethylenetriaminepentaacetic acid | 93% (molar) |
| Reduction with Zinc Dust | Nitromethane, Zinc Dust, Ammonium (B1175870) Chloride | ~62-68% |
| Electrochemical Reduction | Nitromethane, Hydrochloric Acid | 65% (average) |
Experimental Protocols
Detailed methodologies for the three synthesis routes are provided below. These protocols are based on published experimental procedures and offer a step-by-step guide for replication.
Method 1: Catalytic Hydrogenation of Nitromethane
This high-yield method involves the reduction of nitromethane using hydrogen gas in the presence of a palladium catalyst.
Experimental Procedure:
-
A solution of nitromethane in methanol (B129727) is prepared.
-
A catalytic amount of palladium on carbon and diethylenetriaminepentaacetic acid (or a salt thereof) is added to the solution.
-
The mixture is subjected to hydrogenation in a suitable reactor under hydrogen pressure.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
Upon completion, the catalyst is removed by filtration.
-
The resulting mixture containing N-methylhydroxylamine is then treated with aqueous hydrochloric acid at a temperature of 0 to 50 °C to precipitate the hydrochloride salt.[1]
-
The this compound is isolated by filtration, washed, and dried. A molar yield of 93% has been reported for the formation of N-methylhydroxylamine using this method.[1]
Method 2: Reduction of Nitromethane with Zinc Dust and Ammonium Chloride
This classical method utilizes zinc dust as the reducing agent in the presence of a proton donor, ammonium chloride.
Experimental Procedure:
-
An aqueous solution of nitromethane is prepared.
-
Ammonium chloride is added to the solution.
-
The mixture is cooled, typically to around 10°C.
-
Zinc dust is added portion-wise to the stirred solution while maintaining the temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The solid zinc oxide byproduct is removed by filtration.
-
The filtrate, containing the N-methylhydroxylamine, is then worked up to isolate the hydrochloride salt. Yields for the analogous reduction of nitrobenzene (B124822) to phenylhydroxylamine are reported to be in the range of 62-68%.[2]
Method 3: Electrochemical Reduction of Nitromethane
This method offers a "green" alternative by using electricity to drive the reduction of nitromethane.
Experimental Procedure:
-
An industrial electrolytic cell is set up with a copper cathode, a graphite (B72142) anode, and a cation exchange membrane as a separator.[3][4]
-
A solution of nitromethane in hydrochloric acid is used as the electrolyte.[3]
-
A constant current density, typically in the range of 1000–2500 A·m⁻², is applied to the cell.[3]
-
The temperature of the electrolyte is maintained between 30–50°C.[3]
-
The electrochemical reduction of nitromethane to N-methylhydroxylamine occurs at the cathode.
-
Upon completion of the electrolysis, the this compound is isolated from the electrolyte. An average yield of 65% has been achieved with this method.[3]
Synthesis Pathways Overview
The following diagram illustrates the different synthetic routes from the common starting material, nitromethane, to the final product, this compound.
Caption: Synthetic routes to N-Methylhydroxylamine HCl.
References
kinetic studies of N-Methylhydroxylamine hydrochloride catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methylhydroxylamine hydrochloride (N-MHAHCl) as a catalyst in key organic reactions, placing its performance in context with alternative catalytic systems. The information is intended to assist researchers in selecting the most suitable catalyst for their specific synthetic needs, with a focus on transamidation and N-formylation reactions.
Performance Comparison: N-MHAHCl vs. Alternative Catalysts
While direct quantitative kinetic comparisons are often dependent on specific reaction conditions, the following tables summarize the general performance characteristics of N-MHAHCl against a range of other catalysts for transamidation and N-formylation reactions.
Table 1: Comparison of Catalysts for Transamidation Reactions
| Catalyst Class | Specific Example(s) | Typical Catalyst Loading | Temperature (°C) | Key Advantages | Key Disadvantages |
| Hydroxylamine (B1172632) Salts | N-Methylhydroxylamine HCl | 5-20 mol% | 80-110 | Metal-free, simple, cost-effective. | Primarily for primary amides, moderate temperatures required. |
| Metal Catalysts | Ru, Pd, Zn complexes | 1-10 mol% | 25-150 | High efficiency, broad substrate scope. | Potential metal contamination, cost, ligand synthesis. |
| Organocatalysts | Boronic acids, L-proline | 10-30 mol% | 25-120 | Metal-free, mimics enzymatic catalysis. | Higher catalyst loading often needed, potential for side reactions. |
| Heterogeneous Catalysts | Metal oxides (TiO₂, ZrO₂) | Varies | >100 | Catalyst recyclability, ease of separation. | High temperatures, potential for lower activity. |
| Stoichiometric Reagents | Strong bases (e.g., KOt-Bu) | >100 mol% | Varies | Can be effective for difficult substrates. | Generates significant waste, harsh conditions. |
Table 2: Comparison of Catalysts for N-Formylation of Amines
| Catalyst Class | Specific Example(s) | Formylating Agent | Temperature (°C) | Key Advantages | Key Disadvantages |
| Hydroxylamine Salts | Hydroxylamine HCl | Formic acid | Room Temp. | Mild conditions, efficient, environmentally benign.[1] | Less documented than other methods. |
| Acid Catalysts | H₂SO₄-SiO₂, Amberlite IR-120 | Formic acid, Ethyl formate | 25-80 | Recyclable, mild conditions. | Can be sensitive to substrate functionality. |
| Metal Catalysts | ZnCl₂, Iridium complexes | Varies | 25-100 | High yields, can use CO₂ as C1 source. | Cost, toxicity, potential for contamination. |
| Organocatalysts | Iodine | Formic acid | 70 | Metal-free, low cost, efficient.[2] | Requires heating. |
| No Catalyst | Formic acid | Formic acid | Reflux | Simple, no additional reagents. | High temperatures, requires water removal. |
Mechanistic Insights
The proposed mechanism for a catalyzed reaction is crucial for understanding its kinetics and for optimizing reaction conditions.
This compound Catalyzed Transamidation
Theoretical studies suggest two potential pathways for the transamidation of primary amides catalyzed by hydroxylamine hydrochloride, which are likely applicable to N-MHAHCl as well:
-
Non-covalent Hydrogen Bonding Catalysis: The catalyst forms a hydrogen-bonding complex with the primary amide, activating the carbonyl group towards nucleophilic attack by the amine.[3]
-
Covalent Catalysis: The hydroxylamine catalyst first reacts with the primary amide to form a hydroxamic acid intermediate. This intermediate is then more susceptible to aminolysis, releasing the desired amide and regenerating the catalyst.
The prevailing mechanism can depend on the specific substrates and reaction conditions.
Caption: Alternative mechanisms for N-MHAHCl catalysis.
Experimental Protocols
A generalized protocol for conducting a kinetic study of a catalyzed reaction is provided below. This can be adapted for N-MHAHCl catalyzed transamidation or N-formylation.
General Protocol for a Kinetic Study
-
Reaction Setup:
-
A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a condenser is assembled.
-
The reactor is connected to a temperature-controlled bath to maintain isothermal conditions.
-
For reactions involving volatile components or pressure changes, a pressure transducer can be integrated.
-
-
Reagent Preparation:
-
Stock solutions of the amide/amine substrate, the amine nucleophile, the N-MHAHCl catalyst, and an internal standard (for chromatographic analysis) are prepared in a suitable anhydrous solvent.
-
-
Reaction Initiation and Monitoring:
-
The reactor is charged with the substrate solution and the internal standard. The solution is allowed to thermally equilibrate.
-
The reaction is initiated by adding a known volume of the catalyst and amine stock solutions.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
-
Quenching and Analysis:
-
Each aliquot is immediately quenched to stop the reaction. This can be achieved by rapid cooling and/or addition of a suitable quenching agent.
-
The quenched samples are then analyzed by a suitable technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of reactants and products over time.
-
-
Data Analysis:
-
The concentration versus time data is used to determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, and the rate law can be established.
-
Performing the experiments at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.
-
Caption: Generalized workflow for kinetic analysis.
Conclusion
This compound presents itself as a viable, metal-free catalyst for important transformations like transamidation and N-formylation. Its advantages lie in its simplicity, low cost, and relatively mild reaction conditions. While highly efficient metal-based catalysts may be preferred for broader substrate scopes or challenging transformations, N-MHAHCl and related hydroxylamine salts offer a practical alternative, particularly when metal contamination is a concern. For N-formylation, hydroxylamine hydrochloride has been shown to be an effective catalyst at room temperature.[1] The choice of catalyst will ultimately depend on a careful consideration of the specific reaction, desired yield, economic factors, and environmental considerations. Further kinetic studies are warranted to provide a more detailed quantitative comparison of N-MHAHCl with the vast array of available catalytic systems.
References
A Comparative Analysis of N-Methylhydroxylamine Hydrochloride and Other Ribonucleotide Reductase Inhibitors on Cytotoxicity
In the landscape of cancer therapeutics and virology, the inhibition of ribonucleotide reductase (RNR) presents a critical strategy for arresting cell proliferation.[1] This enzyme is solely responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[2] This guide provides a comparative overview of the cytotoxicity of N-Methylhydroxylamine hydrochloride against other well-established RNR inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, along with other inhibitors like Hydroxyurea, Triapine (B1662405), and Gemcitabine, primarily exerts its cytotoxic effects by targeting the ribonucleotide reductase enzyme.[3] By inhibiting RNR, these compounds deplete the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which are the necessary building blocks for DNA replication and repair. This leads to an S-phase arrest in the cell cycle and can ultimately trigger apoptosis or cell death.[2][4] While they share a common target, the specific interactions with the RNR enzyme and downstream cellular effects can vary, leading to differences in their cytotoxic potency and specificity.
Comparative Cytotoxicity Data
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) values for this compound and other prominent RNR inhibitors across various cancer cell lines. It is crucial to note that these values are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methods.
| Inhibitor | Cell Line | IC50 Value | Reference / Notes |
| This compound | Data not available in searched literature | - | Primarily investigated for its radical scavenging abilities and as a bacterial growth inhibitor. |
| Hydroxyurea | HCT-116 | 223 µM | Cytostatic activity against human HCT116 cells.[5] |
| HeLa | 8 mM (for 24h) | Used to induce S-phase arrest.[5] | |
| L1210 (leukemia) | Not specified | Antiproliferative activity.[5] | |
| Triapine (3-AP) | HL-60 (leukemia) | ~0.23 - 0.43 µM | Continuous exposure.[6] |
| MIA PaCa-2 (pancreatic) | 250 nM - 0.7 µM | [7] | |
| Gemcitabine | CCRF-CEM (leukemia) | 1 ng/mL | [8] |
| PANC-1 (pancreatic) | 300 µM - 23.9 µM | [9] | |
| MIA PaCa-2 (pancreatic) | 61 µM - 494 nM | [9] | |
| BxPC-3 (pancreatic) | 128 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cytotoxicity studies.
Ribonucleotide Reductase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of RNR.
Principle: The assay quantifies the conversion of a radiolabeled ribonucleotide substrate (e.g., [3H]CDP) to its corresponding deoxyribonucleotide product ([3H]dCDP) by the RNR enzyme complex.
Procedure:
-
Prepare a reaction mixture containing the RNR subunits (R1 and R2), a suitable buffer, dithiothreitol (B142953) (DTT) as a reducing agent, and an allosteric activator (e.g., ATP).
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, such as [3H]CDP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction, often by heating.
-
Separate the deoxyribonucleotide product from the ribonucleotide substrate using a method like boronate chromatography.
-
Quantify the amount of radiolabeled deoxyribonucleotide product using liquid scintillation counting.
-
Calculate the percentage of inhibition relative to a control reaction without the inhibitor and determine the IC50 value.[10][11]
Cell Viability - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[12]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Cell Viability - Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[2][3]
Procedure:
-
Harvest the cells after treatment with the inhibitor.
-
Create a cell suspension and mix a small volume with an equal volume of 0.4% trypan blue solution.[4]
-
Allow the mixture to incubate for 1-2 minutes at room temperature.[13]
-
Load the cell suspension into a hemocytometer.
-
Using a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[3]
Visualizing Cellular Processes and Experimental Design
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Inhibition of Ribonucleotide Reductase and its Cellular Consequences.
Caption: General Workflow for Comparing Inhibitor Cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. lonzabio.jp [lonzabio.jp]
Comparative Analysis of N-Methylhydroxylamine Hydrochloride in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
N-Methylhydroxylamine hydrochloride is a versatile chemical compound with significant applications in both biomedical research and synthetic organic chemistry. This guide provides a comprehensive comparison of its performance against alternative methods and reagents, supported by peer-reviewed experimental data.
Antibacterial and Antibiofilm Applications
This compound has emerged as a promising antibacterial agent due to its specific mechanism of action. It functions as a radical scavenger, targeting and inhibiting bacterial ribonucleotide reductase (RNR). This enzyme is crucial for DNA synthesis and repair, and its inhibition leads to bacterial cell death. This targeted approach offers a potential advantage over broad-spectrum antibiotics, particularly in the context of growing antibiotic resistance.
Comparative Antibacterial Potency: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of this compound has been evaluated against several pathogenic bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values in comparison to commonly used antibiotics, Ciprofloxacin (B1669076) and Gentamicin. It is important to note that the data has been compiled from various studies, and direct comparisons should be considered with caution due to potential variations in bacterial strains and experimental conditions.
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | Not widely reported | Not widely reported | 13 µg/mL (MIC₅₀)[1] |
| Ciprofloxacin | ≤1 µg/mL (Susceptible)[2] | 0.25 - 0.5 µg/mL (MIC₅₀/₉₀)[3] | 0.25 - 1 µg/mL[4] |
| Gentamicin | 0.002 mg/mL[5] | 0.002 mg/mL[5] | 0.25 - 2 µg/mL (Susceptible)[6] |
Note: The provided MIC values for Ciprofloxacin and Gentamicin are representative values from the literature and can vary significantly depending on the bacterial strain and its resistance profile. The MIC₅₀ for this compound against P. aeruginosa indicates the concentration required to inhibit the growth of 50% of the tested isolates.
Comparative Antibiofilm Efficacy
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated efficacy in inhibiting biofilm formation. The table below presents a qualitative comparison of its antibiofilm activity against that of Ciprofloxacin and Gentamicin. Quantitative data for direct comparison is limited and requires further research.
| Compound | Biofilm Inhibition |
| This compound | Effective in inhibiting the formation of P. aeruginosa biofilms.[1] |
| Ciprofloxacin | Can inhibit biofilm formation, but its efficacy is highly dependent on the bacterial strain and its resistance profile.[4][7] Some studies report that sub-MIC concentrations can even enhance biofilm formation in certain strains of S. aureus.[7] |
| Gentamicin | Shows variable effects on biofilm formation, with some studies indicating inhibition while others report enhancement at sub-inhibitory concentrations.[8][9] |
Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary antibacterial mechanism of this compound involves the inhibition of Ribonucleotide Reductase (RNR), a critical enzyme in the DNA synthesis pathway.
Caption: Inhibition of bacterial Ribonucleotide Reductase by this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized as a catalyst for transamidation and as a precursor for the synthesis of nitrones.
Transamidation of Primary Amides
This compound can be used as a catalyst for the transamidation of primary amides with amines to form secondary and tertiary amides. This method offers a metal-free alternative to other catalytic systems.
| Catalyst | Reaction Conditions | Amine Scope | Yield |
| Hydroxylamine (B1172632) Hydrochloride | Toluene, 110 °C | Primary and Secondary | Good to Excellent |
| ZnCl₂ | 70°C | Not specified | Not specified |
| Ammonium formate | Reflux | Not specified | Not specified |
| Thiamine hydrochloride | 80°C | Not specified | Not specified |
| Melamine Trisulfonic acid | 60°C | Not specified | Not specified |
Note: The table compares hydroxylamine hydrochloride (a closely related compound for which more comparative data was found) with other catalysts for N-formylation, a type of transamidation.[8]
Synthesis of Nitrones
This compound is a common starting material for the synthesis of N-methylnitrones through condensation with aldehydes and ketones. Various methods have been developed to improve the efficiency and environmental friendliness of this reaction.
| Method | Aldehyde/Ketone | Reaction Conditions | Reaction Time | Yield |
| Grinding (Solvent-free) | Aromatic & Aliphatic Aldehydes, Alicyclic Ketones | Room Temperature, Na₂CO₃-Na₂SO₄ | 3 - 10 min | High |
| Conventional (Solvent) | Aromatic Aldehydes | Refluxing in organic solvents | Several hours | Variable |
| Microwave Irradiation (Solvent-free) | Aromatic Aldehydes | 560 W, Na₂SO₄/NaHCO₃ | 1.5 - 4.5 min | 85 - 95% |
Note: The data for the grinding and microwave methods highlight significant improvements in reaction time and yield compared to conventional solvent-based methods.[10][11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Prepare Compound Dilutions: Aseptically prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Inoculate a fresh bacterial colony into a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension and add a defined volume to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay - Crystal Violet Method
Caption: Workflow for the crystal violet biofilm inhibition assay.
Detailed Protocol:
-
Plate Setup: Add a standardized bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Add different concentrations of this compound to the wells. Include appropriate controls (bacteria without the compound and medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated relative to the control wells without the compound.
Synthesis of N-Methylnitrones via Grinding
Caption: Workflow for the solvent-free synthesis of N-methylnitrones by grinding.
Detailed Protocol:
-
Mixing Reactants: In a mortar, combine the aldehyde or ketone, this compound, and a mixture of anhydrous sodium carbonate (Na₂CO₃) and anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Grinding: Grind the mixture at room temperature using a pestle for the specified reaction time (typically 3-10 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, add a suitable organic solvent (e.g., diethyl ether or dichloromethane) to the mixture and stir.
-
Isolation: Filter the mixture to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude nitrone, which can be further purified by recrystallization or column chromatography if necessary.
References
- 1. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin promotes Staphylococcus aureus biofilms on silk suture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
case studies of N-Methylhydroxylamine hydrochloride in drug discovery
An Objective Comparison of N-Substituted Hydroxylamine (B1172632) Derivatives in Drug Discovery
This guide provides a comparative analysis of N-substituted hydroxylamine derivatives in the context of drug discovery, with a particular focus on the synthesis of key intermediates. While the initial query centered on N-methylhydroxylamine hydrochloride, a detailed review of publicly available research indicates a more prominent role for other derivatives, such as hydroxylamine hydrochloride and N-benzylhydroxylamine hydrochloride, in the synthesis of widely recognized pharmaceuticals.
This document will first clarify the roles of these different hydroxylamine derivatives. It will then present a detailed case study on the synthesis of N-benzylhydroxylamine hydrochloride, a critical intermediate for the antiplatelet drug Ticagrelor. This case study will compare different synthetic routes, providing quantitative data and detailed experimental protocols to guide researchers and drug development professionals.
Clarification of Hydroxylamine Derivatives in Drug Synthesis
In drug discovery, the specific hydroxylamine derivative used is crucial as it dictates the final chemical structure and properties of the drug molecule.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) : This is the key reagent for synthesizing hydroxamic acids (-CONHOH). The hydroxamic acid moiety is a critical zinc-binding group in many histone deacetylase (HDAC) inhibitors, such as Belinostat and Vorinostat. It is formed by reacting an ester with hydroxylamine.
-
This compound (CH₃NHOH·HCl) : This reagent would react with an ester to form an N-methyl-N-hydroxyamide (-CON(CH₃)OH). While it is used as a catalyst in transamidation and has been investigated as a radical scavenger to inhibit bacterial growth by targeting ribonucleotide reductase, its application in the synthesis of major commercial drugs is not as prominently documented as hydroxylamine hydrochloride.[1]
-
N-Benzylhydroxylamine Hydrochloride (BnNHOH·HCl) : This compound is a vital intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for creating N-benzylnitrones, which are key building blocks for synthesizing isoxazolidine (B1194047) rings through 1,3-dipolar cycloaddition. This chemistry is central to the synthesis of an intermediate for the drug Ticagrelor.[2][3]
Given the available data, this guide will now focus on the comparative synthesis of N-benzylhydroxylamine hydrochloride.
Case Study: Synthesis of N-Benzylhydroxylamine Hydrochloride, a Ticagrelor Intermediate
The synthesis of N-benzylhydroxylamine hydrochloride is a critical step in the production of Ticagrelor, a P2Y12 platelet inhibitor. Several synthetic routes have been developed, each with its own advantages and disadvantages. Below is a comparison of three common methods.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: From Benzyl (B1604629) Chloride | Route 2: From Dibenzylamine (B1670424) | Route 3: From Benzaldehyde (B42025) Oxime |
| Starting Materials | Benzyl chloride, Hydroxylamine hydrochloride | Dibenzylamine, Hydrogen peroxide, Sodium tungstate (B81510) | Benzaldehyde, Hydroxylamine hydrochloride, Sodium cyanoborohydride |
| Overall Yield | ~75-85% | ~72% | Lower, less suitable for industrial scale |
| Key Advantages | High yield, uses readily available materials. Can be adapted for continuous flow, enhancing safety.[2] | Low-cost starting materials, simple purification (recrystallization and steam distillation).[3] | Direct formation of the N-O bond. |
| Key Disadvantages | Formation of dibenzyl-substituted byproduct.[4] | Requires oxidation and subsequent hydrolysis. | Use of expensive and toxic reducing agent (sodium cyanoborohydride).[2] |
| Industrial Scalability | High, especially with continuous flow processes.[2] | Good, has been demonstrated on a >0.5 mole scale.[3] | Low, due to high cost of reagents.[2] |
Experimental Protocols
Route 1: Synthesis from Benzyl Chloride
This method involves the direct reaction of benzyl chloride with an excess of hydroxylamine hydrochloride. The use of excess hydroxylamine is crucial to minimize the formation of the N,N-dibenzylhydroxylamine byproduct.
-
Reagents :
-
Benzyl Chloride (1 equivalent)
-
Hydroxylamine Hydrochloride (4 equivalents)
-
Sodium Hydroxide (B78521)
-
Methanol (B129727)/Water solvent mixture
-
10% Hydrochloric Acid
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
-
Procedure :
-
Prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in a methanol/water mixture, cooled in an ice bath.
-
Separately, dissolve benzyl chloride in methanol.
-
Slowly add the benzyl chloride solution to the hydroxylamine solution while maintaining a cool temperature.
-
The reaction can be run in a continuous-flow reactor at a controlled temperature (e.g., 60°C) to improve safety and yield.[4]
-
After the reaction is complete, cool the mixture and adjust the pH to 4-5 with 10% hydrochloric acid.
-
Remove methanol by distillation under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate.[4]
-
Route 2: Synthesis from Dibenzylamine
This two-step process starts with the oxidation of dibenzylamine to form C-phenyl-N-benzyl nitrone, followed by hydrolysis to yield N-benzylhydroxylamine hydrochloride.
-
Reagents :
-
Dibenzylamine
-
Hydrogen Peroxide (30% solution)
-
Sodium Tungstate Dihydrate (catalyst)
-
Methanol
-
Hydrochloric Acid (20% aqueous solution)
-
-
Procedure :
-
Dissolve dibenzylamine and a catalytic amount of sodium tungstate dihydrate in methanol.
-
Cool the mixture to 0°C and slowly add 30% hydrogen peroxide.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete, forming the nitrone.
-
Treat the crude nitrone mixture with a 20% aqueous solution of hydrochloric acid.
-
Perform steam distillation under reduced pressure to remove benzaldehyde, a byproduct of the hydrolysis.
-
Cool the remaining aqueous solution to induce crystallization of N-benzylhydroxylamine hydrochloride.
-
Collect the crystals by filtration and recrystallize from hot methanol for further purification.[3]
-
Route 3: Synthesis from Benzaldehyde Oxime
This route involves the reduction of benzaldehyde oxime.
-
Reagents :
-
Benzaldehyde
-
Hydroxylamine Hydrochloride
-
Sodium Cyanoborohydride (reducing agent)
-
-
Procedure :
-
Synthesize benzaldehyde oxime by the condensation of benzaldehyde and hydroxylamine hydrochloride.
-
Reduce the resulting oxime using sodium cyanoborohydride. Note: This method is generally avoided on a large scale due to the high cost and toxicity of the reducing agent.[2]
-
Mandatory Visualization
Caption: Comparative synthetic pathways to N-Benzylhydroxylamine HCl.
Caption: Experimental workflow for Route 1 (Continuous Flow).
References
Safety Operating Guide
Proper Disposal of N-Methylhydroxylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Methylhydroxylamine hydrochloride, ensuring a compliant and safe laboratory environment.
This compound is a valuable reagent in organic synthesis. However, its potential hazards necessitate strict adherence to proper disposal protocols to mitigate risks and comply with environmental regulations. This document outlines the immediate safety precautions, disposal procedures, and a detailed protocol for the chemical neutralization of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Key Hazard Information:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute oral toxicity |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| May cause respiratory irritation | Specific target organ toxicity (single exposure) |
Disposal Procedures: An Overview
There are two primary approaches for the disposal of this compound:
-
Direct Disposal as Hazardous Waste: This is the most straightforward and recommended method.
-
Chemical Neutralization Prior to Disposal: This involves treating the chemical waste in the laboratory to render it less hazardous before disposal. This should only be performed by trained personnel.
Option 1: Direct Disposal as Hazardous Waste
This method involves collecting the this compound waste in a designated, properly labeled, and sealed container. The container should then be handed over to an approved waste disposal plant.[1][2] This procedure must be carried out in accordance with all local, state, and federal regulations.[3]
Step-by-Step Guide for Direct Disposal:
-
Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
Experimental Protocol: Chemical Neutralization
For laboratories equipped and authorized to perform chemical waste treatment, this compound can be neutralized before disposal. The following protocol is based on the known reactivity of hydroxylamine (B1172632) derivatives.
Principle: N-Methylhydroxylamine, a reducing agent, can be oxidized to less harmful substances. A common laboratory practice for the destruction of hydroxylamines involves oxidation.
Materials:
-
This compound waste solution
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5-6% NaOCl) or Calcium hypochlorite
-
Sodium hydroxide (B78521) solution (1 M) or Sodium carbonate solution
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., a beaker of suitable size within a secondary container)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are accessible.
-
Dilution: Dilute the aqueous waste solution of this compound with water to a concentration of approximately 5% or less. If the waste is a solid, dissolve it slowly in water to achieve this concentration. This minimizes the potential for a rapid, uncontrolled reaction.
-
Basification: Slowly add sodium hydroxide solution or sodium carbonate solution to the diluted waste while stirring to adjust the pH to approximately 10-11. The free base of N-Methylhydroxylamine is more readily oxidized. Monitor the pH using pH paper or a calibrated pH meter.
-
Oxidation: While continuously stirring, slowly add an excess of sodium hypochlorite solution to the basic N-Methylhydroxylamine solution. A 2-molar excess of the oxidizing agent is recommended. The addition should be done portion-wise to control the reaction rate and any potential temperature increase.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for at least 2 hours to ensure the complete destruction of the N-Methylhydroxylamine.
-
Verification of Destruction (Optional but Recommended): To confirm the absence of residual hydroxylamine, a qualitative test can be performed. However, for routine disposal, ensuring a sufficient excess of the oxidizing agent and adequate reaction time is generally sufficient.
-
Neutralization: After the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) to adjust the pH to a neutral range (pH 6-8).
-
Final Disposal: The resulting neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local sewer disposal regulations. Always check with your institution's EHS for specific guidelines on the disposal of treated chemical waste.
Disposal Workflow Diagram
References
Personal protective equipment for handling N-Methylhydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling N-Methylhydroxylamine hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that may cause skin, eye, and respiratory tract irritation.[1][2][3] It is also harmful if swallowed.[2][4] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1] It is a hygroscopic, white crystalline powder.[1][5]
Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or eyeglasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber). | Consult glove manufacturer for breakthrough time and thickness. |
| Skin and Body Protection | Protective clothing to prevent skin exposure. | N/A |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] | OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are crucial to minimize risks associated with this compound. Always work in a well-ventilated area, and ensure that an eyewash station and safety shower are readily accessible.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. The work area, such as a chemical fume hood, should be clean and uncluttered.
-
Dispensing: Minimize dust generation and accumulation when weighing or transferring the solid.[1]
-
During Use: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.[6]
-
Post-Handling: Wash hands thoroughly after handling.[1] Clean the work area and any equipment used.
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Storage Requirements:
-
Store in a tightly closed container.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[1][3]
-
Protect from moisture as the substance is hygroscopic.[1][5]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Spill Management:
-
Minor Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][6]
-
Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[6] Control personal contact with the substance by using appropriate protective equipment.[6] Prevent the spillage from entering drains or waterways.[6]
Waste Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[2][6] This may involve using an approved waste disposal plant.[2]
-
Contaminated packaging should be disposed of as unused product.
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
